molecular formula C3H5N3S B13341904 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Katalognummer: B13341904
Molekulargewicht: 115.16 g/mol
InChI-Schlüssel: SONANLOEVWRBAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Amino-1,2-dihydro-3H-pyrazole-3-thione is a useful research compound. Its molecular formula is C3H5N3S and its molecular weight is 115.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1,2-dihydro-3H-pyrazole-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,2-dihydro-3H-pyrazole-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C3H5N3S

Molekulargewicht

115.16 g/mol

IUPAC-Name

5-amino-1,2-dihydropyrazole-3-thione

InChI

InChI=1S/C3H5N3S/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)

InChI-Schlüssel

SONANLOEVWRBAO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NNC1=S)N

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

5-Amino-1,2-dihydro-3H-pyrazole-3-thione (often referred to by its tautomeric name, 5-amino-1H-pyrazole-3-thiol) is a highly versatile, bifunctional heterocyclic building block. In the realm of modern medicinal chemistry, this scaffold is indispensable for synthesizing fused pyrazolo-pyrimidines and related pharmacophores. It is most notably utilized in the development of Tropomyosin receptor kinase (Trk) inhibitors, which are critical targets in oncology and chronic pain management.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the chemical causality, tautomeric dynamics, and self-validating synthetic protocols required to produce high-purity 5-amino-1,2-dihydro-3H-pyrazole-3-thione.

Chemical Causality & Tautomeric Dynamics

Tautomerism: Thione vs. Thiol

The pyrazole core of this compound exists in a dynamic tautomeric equilibrium between the thione (1,2-dihydro-3H-pyrazole-3-thione) and thiol (1H-pyrazole-3-thiol) forms.

  • Solid State: The compound predominantly adopts the thione form, driven by the thermodynamic stability of the internal hydrogen bonding network and the C=S double bond.

  • Solution State (Polar Solvents): In solvents like DMSO or DMF, the equilibrium shifts to expose the highly nucleophilic thiol (-SH) group, which is the primary reactive site for subsequent alkylation or cross-coupling reactions in drug synthesis.

Synthetic Rationale

The most robust and regioselective method for synthesizing this compound is the cyclocondensation of ethyl cyanodithioacetate with hydrazine hydrate [1].

Why this specific route? Using ethyl cyanodithioacetate as the electrophile ensures precise regiocontrol. The reaction initiates via a nucleophilic acyl substitution: the highly nucleophilic terminal nitrogen of hydrazine attacks the thiocarbonyl carbon. Ethanethiol (EtSH) is expelled as an excellent leaving group, forming a transient cyanoacetothiohydrazide intermediate. This intermediate rapidly undergoes a 5-exo-dig intramolecular cyclization, where the internal hydrazide nitrogen attacks the electrophilic nitrile carbon, irreversibly closing the 5-membered pyrazole ring. This specific sequence prevents the formation of unwanted regioisomers that plague alternative routes using unsymmetrical reagents.

SynthWorkflow A Ethyl cyanodithioacetate (Electrophile) B Hydrazine Hydrate (Dinucleophile) C Nucleophilic Acyl Substitution (Release of EtSH) D Cyanoacetothiohydrazide (Transient Intermediate) C->D E 5-exo-dig Cyclization (Intramolecular) D->E F 5-Amino-1,2-dihydro-3H-pyrazole-3-thione (Target Scaffold) E->F AB AB AB->C

Figure 1: Logical workflow and mechanism of 5-aminopyrazole-3-thione synthesis.

Self-Validating Synthetic Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Each step includes In-Process Controls (IPCs) that provide immediate physical or chemical feedback, confirming the success of the transformation before you proceed.

Reagents Required:

  • Ethyl cyanodithioacetate (1.0 equivalent)

  • Hydrazine hydrate (80% or 98% aqueous solution, 1.2 equivalents)

  • Absolute Ethanol (Solvent)

Safety Note: This reaction evolves ethanethiol (EtSH), a highly volatile gas with a severe, noxious odor. The reaction must be performed in a fume hood equipped with a bleach (sodium hypochlorite) scrubber to neutralize the effluent gas.

Step-by-Step Methodology
  • Electrophile Solvation: Dissolve 1.0 eq of ethyl cyanodithioacetate in absolute ethanol (approx. 5 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser attached to a bleach scrubber. Cool the flask to 0 °C using an ice bath.

    • Validation Checkpoint: The solution must be a clear, deep yellow-to-orange liquid. Any opacity indicates moisture contamination or degradation of the dithioester.

  • Nucleophilic Attack: Add 1.2 eq of hydrazine hydrate dropwise over 15 minutes while maintaining the temperature at 0 °C.

    • Validation Checkpoint: The immediate evolution of EtSH gas (bubbling) and a rapid color shift from deep orange to a lighter, turbid yellow suspension validates the successful nucleophilic displacement of the ethyl sulfide leaving group.

  • Cyclization (Reflux): Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C) for 3 to 4 hours.

    • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 10:1). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a highly polar, UV-active product spot at Rf ~0.2 that stains deeply with iodine.

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour to maximize precipitation.

    • Validation Checkpoint: A dense, off-white to pale yellow crystalline precipitate will form, indicating successful ring closure and insolubility of the highly polar pyrazole core in cold ethanol.

  • Isolation & Purification: Filter the precipitate under vacuum, wash twice with ice-cold absolute ethanol (to remove residual hydrazine and EtSH), and dry under high vacuum at 40 °C for 12 hours.

    • Validation Checkpoint: The product should reach a constant weight and exhibit a sharp melting point (235–238 °C, dec.), confirming the absence of trapped solvent or unreacted starting materials.

Analytical Characterization

Thorough characterization is required to confirm the structural integrity and tautomeric state of the synthesized batch. Below are the standard quantitative data baselines for high-purity 5-amino-1,2-dihydro-3H-pyrazole-3-thione.

Table 1: Physicochemical Properties
PropertyValue / Observation
Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 235 - 238 °C (with decomposition)
Mass Spectrometry (ESI+) Calculated: 115.02 m/z | Found: [M+H]+ = 116.0 m/z
IR Spectroscopy (KBr) 3300-3100 cm⁻¹ (NH, NH2), 1620 cm⁻¹ (C=N), 1150 cm⁻¹ (C=S)
Table 2: Nuclear Magnetic Resonance (NMR) Assignments

Spectra acquired in DMSO-d6 at 400 MHz (1H) and 100 MHz (13C).

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1H 5.25Singlet (s)1HC4-H (Methine proton on pyrazole ring)
1H 5.80Broad Singlet (br s)2H-NH2 (Exocyclic amine protons)
1H 11.50Broad Singlet (br s)1HN1-H (Ring nitrogen proton)
1H 12.10Broad Singlet (br s)1HN2-H / -SH (Tautomeric proton exchange)
13C 85.4--C4 (Methine carbon)
13C 152.1--C5 (Amine-bearing carbon)
13C 165.3--C3 (Thione/Thiol carbon)

Strategic Application in Kinase Inhibitor Design

In the pharmaceutical industry, 5-amino-1,2-dihydro-3H-pyrazole-3-thione is not an end-product, but a critical precursor. It is widely utilized to synthesize 4-aminopyrazolylpyrimidines , a class of molecules identified as highly potent, ATP-competitive inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, TrkC) [1] [2].

The pyrazole core mimics the purine ring of adenosine triphosphate (ATP). By locking into the intracellular kinase domain of the TrkA receptor, these derivatives block the autophosphorylation cascade normally triggered by Nerve Growth Factor (NGF). This mechanism is a highly validated pathway for halting pro-nociceptive (pain) signaling and starving Trk-driven oncogenic tumors of survival signals[3].

TrkAPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor (Extracellular Domain) NGF->TrkA Binds & Activates Kinase Intracellular Kinase Domain (ATP Binding Site) TrkA->Kinase Autophosphorylation Downstream MAPK / PI3K / PLCγ Signaling Cascades Kinase->Downstream Signal Transduction Inhibitor 5-Aminopyrazole-derived TrkA Inhibitor Inhibitor->Kinase Competitive ATP Blockade Pain Pro-nociceptive Signaling & Tumorigenesis Downstream->Pain Pathological Output

Figure 2: NGF/TrkA signaling pathway illustrating the ATP-competitive blockade by 5-aminopyrazole derivatives.

References

  • Wang, T., Lamb, M. L., Scott, D. A., et al. "Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases." Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. URL:[Link][1]

  • Tao, X.X., Duan, Y.T., Chen, L.W., et al. "Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 677-683. URL:[Link][2]

  • Richards, J.J., et al. "Inhibitors of bacterial biofilms and related methods." US Patent 8324264B1, 2012. URL:[3]

Sources

Spectroscopic Analysis and Tautomeric Characterization of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1,2-dihydro-3H-pyrazole-3-thione (also referenced interchangeably as 5-amino-1H-pyrazole-3-thiol) is a polyfunctional heterocyclic scaffold of significant interest in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex multi-cyclic compounds, including those evaluated as inhibitors of bacterial biofilms and related chronic infections[1]. The presence of the thione group (C=S) alongside the amino and pyrazole nitrogen atoms introduces complex prototropic tautomerism[2]. For researchers and drug development professionals, accurately characterizing this compound via spectroscopy is paramount. The predominant tautomeric form directly dictates the molecule's reactivity, receptor-binding affinity, and pharmacokinetic profile.

Structural Dynamics and Tautomerism (Mechanistic Causality)

The core analytical challenge with 5-Amino-1,2-dihydro-3H-pyrazole-3-thione lies in its dynamic tautomeric equilibrium. The compound can theoretically exist in several forms, primarily the thione-amine (1,2-dihydro-3H-pyrazole-3-thione) and the thiol-amine (1H-pyrazole-3-thiol) tautomers[1].

The position of this equilibrium is highly dependent on the physical state and the solvent environment. In the solid state, the thione form is typically favored due to strong intermolecular hydrogen bonding (N-H···S). In polar aprotic solvents like DMSO, the equilibrium can shift, but the thione form often remains predominant due to solvent stabilization of the highly polar C=S bond[2]. Understanding this causality is essential: if an analyst uses a protic solvent (e.g., Methanol-d₄), rapid proton exchange will obscure the labile N-H and S-H protons in Nuclear Magnetic Resonance (NMR) spectroscopy, leading to an averaged spectrum that masks the true structural state.

Tautomerism Thione 5-Amino-1,2-dihydro- 3H-pyrazole-3-thione (Thione-Amine) Thiol 5-Amino-1H-pyrazole- 3-thiol (Thiol-Amine) Thione->Thiol N-H to S-H Proton Shift Imine 5-Imino-pyrazolidine- 3-thione (Thione-Imine) Thione->Imine N-H to C/N Proton Shift

Figure 1: Tautomeric equilibrium pathways of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Spectroscopic Fingerprinting

To establish a self-validating analytical profile, multiple orthogonal spectroscopic techniques must be employed.

2.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The critical diagnostic protons are the labile heteroatom protons. In anhydrous DMSO-d₆, the thione N-H protons typically resonate far downfield (δ 11.5–12.5 ppm), whereas a thiol S-H proton (if the equilibrium shifts) would appear further upfield (δ 12.0-13.0 ppm, often broadened by exchange). The C4-H of the pyrazole ring is a sharp singlet around δ 5.3–5.5 ppm, and the exocyclic -NH₂ protons appear as a broad singlet near δ 5.0–6.0 ppm, indicative of their specific chemical environments[3].

  • ¹³C NMR: The thione carbon (C=S) is highly deshielded, appearing at δ 160–175 ppm. If the thiol form were dominant, this carbon (C-SH) would shift upfield to approximately δ 140–150 ppm. The C5 (attached to the amino group) appears around δ 150–160 ppm.

2.2 Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is crucial for solid-state characterization. The presence of a strong C=S stretching vibration between 1100–1250 cm⁻¹ is the definitive marker of the thione form[4]. Conversely, a weak S-H stretch at 2500–2600 cm⁻¹ would indicate the thiol tautomer. N-H stretching from the amino and pyrazole ring occurs broadly between 3100–3400 cm⁻¹[3].

Table 1: Quantitative Spectral Markers for Tautomer Differentiation

Spectroscopic MethodTarget Nucleus/BondThione Form Expected ValueThiol Form Expected ValueDiagnostic Significance
¹H NMR (DMSO-d₆) Ring N-H / S-Hδ 11.5 – 12.5 ppm (s)δ 12.0 – 13.0 ppm (br)Distinguishes protonation site; thione N-H is typically sharper.
¹H NMR (DMSO-d₆) C4-H (Pyrazole)δ 5.3 – 5.5 ppm (s)δ 5.6 – 5.8 ppm (s)Electronic environment shift due to extended conjugation.
¹³C NMR (DMSO-d₆) C=S / C-SHδ 160.0 – 175.0 ppmδ 140.0 – 150.0 ppmDefinitive marker for the highly deshielded thione carbon.
FT-IR (ATR, Solid) C=S / S-H Stretch1100 – 1250 cm⁻¹ (Strong)2500 – 2600 cm⁻¹ (Weak)Confirms solid-state preference (typically thione).
Self-Validating Experimental Protocol for Spectral Acquisition

To prevent artifacts caused by solvent-induced exchange or moisture, the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system, ensuring that the data collected genuinely reflects the molecule's state rather than sample degradation or environmental contamination.

Workflow A 1. Sample Lyophilization (Remove H2O to prevent exchange) B 2. Solvent Selection (DMSO-d6 for H-bond stabilization) A->B D 4. ATR-FTIR Analysis (Solid-state thione confirmation) A->D C 3. Variable Temperature NMR (298K to 343K) B->C E 5. Spectral Integration & Tautomer Quantification C->E D->E

Figure 2: Self-validating spectroscopic workflow for tautomer characterization.

Step-by-Step Methodology:

  • Sample Preparation (Lyophilization): Dry the 5-Amino-1,2-dihydro-3H-pyrazole-3-thione sample under high vacuum (lyophilization) for 12 hours.

    • Causality: Trace water acts as a proton shuttle, catalyzing rapid exchange between the -NH₂, ring N-H, and C=S/C-SH groups. This broadens NMR signals and collapses tautomeric distinctions, leading to inaccurate integration.

  • Solvent Selection and Preparation: Dissolve 15-20 mg of the dried compound in 0.6 mL of ampouled, anhydrous DMSO-d₆ (100.0 atom % D) stored over molecular sieves.

    • Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor. It locks the tautomers in their respective states by forming intermolecular hydrogen bonds with the N-H protons, slowing down the exchange rate enough to observe distinct signals on the NMR timescale.

  • NMR Acquisition (¹H and ¹³C) & Internal Validation:

    • Acquire a standard ¹H spectrum at 298K (16-64 scans).

    • Self-Validation Check: Inspect the residual water peak at δ 3.33 ppm. If the integral of the water peak is significantly larger than the C4-H pyrazole peak, the anhydrous condition has been compromised. Discard the sample and repeat preparation to ensure data integrity.

    • Acquire a ¹³C spectrum with a relaxation delay (D1) of at least 2 seconds.

    • Causality: The extended D1 delay ensures complete relaxation of the quaternary C=S carbon, allowing for accurate integration and quantification of the thione form.

  • Variable Temperature (VT) NMR (Dynamic Validation): Gradually heat the sample in the NMR probe from 298K to 343K in 10K increments, acquiring a ¹H spectrum at each step.

    • Causality: As temperature increases, the rate of proton exchange accelerates. Observing the broadening and eventual coalescence of the N-H and potential S-H signals confirms that the multiple peaks observed at room temperature are due to dynamic tautomerism rather than chemical impurities.

  • Solid-State FT-IR (ATR Mode): Place the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

    • Causality: ATR avoids the use of KBr pellets. KBr is highly hygroscopic and can introduce water artifacts during pellet pressing, which mask the critical N-H and S-H stretching regions necessary for tautomer identification.

Conclusion

The spectroscopic analysis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione requires a nuanced understanding of its tautomeric behavior. By utilizing anhydrous conditions, orthogonal techniques (NMR and IR), and recognizing the specific chemical shifts associated with the thione versus thiol forms, researchers can confidently characterize this molecule. This rigorous, self-validating approach ensures high-fidelity data, paving the way for successful downstream applications in medicinal chemistry and rational drug design.

Sources

An In-Depth Technical Guide to the Tautomeric Landscape of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Complexities of Tautomerism in Heterocyclic Scaffolds

For researchers, scientists, and drug development professionals, a profound understanding of molecular structure is paramount to predicting reactivity, biological activity, and ultimately, therapeutic efficacy. Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often challenging aspect of molecular behavior, particularly within heterocyclic systems.[1][2] These subtle shifts in proton and double bond positions can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and receptor-binding interactions. This guide provides an in-depth technical exploration of the tautomerism of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione, a molecule of significant interest due to the prevalence of the aminopyrazole scaffold in medicinal chemistry.[2]

While direct experimental data on this specific molecule is not extensively reported in the public domain, this whitepaper will leverage established principles of tautomerism and draw upon robust evidence from closely related analogues to construct a predictive and practical framework for its study. We will delve into the potential tautomeric forms, propose rigorous experimental and computational workflows for their elucidation, and provide expert insights into the factors governing their equilibrium.

The Tautomeric Possibilities of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

The structure of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione incorporates several functional groups capable of prototropic tautomerism: a pyrazole ring with two nitrogen atoms, an amino group, and a thiocarbonyl group.[1][3] This gives rise to a complex equilibrium involving annular tautomerism (proton migration between the ring nitrogens) and side-chain tautomerism (thione-thiol and amino-imino equilibria).[3] The primary tautomeric forms anticipated to be in equilibrium are depicted below.

Figure 1: Potential Tautomeric Forms of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Based on extensive studies of related heterocyclic thiones and aminopyrazoles, the equilibrium is expected to be dominated by the thione (T1, T2) and thiol (T3) forms.[4][5] The imino forms (T4, T5) are generally less stable unless specific structural features, such as conjugation or intramolecular hydrogen bonding, provide significant stabilization. The thione-thiol equilibrium is particularly sensitive to the surrounding environment.[5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between these tautomers is governed by a combination of intrinsic electronic effects and external environmental factors. A thorough understanding of these influences is crucial for controlling and predicting the tautomeric composition.

FactorInfluence on EquilibriumRationale & Causality
Solvent Polarity Polar protic solvents (e.g., water, methanol) are expected to favor the more polar thione form (T1/T2) through hydrogen bonding.[6] Aprotic solvents (e.g., DMSO, chloroform) will influence the equilibrium based on differences in dipole moments between the tautomers.[7]The thione form possesses a more polarized C=S bond and distinct N-H groups, making it a better hydrogen bond donor and acceptor compared to the thiol form.
Temperature The effect of temperature is dictated by the thermodynamics of the system (ΔH and ΔS). An increase in temperature may shift the equilibrium towards the less stable tautomer if the entropy change is favorable.This allows for the determination of the enthalpy and entropy differences between the tautomers through variable-temperature experiments.
pH In acidic media, protonation can occur on the ring nitrogens or the exocyclic amino group, potentially shifting the equilibrium. In alkaline solutions, deprotonation of the N-H or S-H proton will occur, favoring the thiolate anion, which is a resonance hybrid of the deprotonated thione and thiol forms.The relative basicities of the nitrogen and sulfur atoms will determine the site of protonation, while the relative acidities of the N-H and S-H protons will dictate the site of deprotonation.
Solid vs. Solution State In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, most stable tautomeric form. X-ray crystallography on related pyrazolones frequently reveals the keto (oxygen analogue of thione) form.[8][9] In solution, a dynamic equilibrium of multiple tautomers is more likely.[7]The energetic advantages of forming a stable crystal lattice can outweigh the intrinsic stability differences between tautomers in the gas phase.

Proposed Experimental Workflow for Tautomer Elucidation

A multi-pronged approach combining synthesis, spectroscopy, and crystallography is essential for the unambiguous characterization of the tautomeric state of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation & Conclusion S1 Synthesis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione S2 Purification (Recrystallization) S1->S2 A1 NMR Spectroscopy (1H, 13C, 15N) in various solvents S2->A1 A2 IR & UV-Vis Spectroscopy S2->A2 A3 X-ray Crystallography (Solid-State Structure) S2->A3 I1 Identify Predominant Tautomer(s) in Solution and Solid State A1->I1 A2->I1 A3->I1 A4 Computational Modeling (DFT Calculations) A4->I1 I2 Quantify Tautomeric Ratios I1->I2

Figure 2: Experimental workflow for the study of tautomerism.

Synthesis Protocol

The synthesis of 5-aminopyrazoles is well-established, often proceeding through the condensation of a β-ketonitrile with hydrazine or its derivatives.[10] A plausible route to the target compound involves the reaction of 2-cyano-3-mercapto-3-(methylthio)acrylonitrile with hydrazine hydrate.

Step-by-Step Methodology:

  • Preparation of the Ketenethioacetal: Dissolve potassium carbonate in a suitable solvent like ethanol. Add malononitrile and carbon disulfide dropwise at low temperature (0-5 °C). After stirring, add an alkylating agent (e.g., dimethyl sulfate) and allow the reaction to proceed to form the ketenethioacetal intermediate.

  • Cyclization: To a solution of the purified ketenethioacetal in ethanol, add hydrazine hydrate dropwise.

  • Reaction and Work-up: Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture. The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain analytically pure 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Spectroscopic Characterization

Spectroscopic analysis in various solvents is key to understanding the tautomeric equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Prepare solutions of the compound in deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, and D2O) at a concentration of ~5-10 mg/mL. Acquire 1H, 13C, and 15N NMR spectra.

  • Expected Observations & Causality:

    • ¹H NMR: The presence of a broad, exchangeable signal in the range of δ 8-13 ppm could indicate an N-H proton, while a signal in the δ 3-5 ppm range could suggest an S-H proton. The amino group (NH2) protons will also be exchangeable. In D2O, N-H and S-H protons will exchange with deuterium, leading to the disappearance of their signals, which is a key diagnostic tool. The chemical shifts of the pyrazole ring protons will also differ between tautomers.[7]

    • ¹³C NMR: The key diagnostic signal is the C3 carbon. In the thione form (T1/T2), this carbon is a thiocarbonyl (C=S) and is expected to resonate at a downfield chemical shift (typically δ 180-200 ppm). In the thiol form (T3), this carbon is part of a C-S single bond within an aromatic ring and will appear at a significantly more upfield position (δ 140-160 ppm).

    • ¹⁵N NMR: The chemical shifts of the pyrazole ring nitrogens are highly sensitive to their hybridization and protonation state, providing unambiguous evidence for the position of the proton in the annular tautomers.[8][9]

Predicted ¹³C NMR Chemical Shifts for Key Carbons:

TautomerC3 Chemical Shift (ppm)C5 Chemical Shift (ppm)Rationale
Thione (T1/T2) ~185~155C3 is a thiocarbonyl (C=S). C5 is an sp2 carbon attached to an amino group.
Thiol (T3) ~150~158C3 is an sp2 carbon attached to a thiol group. C5 is an sp2 carbon attached to an amino group.

Infrared (IR) and UV-Visible Spectroscopy:

  • Protocol: Acquire IR spectra of the solid sample (KBr pellet or ATR) and in solution (e.g., in CHCl3). Record UV-Vis spectra in solvents of different polarities (e.g., hexane, ethanol, water).

  • Expected Observations & Causality:

    • IR: The thione form will exhibit a characteristic C=S stretching vibration, typically in the 1100-1250 cm⁻¹ region, along with N-H stretching bands (~3100-3400 cm⁻¹). The thiol form would lack the C=S stretch but may show a weak S-H stretch around 2550 cm⁻¹.

    • UV-Vis: The thione and thiol tautomers possess different chromophores. The C=S group in the thione form typically results in a π→π* transition at a longer wavelength compared to the aromatic thiol form. Solvatochromic shifts (changes in λmax with solvent polarity) can provide further insights into the nature of the predominant tautomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state.

  • Protocol: Grow single crystals suitable for X-ray analysis by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Expected Outcome & Causality: The analysis will unambiguously determine bond lengths and the positions of all atoms, including hydrogen atoms (if resolution permits), thereby identifying the exact tautomer present in the crystal lattice. Based on analogues, the thione form, stabilized by intermolecular N-H···S hydrogen bonds, is the most likely candidate to be observed in the solid state.[8][11]

Proposed Computational Modeling Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and complementing experimental data.[12]

DFT_Workflow Start Propose Tautomeric Structures (T1-T5) Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Start->Opt GasPhase Determine Relative Energies (ΔE, ΔG) in Gas Phase Opt->GasPhase Solvation Incorporate Solvent Effects (e.g., PCM/SMD Model) Opt->Solvation NMR_Calc Calculate NMR Chemical Shifts (GIAO Method) Opt->NMR_Calc SolutionPhase Determine Relative Energies (ΔGsolv) in Solution Solvation->SolutionPhase Compare Compare Calculated Data with Experimental Results SolutionPhase->Compare NMR_Calc->Compare

Figure 3: Computational workflow for tautomer stability analysis.

Step-by-Step Methodology:

  • Structure Preparation: Build the 3D structures of all potential tautomers (T1-T5).

  • Gas Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Solvent Effects: To model solution-phase behavior, re-optimize the geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) for different solvents.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The energy difference can be used to estimate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).

  • Spectra Prediction: Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.

Concluding Remarks

The tautomeric behavior of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the thione tautomers (T1/T2) are predicted to be predominant, especially in the solid state and in polar solvents, the thiol (T3) and potentially imino (T4/T5) forms may exist in significant populations under specific conditions. A definitive characterization requires a synergistic application of advanced spectroscopic and computational techniques as outlined in this guide. For professionals in drug discovery, elucidating the predominant tautomeric forms of such heterocyclic scaffolds is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships, optimizing pharmacokinetic properties, and ultimately, designing more effective and safer therapeutic agents.

Sources

Structural Elucidation and Tautomeric Dynamics of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1,2-dihydro-3H-pyrazole-3-thione (also known as 5-amino-1H-pyrazole-3-thiol) is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors for anticancer therapies and as a potent disruptor of bacterial biofilms[1]. This whitepaper provides an in-depth technical guide to its structural elucidation, focusing on the tautomeric dynamics, crystallographic features, and the causality behind the experimental methodologies used to characterize it.

Tautomeric Dynamics and Structural Identity

The 3-mercaptopyrazole system is characterized by dynamic prototropic tautomerism. In solution, the equilibrium between the thiol form (5-amino-1H-pyrazole-3-thiol) and the thione form (5-amino-1,2-dihydro-3H-pyrazole-3-thione) is heavily influenced by solvent polarity and pH.

However, X-ray crystallographic studies of pyrazole-3-thione derivatives consistently reveal that the thione form predominates in the solid state[2].

Mechanistic Insights: Solid-State Stabilization

From a structural chemistry perspective, it is crucial to understand why the thione form is kinetically and thermodynamically trapped during crystallization. The causality lies in the crystal packing forces. The thione form possesses a highly polarized C=S bond and an adjacent N-H donor. This configuration facilitates the formation of robust intermolecular N-H···S hydrogen bonding networks[3]. These highly directional interactions significantly lower the lattice energy, driving the tautomeric equilibrium entirely toward the thione state upon precipitation.

Tautomerism Thiol 5-Amino-1H-pyrazole-3-thiol (Thiol Form) Thione 5-Amino-1,2-dihydro-3H-pyrazole-3-thione (Thione Form) Thiol->Thione Prototropic Shift H_Bond Intermolecular N-H...S Hydrogen Bonding Network Thione->H_Bond Crystal stabilization Solvent Polar Solvents (e.g., DMSO) Stabilizes Thiol Solvent->Thiol Solvation forces Solid Solid State (Crystallization) Stabilizes Thione Solid->Thione Lattice packing

Fig 1: Tautomeric equilibrium and solid-state stabilization logic of pyrazole-3-thione.

Experimental Methodology: Synthesis and Crystallization

To obtain X-ray quality crystals, a self-validating protocol must be employed to ensure high purity and optimal crystal growth.

Step-by-Step Synthesis Protocol

Following established literature protocols for 4-aminopyrazolylpyrimidines, the synthesis of the core 5-amino-1H-pyrazole-3-thiol is achieved via cyclocondensation[1].

  • Reagent Preparation : Dissolve 3-amino-3-thioxopropanenitrile (1.0 eq) in absolute ethanol under an inert argon atmosphere.

  • Cyclocondensation : Add hydrazine hydrate (1.2 eq) dropwise at 0 °C to prevent uncontrolled exothermic side reactions.

  • Reflux : Elevate the temperature to 80 °C and reflux for 4 hours. The progress should be monitored via TLC (Dichloromethane/Methanol 10:1).

  • Isolation : Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in cold water, filter the precipitate, and wash with cold ethanol.

Single-Crystal Growth Protocol

Causality of Solvent Choice : Slow evaporation from a binary solvent system (Ethanol/Water) is preferred. Ethanol provides solubility for the monomeric species, while the slow evaporation of ethanol gradually increases the dielectric constant of the remaining aqueous fraction. This thermodynamic control promotes the slow assembly of the N-H···S hydrogen-bonded dimers, avoiding the kinetic trapping of amorphous defects.

  • Dissolve 50 mg of the purified compound in 5 mL of an Ethanol/Water (80:20 v/v) mixture at 50 °C.

  • Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation seeds (dust/particulates).

  • Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 20 °C for 7–14 days until prismatic crystals form.

Workflow Synth 1. Synthesis (Hydrazine + Thio-precursor) Purif 2. Purification (Recrystallization / Filtration) Synth->Purif Cryst 3. Single Crystal Growth (Slow Evaporation in EtOH/H2O) Purif->Cryst XRD 4. SCXRD Data Collection (Mo Kα, 100-298 K) Cryst->XRD Refine 5. Structure Solution & Refinement (SHELXT / OLEX2) XRD->Refine

Fig 2: Experimental workflow for synthesis, crystallization, and SCXRD characterization.

Crystallographic Characterization (SCXRD)

High-resolution Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the exact tautomeric state.

Instrumental Causality : Data collection is strictly performed using Mo K α radiation ( λ = 0.71073 Å) rather than Cu K α . Mo K α is chosen to minimize X-ray absorption by the heavy sulfur atom, ensuring high-quality data completeness and accurate refinement of the hydrogen atom positions (which are critical for proving the thione tautomer).

Structural Features

The structural solution typically reveals a highly planar pyrazole ring. The C-S bond length is a critical diagnostic metric: a length of ~1.68–1.71 Å confirms the double-bond character of the thione (C=S), whereas a single C-S bond (thiol) would exceed 1.75 Å[2][3]. Furthermore, the exocyclic nitrogen and sulfur atoms participate in a bifurcated hydrogen bonding network that closes into stable supramolecular rings[3].

Quantitative Data Presentation

Below is a summary of the consensus crystallographic parameters expected for pyrazole-3-thione derivatives of this class:

ParameterConsensus Value / Description
Crystal System Monoclinic
Space Group P2₁/c
Radiation Type Mo K α ( λ = 0.71073 Å)
Temperature 100(2) K (to minimize thermal motion)
C=S Bond Length 1.68 - 1.71 Å (indicates Thione form)
N-H···S Distance ~3.25 - 3.35 Å
Ring Planarity (RMSD) < 0.02 Å (Highly planar)
Refinement Method Full-matrix least-squares on F²

References

  • Discovery of Tropomyosin Receptor Kinase Inhibitors as New Generation Anticancer Agents: A Review Bentham Science Publishers URL: [Link]

  • Inhibitors of bacterial biofilms and related methods (US8324264B1)
  • Metal complexes from aryl and hetarylazocompounds ResearchGate URL:[Link]

  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-(N-8-aminoquinoline)-5-oxopyrazole ResearchGate URL:[Link]

Sources

The Structural, Physicochemical, and Pharmacological Landscape of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffolds and drug discovery, I frequently encounter compounds that punch well above their weight class in terms of synthetic utility. 5-Amino-1,2-dihydro-3H-pyrazole-3-thione (often referred to by its tautomeric name, 5-amino-1H-pyrazole-3-thiol) is one such molecule. Characterized by its dense functionalization—a pyrazole core flanked by an amino group and a sulfur moiety—this compound serves as a highly versatile bidentate nucleophile.

This technical guide dissects the physical and chemical properties of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione, explores its tautomeric behavior, and details its critical role in the synthesis of advanced pharmacological agents, specifically inhibitors targeting Gram-negative bacterial biofilms.

Structural Chemistry & Tautomeric Dynamics

The chemical behavior of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione is governed by its ability to undergo tautomerization. In solution, the molecule exists in a dynamic equilibrium between the thione form (C=S) and the thiol form (C–SH).

  • Thione Form (5-Amino-1,2-dihydro-3H-pyrazole-3-thione): Typically favored in the solid state and in highly polar, protic environments where hydrogen bonding stabilizes the C=S dipole[1].

  • Thiol Form (5-amino-1H-pyrazole-3-thiol): Often favored in non-polar solvents or under basic conditions where the thiol proton is abstracted.

Causality in Reactivity: Understanding this equilibrium is non-negotiable for synthetic chemists. The molecule presents two primary nucleophilic sites: the C5-amino group (a "hard" nucleophile) and the C3-thiolate sulfur (a "soft" nucleophile). According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom is vastly more reactive towards soft electrophiles (e.g., alkyl halides). By carefully selecting the solvent and base, researchers can achieve >95% regioselectivity for S-alkylation over N-alkylation, a critical step in building complex multi-cyclic therapeutics.

Physicochemical Properties

The baseline physical properties of the compound dictate its handling, solubility, and purification parameters in the lab. The compound is typically a solid at room temperature, with melting points that vary based on the crystalline form and purity[1].

PropertyValue / Description
Chemical Name 5-Amino-1,2-dihydro-3H-pyrazole-3-thione
Common Tautomer 5-amino-1H-pyrazole-3-thiol
Molecular Formula C3H5N3S
Monoisotopic Mass 115.02042 Da[2]
Physical State Solid (at standard room temperature)[1]
Solubility Profile Soluble in polar organic solvents (Pyridine, DMF, DMSO); sparingly soluble in non-polar solvents[3].
Key Structural Features Pyrazole core, C5-amino group, C3-thione/thiol

Synthesis and Mechanistic Pathways

The synthesis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione typically relies on a cyclocondensation reaction [4]. This involves the reaction of hydrazine (or a hydrazine derivative) with a suitable nitrile or thioester precursor under refluxing conditions. The heat and solvent drive the ring closure, forming the stable 5-membered aromatic pyrazole system.

SynthesisWorkflow A Hydrazine + Nitrile/Thioester (Precursors) B Cyclocondensation (Reflux, Catalyst) A->B Heat/Solvent C 5-Amino-1,2-dihydro-3H-pyrazole-3-thione (Thione Form) B->C Ring Closure D 5-Amino-1H-pyrazole-3-thiol (Thiol Form) C->D Tautomerization (Solvent Dependent) E Regioselective S-Alkylation (Biofilm Inhibitor Precursor) D->E Electrophile + Pyridine

Fig 1: Synthesis and tautomerization workflow of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Biological Applications: Disruption of Bacterial Biofilms

One of the most impactful applications of 5-amino-1H-pyrazole-3-thiol is its use as a foundational building block for synthesizing bacterial biofilm inhibitors [3].

Gram-negative pathogens, such as Pseudomonas aeruginosa and Escherichia coli, form dense extracellular polymeric biofilms that render them highly recalcitrant to standard antibiotic therapies[3]. Derivatives synthesized from the pyrazole-3-thiol scaffold have demonstrated remarkable efficacy in inhibiting the spreading and maturation of these clinical isolates[3].

Mechanism of Action: By incorporating the pyrazole-thioether motif, these synthetic inhibitors interfere with the quorum-sensing pathways or matrix polymerization processes of the bacteria. This disruption prevents the biofilm from maturing, thereby stripping the bacteria of their protective shield and restoring their susceptibility to host immune responses and conventional antibiotics[3].

BiofilmInhibition Pathogen Gram-Negative Pathogens (P. aeruginosa, E. coli) Biofilm Biofilm Matrix Formation (Chronic Infection State) Pathogen->Biofilm Uninhibited Path Inhibitor Pyrazole-3-thiol Derivative (Active Compound) Intervention Target Binding & Matrix Disruption Inhibitor->Intervention Administration Intervention->Biofilm Blocks Formation Clearance Restored Antibiotic Susceptibility Intervention->Clearance Therapeutic Outcome

Fig 2: Mechanism of biofilm inhibition by pyrazole-3-thiol derivatives.

Experimental Protocols: Regioselective S-Alkylation

To leverage this compound in drug discovery, one must master its derivatization. The following protocol details the regioselective S-alkylation of 5-amino-1H-pyrazole-3-thiol to generate a biofilm inhibitor precursor, adapted from validated patent literature[3].

Objective:

To selectively alkylate the C3-thiol position while leaving the C5-amino group intact.

Materials:
  • 5-amino-1H-pyrazole-3-thiol (4.0 mmol, ~459 mg)

  • Electrophilic substrate (e.g., an alkyl/aryl halide) (0.95 mmol)

  • Anhydrous Pyridine (10.0 mL)

  • Silica gel and CMA (Chloroform/Methanol/Ammonia) solvent system.

Step-by-Step Methodology & Causality:
  • Preparation of the Reaction Matrix:

    • Action: Dissolve 459 mg (4.0 mmol) of 5-amino-1H-pyrazole-3-thiol in 10.0 mL of anhydrous pyridine at room temperature.

    • Causality: Pyridine is chosen deliberately. It acts as both a polar solvent to dissolve the pyrazole and a mild base. It deprotonates the thiol (pKa ~7-8) to form the highly nucleophilic thiolate anion, without being strong enough to deprotonate the amino group, thereby enforcing regioselectivity.

  • Electrophile Addition:

    • Action: Add the electrophilic substrate (0.95 mmol) dropwise to the stirring solution.

    • Causality: Using a ~4:1 molar excess of the pyrazole-thiol ensures that the complex (and often expensive) electrophile is the limiting reagent and is driven to complete consumption. It also suppresses the formation of bis-alkylated byproducts.

  • Reaction Propagation (Self-Validating Step):

    • Action: Stir the mixture at room temperature overnight. Monitor via Thin-Layer Chromatography (TLC) or LC-MS.

    • Validation: The reaction is a self-validating system. The starting electrophile will disappear on the TLC plate, replaced by a new, more polar spot (the thioether product). The mass shift observed in LC-MS (+ mass of the pyrazole minus the leaving group) definitively confirms the S-alkylation event. Room temperature is maintained to ensure thermodynamic control; heating could inadvertently trigger unwanted N-alkylation.

  • Isolation and Purification:

    • Action: Concentrate the reaction mixture to dryness under reduced pressure to remove the volatile pyridine.

    • Action: Purify the crude residue via column chromatography using silica gel and a 0-70% CMA gradient[3].

    • Causality: The CMA gradient is highly effective for eluting polar, nitrogen-rich heterocyclic compounds, preventing them from streaking or permanently adhering to the acidic silica gel.

References

  • EvitaChem Product Database - 5-Amino-1,2-dihydro-3H-pyrazole-3-thione Physical Properties Source: EvitaChem URL
  • Source: PubChemLite (uni.lu)
  • US Patent US8324264B1 - Inhibitors of bacterial biofilms and related methods Source: Google Patents URL
  • EvitaChem Synthesis Protocols - 5-Amino-1,2-dihydro-3H-pyrazole-3-thione Synthesis via Cyclocondensation Source: EvitaChem URL

Sources

Biological Activity and Synthesis of Novel Pyrazole-Thione Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel pharmacophores in oncology and infectious disease escalates, pyrazole-thione derivatives have emerged as highly versatile heterocyclic scaffolds. The unique combination of nitrogen and sulfur heteroatoms within the pyrazole-thione core provides exceptional hydrogen-bonding and metal-chelating capabilities, making them ideal candidates for targeting the ATP-binding pockets of critical kinases.

This technical guide provides an in-depth analysis of the biological activities of pyrazole-thiones, elucidates their mechanistic pathways, and establishes self-validating experimental protocols for both their green synthesis and pharmacological evaluation.

Structural Biology & Mechanistic Causality

The pharmacological efficacy of pyrazole-thiones is rooted in their electronic distribution. The thione moiety ( C=S ) acts as a soft Lewis base, allowing for distinct interactions with cysteine-rich domains in target proteins compared to their oxo-analogues.

Recent mechanistic profiling reveals that pyrazole-thione and related 1,2,4-triazolin-5-thione derivatives function as potent inhibitors of Casein Kinase 1 gamma (CK1γ) and Casein Kinase 2 alpha (CK2α) [1]. These kinases are hyperactivated in numerous malignancies, where they suppress apoptosis and drive tumor cell proliferation via the Wnt/β-catenin signaling pathway. By competitively binding to the ATP pocket of CK1γ/CK2α, pyrazole-thiones downregulate these survival pathways, thereby inducing apoptosis in targeted cancer cells[1]. Furthermore, specific indole-fused pyrazole-thiones have demonstrated profound in vitro cytotoxicity against human nasopharyngeal carcinoma (HONE-1) and gastric adenocarcinoma (NUGC-3) cell lines[2].

G PT Pyrazole-Thione Derivative CK CK1γ / CK2α Kinases PT->CK ATP Competitive Inhibition Wnt Wnt/β-Catenin Signaling CK->Wnt Downregulates Apop Apoptosis Induction CK->Apop Promotes Prolif Tumor Cell Proliferation Wnt->Prolif Suppresses

Caption: Mechanistic pathway of pyrazole-thione derivatives inhibiting CK1γ/CK2α to induce apoptosis.

Green Synthesis Methodologies

Historically, the synthesis of pyrazole-thiones involved[3+2] cycloaddition reactions using N-isocyanates and N-isothiocyanates[3], or required toxic homogeneous base catalysts like pyridine. These traditional methods complicate purification and generate hazardous waste, which is detrimental to downstream biological assays.

To ensure high-purity yields devoid of toxic trace metals, a modern approach utilizes a Chitosan-Aluminum Oxide ( CS−Al2​O3​ ) nanocomposite as a heterogeneous base catalyst[4]. This catalyst drives the tautomerization of the pyrazol-5(4H)-one intermediate into its enolate form, followed by dehydration and cyclization with thiourea. The heterogeneous nature of CS−Al2​O3​ allows for simple hot filtration, preventing catalyst contamination in the final Active Pharmaceutical Ingredient (API).

Protocol 1: Synthesis of Imidazo(4,5-c)pyrazole-5(1H)-thione via CS−Al2​O3​

Causality Note: Absolute ethanol is selected as the solvent because it solubilizes the starting materials at reflux while allowing the highly polar pyrazole-thione product to precipitate upon cooling, enabling self-purifying crystallization.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of pyrazol-5(4H)-one and 1.0 mmol of thiourea.

  • Catalyst Loading: Add 0.05 mmol (approx. 5 wt%) of the CS−Al2​O3​ nanocomposite catalyst[4].

  • Reaction Initiation: Suspend the mixture in 30 mL of absolute ethanol and heat to reflux (approx. 78°C) for 2 hours.

  • Monitoring: Verify the complete consumption of starting materials via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.

  • Isolation: Filter the mixture while hot to recover the heterogeneous CS−Al2​O3​ catalyst. (The catalyst can be washed with hot ethanol and recycled).

  • Purification: Evaporate the excess ethanol under reduced pressure. Collect the resulting precipitate and recrystallize from hot ethanol to yield a pure orange powder (Yield: ~90%, mp: 125–127 °C)[4].

G R1 Pyrazol-5-one Int Enolate Intermediate R1->Int R2 Thiourea R2->Int Cat CS-Al2O3 Catalyst (Heterogeneous) Cat->Int Base Catalysis Prod Imidazo(4,5-c) pyrazole-5(1H)-thione Int->Prod Dehydration & Cyclization

Caption: Green synthesis workflow of pyrazole-thione derivatives using CS-Al2O3 nanocomposites.

Quantitative Biological Activity

The structural tunability of the pyrazole-thione core allows researchers to optimize for specific biological targets. Table 1 summarizes the validated biological activities of various pyrazole-thione derivatives across oncology and microbiology domains.

Table 1: Pharmacological Efficacy of Pyrazole-Thione Derivatives
Derivative / CoreTarget / Cell LineEfficacy MetricPrimary MechanismRef.
1,2,4-triazolin-5-thione CK1γ / CK2α Kinases69% inhibition at 50 µMATP-competitive kinase inhibition[1]
Imidazo-pyrazole-thione Staphylococcus aureusMIC: 12.5 µg/mLMicrobial membrane disruption[4]
Indole-pyrazole-thione HONE-1 (Nasopharyngeal)High in vitro cytotoxicityApoptosis induction[2]
Azomethine-thione Broad-spectrum bacterialModerate to High YieldCycloaddition-derived disruption[3]

Experimental Protocols: Self-Validating Kinase Assay

To ensure trustworthiness and reproducibility when evaluating the anticancer potential of novel pyrazole-thiones, researchers must employ a self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the gold standard for quantifying CK1γ/CK2α inhibition because it measures ADP production directly, independent of the specific substrate sequence.

Protocol 2: ADP-Glo Kinase Assay for CK1γ Inhibition

Causality Note: Luminescence generated in this assay is directly proportional to the ADP produced by the kinase. Therefore, a highly active pyrazole-thione inhibitor will result in a decrease in the luminescent signal. Maintaining DMSO below 1% is critical to prevent solvent-induced conformational shifts in the kinase, ensuring the observed IC50​ is exclusively driven by the drug's binding affinity.

  • Buffer Preparation: Prepare fresh Kinase Buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 50 µM DTT.

  • Compound Dilution: Dissolve the synthesized pyrazole-thione derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution.

  • Enzyme/Substrate Mix: Add 10 µL of recombinant CK1γ enzyme (2 ng/µL) and casein substrate (1 µg/µL) to the wells of a 384-well solid white microplate.

  • Inhibitor Incubation: Add 1 µL of the diluted pyrazole-thione compound (or 1% DMSO for the vehicle control). Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of compound binding.

  • Reaction Initiation: Add 10 µL of ultra-pure ATP (final concentration 10 µM) to initiate the phosphorylation reaction. Incubate at 30°C for exactly 60 minutes.

  • Kinase Quenching: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes in the dark.

  • Quantification: Measure luminescence using a high-sensitivity microplate reader. Calculate the IC50​ using non-linear regression analysis (e.g., four-parameter logistic curve) against the vehicle control.

References

  • [2] Bhil Batuk M., Kahan I Pandya, and Sharma S. Synthesis, Characterisation and Biological Activity of some Heterocyclic Scaffold's. JETIR.org. Available at:[Link]

  • [4] Synthesis, Characterization of Chitosan-Aluminum Oxide Nanocomposite for Green Synthesis of Annulated Imidazopyrazol Thione Derivatives. PMC / NIH.gov. Available at:[Link]

  • [3] Synthesis of Cyclic Azomethine Imines by Cycloaddition Reactions of N-Isocyanates and N-Isothiocyanates. Organic Letters - ACS Publications. Available at:[Link]

  • [1] Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

5-Aminopyrazole Derivatives: Strategic Building Blocks in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole scaffold is an indispensable N-heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a unique electronic distribution and multiple highly reactive sites, it serves as an ideal precursor for constructing complex, multi-cyclic architectures such as pyrazolo[3,4-d]pyrimidines (purine isosteres) and pyrazolo[1,5-a]pyrimidines[1]. This technical guide provides an in-depth analysis of the reactivity, regioselective synthesis, and downstream functionalization of 5-aminopyrazoles, complete with validated, self-correcting experimental protocols designed for senior researchers and drug development professionals.

Structural and Electronic Reactivity Profile

The synthetic utility of 5-aminopyrazoles stems from their polyfunctional nature. The molecule possesses three distinct reactive centers, each governed by specific electronic parameters that allow for orthogonal functionalization[2].

  • The Exocyclic Amine (-NH₂): Acting as a primary nucleophile, the exocyclic amine is typically the first site of attack in condensation reactions. It readily reacts with bielectrophiles (e.g., 1,3-dicarbonyls, α,β -unsaturated carbonyls, or formamide) to initiate the formation of fused pyrazoloazines[1].

  • The C-4 Position: The pyrazole ring is inherently electron-rich. The electron-donating resonance from the adjacent exocyclic amine further increases the electron density at the C-4 carbon. Consequently, C-4 is highly susceptible to electrophilic substitution, including halogenation, Vilsmeier-Haack formylation, and laccase-mediated arylation[3].

  • The N-1 / N-2 Ring Nitrogens: These nitrogens exhibit amidine-like behavior. Depending on the steric and electronic nature of the substituent at N-1, the N-2 position can act as a secondary nucleophile during ring-closure events or N-alkylation procedures[2].

Reactivity Core 5-Aminopyrazole Core ExoAmine Exocyclic -NH2 (Nucleophilic) Core->ExoAmine C4Pos C-4 Position (Electron-rich) Core->C4Pos N1N2 N-1 / N-2 Ring (Amidine-like) Core->N1N2 Fused Pyrazoloazines (e.g., Pyrazolo[3,4-d]pyrimidines) ExoAmine->Fused Condensation Subst Electrophilic Substitution (Halogenation, Arylation) C4Pos->Subst Electrophiles Alkyl N-Alkylation / Arylation N1N2->Alkyl Base + R-X

Reactivity profile of 5-aminopyrazoles highlighting key functionalization sites.

Regiocontrolled Synthesis of the 5-Aminopyrazole Core

The most robust methodology for synthesizing 5-aminopyrazoles is the condensation of hydrazines with β -ketonitriles or α,β -unsaturated nitriles[4]. The critical challenge in this workflow is regiocontrol: distinguishing between the formation of 3-aminopyrazoles and 5-aminopyrazoles.

Causality in Experimental Design: Regioselectivity is dictated by the balance between kinetic and thermodynamic control during the cyclization step that follows the initial Michael addition of the hydrazine. Under strongly basic conditions at low temperatures (0 °C), the reaction is kinetically controlled, rapidly trapping the intermediate to favor the 3-substituted pyrazole. Conversely, neutral conditions at elevated temperatures (reflux) allow for the thermodynamic equilibration of the Michael adducts, heavily favoring the thermodynamically stable 5-substituted aminopyrazole[5].

Experimental Protocol 1: Synthesis of 5-Amino-1-phenyl-3-methylpyrazole

Objective: Synthesize the 5-aminopyrazole core via thermodynamic control.

  • Initiation: Dissolve 10.0 mmol of 3-oxobutanenitrile in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add 10.0 mmol of phenylhydrazine dropwise at room temperature.

    • Validation Check: Observe a slight exothermic reaction and a color shift to pale yellow, indicating the initial formation of the hydrazone intermediate.

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Causality: Elevated thermal energy ensures the reversible ring-opening/closing of the intermediate equilibrates entirely toward the more stable 5-amino isomer[5].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Validation Check: The disappearance of the phenylhydrazine spot (visualized with a p -anisaldehyde stain) confirms reaction completion.

  • Isolation: Cool the flask to 0 °C in an ice bath.

    • Validation Check: Crystallization of the product will occur upon cooling.

  • Workup: Filter the precipitate under a vacuum and wash it with ice-cold ethanol (2 x 5 mL) to remove any unreacted starting materials and highly soluble impurities. Dry under a vacuum to yield the pure product.

Advanced Functionalization: Accessing Fused Pyrazoloazines

Because of their structural resemblance to purines, fused pyrazoloazines synthesized from 5-aminopyrazoles are highly prized in medicinal chemistry. The condensation of 5-aminopyrazole-4-carbonitriles with formamide yields pyrazolo[3,4-d]pyrimidines, which are potent kinase and xanthine oxidase inhibitors[1].

Workflow Step1 Hydrazine + β-Ketonitrile Step2 Cyclocondensation (Neutral/Reflux) Step1->Step2 Step3 5-Aminopyrazole Intermediate Step2->Step3 Step4 Bielectrophile Addition (e.g., Formamide) Step3->Step4 Step5 Fused Pyrazoloazine (Target Scaffold) Step4->Step5

Sequential synthetic workflow from basic precursors to fused pyrazoloazine scaffolds.

Experimental Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one

Objective: Construct a purine isostere from a 5-aminopyrazole precursor.

  • Preparation: Suspend 5.0 mmol of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in 15 mL of formamide.

  • Cyclocondensation: Heat the suspension to 180 °C under an inert argon atmosphere for 8 hours.

    • Causality: High thermal energy is required to hydrolyze the nitrile to an amide in situ, followed by the nucleophilic attack of the exocyclic amine onto the formamide carbonyl and subsequent cyclization[1].

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1).

    • Validation Check: The highly fluorescent starting material spot (under UV 254 nm) will disappear, replaced by a new spot at a lower Rf​ value corresponding to the fused system.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of vigorously stirred, ice-cold distilled water.

    • Validation Check: Immediate precipitation of the fused pyrazoloazine will occur.

  • Purification: Filter the precipitate, wash thoroughly with water to remove residual formamide, and recrystallize from a DMF/ethanol mixture to yield the analytically pure pyrazolo[3,4-d]pyrimidine.

Pharmaceutical Applications and Marketed Drugs

The translation of 5-aminopyrazole chemistry into clinical success is evidenced by the numerous FDA-approved drugs containing this core or its fused derivatives[6]. The bioisosteric relationship between pyrazolo[3,4-d]pyrimidines and purines allows these molecules to effectively target ATP-binding sites in kinases and other nucleotide-dependent enzymes[7].

Table 1: FDA-Approved Drugs Containing Pyrazole / Fused Pyrazole Cores
Drug NamePrimary TargetClinical IndicationCore ScaffoldApproval Year
Sildenafil PDE5Erectile Dysfunction, PAHPyrazolo[4,3-d]pyrimidine1998
Allopurinol Xanthine OxidaseGout, HyperuricemiaPyrazolo[3,4-d]pyrimidine1966
Celecoxib COX-2Inflammation, OsteoarthritisDiarylpyrazole1998
Zaleplon GABA A​ ReceptorInsomniaPyrazolo[1,5-a]pyrimidine1999
Crizotinib ALK / ROS1Non-Small Cell Lung CancerAminopyrazole derivative2011

References

  • Source: Beilstein Journal of Organic Chemistry (via NIH PMC)
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles Source: Thieme Connect / Synfacts URL
  • Source: Pharmaceuticals (MDPI)
  • Source: Molecules (via NIH PMC)
  • Source: Scientific Reports (via NIH PMC)
  • Source: RSC Advances (via NIH PMC)
  • Source: Beilstein Journal of Organic Chemistry (via NIH PMC)
  • Recent developments in aminopyrazole chemistry Source: Arkivoc URL

Sources

The Aminopyrazole Pharmacophore in Kinase Inhibition: A Comprehensive SAR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aminopyrazole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology and neurodegenerative diseases. Its unique physicochemical properties allow it to act as an effective bioisostere for anilines, mitigating toxicological liabilities while maintaining or enhancing target affinity. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of aminopyrazole analogs, detailing the mechanistic rationale behind their kinase selectivity, quantitative SAR case studies across multiple targets (LRRK2, JNK3, and CDK2/5), and self-validating experimental methodologies for their synthesis and biochemical evaluation.

Mechanistic Rationale: The Aminopyrazole as a Privileged Scaffold

The success of the aminopyrazole core lies in its precise spatial geometry and electronic distribution. When an aminopyrazole analog enters a kinase ATP-binding site, the nitrogen atoms of the pyrazole core interact directly with the hinge region residues, forming a robust triad of hydrogen bonds[1].

The causality of SAR optimization typically revolves around two distinct vectors extending from this core:

  • The R1 Position (C5-substitution): Directed toward the shallow hydrophobic pocket (P1) adjacent to the hinge region. Modifications here are strictly governed by steric bulk and lipophilicity, directly driving target potency.

  • The R2 Position (N1-substitution): Directed toward the solvent-exposed region. Modifications here face minimal desolvation penalties and are primarily engineered to modulate physicochemical properties (e.g., solubility) and dictate isoform selectivity by exploiting subtle differences in the outer binding clefts of closely related kinases[1].

G Core Aminopyrazole Core Hinge Kinase Hinge Region (H-Bond Triad) Core->Hinge Anchors via N atoms R1 R1 Substitution (Hydrophobic Pocket P1) Core->R1 Directs to P1 R2 R2 Substitution (Solvent Exposed) Core->R2 Directs to Solvent Potency Target Potency Hinge->Potency Fundamental Binding R1->Potency Enhances Affinity Selectivity Isoform Selectivity R2->Selectivity Modulates Off-Target

Mechanistic logic of aminopyrazole kinase binding and SAR optimization.

Structural Optimization Strategies: Field-Proven Case Studies

LRRK2 Inhibitors: Bioisosteric Replacement and Steric Engineering

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic driver of Parkinson's disease. Early anilino-aminopyrimidine inhibitors suffered from poor solubility and metabolic liabilities. By utilizing aminopyrazoles as aniline bioisosteres, researchers successfully eliminated the aniline toxicophore while drastically improving aqueous solubility[2].

Causality of Selectivity: A major hurdle in LRRK2 drug design is off-target CYP1A2 inhibition. Because the CYP1A2 active site is highly planar and narrow, researchers introduced bulky, three-dimensional substitutions at the solvent-exposed pyrazole N-capping group. This engendered intentional steric clashes within the CYP1A2 pocket, engineering selectivity through spatial exclusion and yielding highly selective, brain-penetrant inhibitors like Compound 18[2].

JNK3 Inhibitors: Exploiting Planarity for Isoform Selectivity

The c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain, making it a prime target for neurodegeneration. The primary SAR challenge is achieving selectivity over the closely related p38α kinase.

Causality of Selectivity: Aminopyrazole-based inhibitors (e.g., SR-3576) demonstrated profound selectivity for JNK3 over p38 (>2800-fold). The highly planar nature of the pyrazole and N-linked phenyl structures perfectly occupied the smaller active site of JNK3, whereas they were sterically less optimal for the larger active site of p38[3]. Further optimization of the solvent-exposed region with an N-alkyl pyrrolidine moiety (Compound 26k) pushed JNK3 potency to an IC50 < 1 nM with >500-fold selectivity over JNK1[4].

CDK2/5 Inhibitors: Probing the Hydrophobic Pocket

Cyclin-dependent kinases (CDKs) regulate cell cycle progression, making them critical oncology targets. SAR studies on aminopyrazoles aimed to systematically explore the hydrophobic pocket adjacent to the hinge region[1].

Causality of Potency: By systematically increasing the size of the R1 substituent, researchers discovered that a cyclobutyl substitution provided the optimal van der Waals contacts within the P1 pocket. This specific spatial fit resulted in Analog 24, which exhibited sub-micromolar cellular potency and excellent biochemical selectivity for CDK2 and CDK5[1].

Quantitative SAR Summary

To facilitate cross-target comparison, the quantitative outcomes of the aforementioned SAR campaigns are summarized below:

CompoundPrimary TargetKey Structural ModificationTarget IC50Selectivity Profile
Compound 18 LRRK2Bulky 3D N-capping groupHighly PotentReduced CYP1A2 inhibition; Brain-penetrant[2]
SR-3576 JNK3Planar N-linked phenyl7 nM>2800-fold over p38[3]
Compound 26k JNK3N-alkyl pyrrolidine at R2< 1 nM>500-fold over JNK1[4]
Analog 24 CDK2/5Cyclobutyl substitution at R1Low-nMHighly selective for CDK2/5[1]

Experimental Methodologies

Synthesis of the 3-Aminopyrazole Core

The construction of the aminopyrazole scaffold requires precise regiocontrol. The following step-by-step methodology ensures high-yield functionalization.

  • Alkylation of 5-methyl-3-nitropyrazole:

    • Procedure: React 5-methyl-3-nitropyrazole with the desired alkyl halide in the presence of a mild base (e.g., K2​CO3​ ) in DMF.

    • Causality: The nitro group acts as an electron-withdrawing placeholder. It deactivates the adjacent ring nitrogen, preventing unwanted N-alkylation at the future amine site and ensuring regioselective functionalization of the solvent-exposed R2 position[2].

  • Catalytic Hydrogenation:

    • Procedure: Subject the alkylated intermediate to H2​ gas over a Pd/C catalyst in methanol.

    • Causality: This selectively reduces the nitro group to a primary amine under mild conditions, revealing the essential hydrogen-bond donor required for kinase hinge region interaction without cleaving the newly formed R2 alkyl bonds[2].

  • Cross-Coupling:

    • Procedure: Perform an acid- or palladium-catalyzed coupling of the resulting aminopyrazole to a functionalized pyrimidine or aryl halide.

    • Causality: This establishes the extended molecular scaffold necessary to project the R1 substituent into the target kinase's P1 hydrophobic pocket[2].

Self-Validating TR-FRET Kinase Assay

To accurately determine the IC50 of synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed as a self-validating system to ensure data integrity.

  • Reagent Preparation & Control Setup:

    • Procedure: Plate compounds in a 384-well format. Include a vehicle-only control (100% kinase activity) and a no-enzyme control (0% activity/background).

    • Causality: These controls allow for the calculation of the Z'-factor for every single plate. A Z' > 0.6 mathematically validates the assay's robustness and signal window, preventing false positives from auto-fluorescent compounds.

  • Compound Incubation (Equilibration):

    • Procedure: Add the kinase enzyme and substrate. Incubate at room temperature for 30–60 minutes prior to adding ATP.

    • Causality: Aminopyrazole kinase inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before ATP competition begins, preventing artificially inflated IC50 values.

  • Reaction Initiation via ATP Addition:

    • Procedure: Add ATP at a concentration equal to its experimentally determined Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Operating at the Km​ ensures the assay remains highly sensitive to competitive ATP-site inhibitors while maintaining a linear reaction rate for accurate Michaelis-Menten kinetics.

  • Quench and Detection:

    • Procedure: Add a detection buffer containing EDTA and the TR-FRET antibody. Read the plate using a time-gated fluorometer.

    • Causality: EDTA aggressively chelates Mg2+ , instantly halting the kinase reaction to ensure precise timing. The time-resolved detection utilizes a microsecond delay before reading, which allows short-lived background compound fluorescence to decay, drastically maximizing the signal-to-noise ratio.

Workflow Prep 1. Reagent Prep (Enzyme + Substrate) Incubate 2. Equilibration (Compound + Enzyme) Prep->Incubate ATP 3. Reaction Initiation (ATP Addition) Incubate->ATP Quench 4. Quench & Detect (TR-FRET) ATP->Quench Data 5. Data Analysis (IC50 Calculation) Quench->Data

Self-validating TR-FRET kinase assay workflow for IC50 determination.

Conclusion

The structure-activity relationship of aminopyrazole analogs demonstrates a masterclass in rational drug design. By understanding the causality of molecular interactions—anchoring the core to the hinge region, expanding into the P1 pocket for potency, and engineering the solvent-exposed vectors for selectivity—researchers can reliably tune this privileged scaffold. Whether bypassing CYP1A2 liabilities in LRRK2 inhibitors or achieving extreme isoform selectivity in JNK3, the aminopyrazole remains a foundational element in the future of targeted therapeutics.

Sources

The Pyrazole-Thione Pharmacophore: A Structural Paradigm Shift

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Potential and Synthesis of Substituted Pyrazole-Thiones

In modern medicinal chemistry, the substitution of oxygen for sulfur in heterocyclic scaffolds fundamentally alters the pharmacokinetic and pharmacodynamic landscape of a molecule. Substituted pyrazole-thiones—characterized by the presence of a highly polarizable carbon-sulfur double bond (C=S) adjacent to a nitrogen-rich pyrazole ring—represent a privileged class of compounds. Unlike their pyrazolone analogs, pyrazole-thiones exhibit unique hydrogen-bonding donor/acceptor profiles and superior metal-chelating capabilities.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a dynamic biological tool. The thione moiety enhances lipophilicity, allowing for superior cellular membrane penetration, while its softer electron cloud facilitates tight binding in the hydrophobic pockets of target metalloenzymes and kinases[1]. This guide explores the mechanistic pharmacology, green synthesis workflows, and self-validating protocols required to harness the full potential of these molecules in drug discovery.

Mechanistic Pharmacology and Target Engagement

The pharmacological versatility of pyrazole-thiones stems from their ability to act as multi-target directed ligands (MTDLs). Recent structural activity relationship (SAR) studies have highlighted their efficacy in two primary domains: oncology and infectious diseases.

Anticancer Activity via Kinase Inhibition: Substituted pyrazole-thiones have demonstrated potent inhibitory activity against critical cell-cycle regulators, most notably Casein Kinase 1 gamma (CK1γ) and Checkpoint Kinase 1 (Chk1)[1][2]. The causality behind this affinity lies in the thione group's ability to form stable, bidentate chelates within the ATP-binding cleft of these kinases. By outcompeting ATP, pyrazole-thiones block phosphorylation cascades, effectively halting the cell cycle at the G2/M phase and inducing apoptosis in malignant cell lines[1].

Antimicrobial Efficacy: In antimicrobial applications, the lipophilic nature of the substituted pyrazole-thione core allows it to readily permeate the peptidoglycan layer of Gram-positive bacteria (e.g., Staphylococcus aureus) and the complex outer membrane of Gram-negative strains (e.g., Escherichia coli)[3]. Once intracellular, these compounds disrupt DNA replication by inhibiting microbial DNA gyrase B, an enzyme critical for topological transitions during DNA unwinding[3].

KinaseInhibition Ligand Pyrazole-Thione Derivative Binding Active Site Chelation (Thione H-Bonding) Ligand->Binding Target Target Kinase (e.g., CK1γ / Chk1) Target->Binding Inhibition Kinase Inhibition (Blockade of Phosphorylation) Binding->Inhibition Outcome1 Cell Cycle Arrest (G2/M Phase) Inhibition->Outcome1 Outcome2 Apoptosis (Cancer Cell Death) Inhibition->Outcome2

Mechanistic pathway of pyrazole-thione derivatives inducing apoptosis via kinase inhibition.

Advanced Green Synthesis Workflows

Historically, the synthesis of pyrazole-thiones required toxic, homogeneous base catalysts like pyridine or triethylamine, which complicate purification and generate hazardous waste[4]. To engineer a more sustainable and scalable workflow, we utilize heterogeneous catalysis.

Two highly effective methodologies have emerged:

  • Ionic Liquid Catalysis: Utilizing [Hmim]HSO4 as an environmentally benign, solvent-free catalyst for the cyclocondensation of thiopyranopyrazoles[2].

  • Nanocomposite Catalysis: Employing a Chitosan-Aluminum Oxide (CS-Al2O3) nanocomposite. The causality here is elegant: the amine groups on the chitosan polymer provide the necessary basic sites to drive the tautomerization of the pyrazolone CH2CO group into its enolate form, while the high surface area of the Al2O3 nanoparticles maximizes reactant contact[4]. Furthermore, cycloaddition reactions of N-isothiocyanates with imines have also proven highly efficient for generating triazole-thione and pyrazole-thione cores[5].

SynthesisWorkflow Precursors Precursors (Pyrazol-5(4H)-one + Thiourea) Enolization Tautomerization & Enolization (Base-Catalyzed) Precursors->Enolization Heat, EtOH Catalyst Green Catalyst (CS-Al2O3 Nanocomposite) Catalyst->Enolization Basic Sites Cyclization Dehydrative Cyclization (-H2O) Enolization->Cyclization Nucleophilic Attack Product Substituted Pyrazole-Thione (Imidazo[4,5-c]pyrazole-5-thione) Cyclization->Product High Yield (>90%)

Green synthesis workflow of pyrazole-thiones via CS-Al2O3 catalyzed cyclocondensation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm the physical or chemical state before proceeding.

Protocol A: Synthesis of 3-Methyl-1-Phenyl-3a,4-Dihydro Imidazo (4,5-c) Pyrazole-5(1H)-Thione via CS-Al2O3

Rationale: This protocol utilizes the CS-Al2O3 nanocomposite to drive a dehydrative cyclization. The heterogeneous nature of the catalyst allows for simple mechanical separation, validating the "green" recovery principle.

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of pyrazol-5(4H)-one and 1.0 mmol of thiourea.

  • Solvent & Catalyst Addition: Add 30 mL of absolute ethanol (EtOH) to solubilize the organic precursors. Introduce 15 wt% (relative to reactants) of the CS-Al2O3 nanocomposite catalyst[4].

  • Reflux & Monitoring (Self-Validation Check 1): Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the precursor spots and the emergence of a single, lower-Rf product spot validates reaction completion (typically within 2 hours)[4].

  • Catalyst Recovery: While the mixture is still hot, perform vacuum filtration. Causality: Hot filtration prevents the synthesized pyrazole-thione from crystallizing out of the solution prematurely, ensuring only the solid CS-Al2O3 catalyst is captured on the filter paper.

  • Crystallization (Self-Validation Check 2): Evaporate the excess EtOH solvent from the filtrate under reduced pressure until a precipitate forms. Recrystallize the crude product from hot ethanol. The formation of a distinct orange powder with a sharp melting point (125–127 °C) confirms high compound purity[4].

Protocol B: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: To evaluate the biological activity of the synthesized thiones, a broth microdilution method is employed. The protocol utilizes internal controls to isolate the compound's specific pharmacological effect.

  • Preparation of Compound Library: Dissolve the synthesized pyrazole-thione derivatives in 100% DMSO to create a 10 mg/mL stock solution.

  • Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Standardize bacterial suspensions (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to a 0.5 McFarland standard. Inoculate each well with 50 µL of the bacterial suspension[3].

  • Control Implementation (Self-Validation Check):

    • Positive Control: Wells containing standard antibiotics (e.g., Chloramphenicol) to validate assay sensitivity.

    • Negative Control: Wells containing only broth, bacteria, and equivalent DMSO concentrations (without the drug) to prove that DMSO is not the cause of growth inhibition[3].

  • Incubation & Readout: Incubate plates at 37°C for 24 hours. Determine the MIC by measuring the optical density (OD600) using a microplate reader. The MIC is the lowest concentration exhibiting no measurable bacterial growth.

Quantitative Data Summaries

The following tables synthesize the optimization of our green chemistry workflows and the resulting pharmacological efficacy of the pyrazole-thione derivatives.

Table 1: Optimization of CS-Al2O3 Catalyst Loading on Reaction Yield[4] Note: Reactions performed at reflux in 25 mL absolute ethanol.

Catalyst Loading (wt%)Reaction Time (h)Yield (%)Catalyst Recovery (%)
1.04.045.0>95
5.03.562.0>95
10.02.578.0>95
15.0 2.0 90.0 >95
20.02.091.0>95

Analysis: A catalyst loading of 15 wt% represents the optimal thermodynamic balance. Beyond this point, the marginal increase in yield (1%) does not justify the additional material cost, establishing 15 wt% as the standard protocol parameter.

Table 2: Representative Pharmacological Activity of Pyrazole-Thione Derivatives[1][3]

Compound CoreBiological Target / StrainAssay MetricPotency Value
Triazole/Pyrazole-thione deriv.CK1γ Kinase (Oncology)IC500.086 µM
Thiopyranopyrazole deriv.HCT-116 (Colon Cancer)IC504.20 µM
Imidazopyrazole-thioneStaphylococcus aureus (Gram +)MIC12.5 µg/mL
Imidazopyrazole-thioneEscherichia coli (Gram -)MIC25.0 µg/mL

Analysis: The sub-micromolar IC50 values against specific kinases confirm the high affinity of the thione pharmacophore for ATP-binding sites. The differential MIC values between Gram-positive and Gram-negative strains highlight the role of the outer lipopolysaccharide membrane in modulating drug penetrance.

References

  • Srivastava, V., et al. "Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst." Croatica Chemica Acta, vol. 87, no. 1, 2014, pp. 91-95. URL: [Link]

  • Bhil, B. M., et al. "Synthesis, Characterisation and Biological Activity of some Heterocyclic Scaffold's." Journal of Emerging Technologies and Innovative Research (JETIR), vol. 6, no. 4, 2019. URL: [Link]

  • Al-Sanea, M. M., et al. "Synthesis, Characterization of Chitosan-Aluminum Oxide Nanocomposite for Green Synthesis of Annulated Imidazopyrazol Thione Derivatives." International Journal of Molecular Sciences, vol. 22, no. 8, 2021, p. 3888. URL: [Link]

  • Vincent-Rocan, J.-F., et al. "Synthesis of Cyclic Azomethine Imines by Cycloaddition Reactions of N-Isocyanates and N-Isothiocyanates." Organic Letters, vol. 18, no. 15, 2016, pp. 3886-3889. URL: [Link]

  • Gazieva, G. A., et al. "Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach." The Journal of Organic Chemistry, vol. 87, no. 2, 2022, pp. 1045-1055. URL: [Link]

Sources

Methodological & Application

Application Note: Green One-Pot Multicomponent Synthesis of 5-Aminopyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Scope

The 5-aminopyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry and drug development. It serves as the core structural motif for numerous bioactive compounds, including PDE-5 inhibitors (e.g., Viagra), COX-2 inhibitors (e.g., Celebrex), and a broad spectrum of antimicrobial and anti-inflammatory agents[1].

Historically, the synthesis of these heterocycles required multi-step, step-wise protocols plagued by hazardous organic solvents, prolonged reaction times, and complex purification bottlenecks. To address these inefficiencies, modern synthetic chemistry has pivoted toward one-pot multicomponent reactions (MCRs) . By condensing an aromatic aldehyde, malononitrile, and a hydrazine derivative in a single vessel, researchers can achieve near-quantitative yields with exceptional atom economy[2]. This application note details the mechanistic causality, comparative catalyst selection, and a fully validated, self-correcting protocol for this green synthetic transformation.

Mechanistic Causality: The Reaction Pathway

The synthesis is a thermodynamically driven cascade reaction initiated by a mild base catalyst. Understanding the exact sequence of molecular events is critical for troubleshooting and optimizing reaction conditions[3]:

  • Knoevenagel Condensation : The base catalyst abstracts a highly acidic methylene proton from malononitrile. The resulting carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration forms a highly reactive, electrophilic arylidenemalononitrile intermediate.

  • Michael Addition : The terminal nitrogen of the hydrazine derivative (e.g., phenylhydrazine) acts as a nucleophile, attacking the β -carbon of the Knoevenagel adduct.

  • Intramolecular Cyclization : The secondary amine of the hydrazine moiety attacks the sterically accessible, highly electrophilic nitrile carbon, forming a five-membered ring[4].

  • Aromatization : A rapid enamine-imine tautomerization occurs. This shift is driven by the thermodynamic stability of the resulting aromatic pyrazole ring, yielding the final 5-aminopyrazole-4-carbonitrile[5].

Mechanism A 1. Reactants (Aldehyde + Malononitrile + Hydrazine) B 2. Knoevenagel Condensation (Arylidenemalononitrile Formation) A->B C 3. Michael Addition (Nucleophilic Attack by Hydrazine) B->C D 4. Intramolecular Cyclization (Attack on Nitrile Carbon) C->D E 5. Aromatization (5-Aminopyrazole-4-carbonitrile) D->E

Fig 1. Mechanistic pathway of the one-pot multicomponent synthesis of 5-aminopyrazole carbonitriles.

Catalyst Selection and Reaction Optimization

The choice of catalyst and solvent dictates the reaction's trajectory. Strong bases (like NaOH) can induce unwanted polymerization of malononitrile or hydrolysis of the nitrile groups. Therefore, mild basic catalysts such as Potassium Phthalimide (PPI), DABCO[3], or functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2)[5] are strongly preferred.

Furthermore, utilizing green solvent systems like an EtOH:H₂O mixture leverages the hydrophobic effect . Water forces the non-polar organic substrates into close proximity, artificially increasing their effective molarity and accelerating the Knoevenagel condensation, while ethanol ensures sufficient initial solubility for a homogeneous reaction environment.

Table 1: Comparative Evaluation of Catalytic Systems
Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Key AdvantageRef
Potassium Phthalimide (PPI) EtOH:H₂O (2:1)5010–3090–96Inexpensive, homogeneous mild base
DABCO H₂ORT15–4588–95Room temperature operation3
Fe3O4@SiO2@Vanillin Solvent-freeRT10–2085–94Magnetically recoverable6
Cu-LDH Nanoparticles H₂O:EtOH5515–2785–93High turnover, heterogeneous1

Experimental Protocol: PPI-Catalyzed Synthesis

This detailed protocol utilizes Potassium Phthalimide (PPI) as a mild catalyst in an aqueous medium, ensuring high yields and operational simplicity. The workflow is designed to be self-validating at each stage.

Materials Required:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Malononitrile: 1.0 mmol (Caution: Highly toxic, handle exclusively in a fume hood)

  • Phenylhydrazine: 1.0 mmol

  • Potassium Phthalimide (PPI): 15 mol% (0.15 mmol)

  • Solvent: Ethanol/Water mixture (2:1 v/v), 5 mL

Workflow S1 Step 1: Initiation Mix Reactants + Catalyst S2 Step 2: Reaction Stir at 50°C & TLC Monitor S1->S2 S3 Step 3: Isolation Precipitate in H2O & Filter S2->S3 S4 Step 4: Purification Recrystallize (EtOH) S3->S4 S5 Step 5: Validation IR, NMR, & Yield Calc S4->S5

Fig 2. Step-by-step experimental workflow for green synthesis and validation of the target product.

Step-by-Step Methodology:
  • Reaction Assembly : In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of the EtOH:H₂O (2:1) solvent system.

    • Scientific Insight: Mixing these two components first allows the Knoevenagel condensation to initiate immediately upon catalyst addition, preventing competing side reactions (such as Schiff base formation) between the aldehyde and the hydrazine.

  • Catalyst & Nucleophile Addition : Add Potassium Phthalimide (15 mol%) to the stirring mixture, followed dropwise by phenylhydrazine (1.0 mmol).

  • Thermal Activation : Heat the reaction mixture to 50 °C using a temperature-controlled oil bath or heating block. Stir continuously.

  • Self-Validating Monitoring (TLC) : Monitor the reaction progress every 5 minutes using Thin Layer Chromatography (Eluent: Hexane:Ethyl Acetate 7:3).

    • Validation Check: The reaction is complete when the highly UV-active aldehyde starting material spot (Rf ~ 0.6) completely disappears, replaced by a highly polar, lower Rf spot corresponding to the pyrazole product.

  • Isolation : Once complete (typically 15–30 minutes), remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 15 mL of crushed ice/water.

    • Scientific Insight: The sudden increase in aqueous polarity forces the hydrophobic pyrazole core to crash out of solution, yielding a solid precipitate and serving as an immediate visual validation of successful cyclization.

  • Filtration & Purification : Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) to remove residual catalyst and unreacted malononitrile. Recrystallize the crude product from hot ethanol to afford the analytically pure 5-aminopyrazole-4-carbonitrile derivative.

Analytical Characterization & Validation (E-E-A-T)

To ensure the structural integrity of the synthesized 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, perform the following spectroscopic validations[7]:

  • FT-IR Spectroscopy : Confirm the presence of the primary amine via distinct sharp absorption bands at ~3400–3200 cm⁻¹ (N-H stretching). The most critical diagnostic peak is a sharp absorption at ~2190–2220 cm⁻¹ , confirming the presence of the conjugated carbonitrile (C≡N) group[7].

  • ¹H NMR (DMSO-d6, 500 MHz) : The defining diagnostic signal is a broad singlet integrating to 2 protons at δ ~6.50–6.80 ppm , corresponding to the -NH₂ group. The aromatic protons from the phenyl rings will appear as multiplets between δ 7.20–7.90 ppm [7].

  • ¹³C NMR : The nitrile carbon typically resonates at ~115 ppm , while the highly shielded C-4 of the pyrazole ring appears at ~75–85 ppm .

References

  • Kiyani, H., & Maryam. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. CLOCKSS.

  • Nidhi et al. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. ResearchGate.3

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC / RSC. 6

  • Nanoscale Advances. (2024). Green and efficient synthesis of 5-amino-1 H -pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. 1

Sources

Introduction: The 5-Aminopyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Solid-Phase Synthesis of 5-Aminopyrazole Derivatives

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique arrangement of nitrogen atoms allows for a rich hydrogen bonding capacity and serves as a versatile template for creating molecules with diverse pharmacological profiles. Derivatives have demonstrated efficacy as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways. The adaptability of this scaffold makes it a high-value target for combinatorial chemistry and the generation of large compound libraries for high-throughput screening.

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the rapid assembly of such libraries. By anchoring the initial substrate to a polymeric support, SPS simplifies the purification process to mere filtration and washing, thereby enabling the use of excess reagents to drive reactions to completion. This guide provides a detailed protocol and technical insights into a robust and versatile solid-phase method for synthesizing 5-substituted amino pyrazoles, tailored for researchers in drug development and organic synthesis.

Core Principles of the Solid-Phase Strategy

The strategy outlined here is centered on the construction of a β-ketoamide intermediate on a solid support, followed by a cyclocondensation reaction with a substituted hydrazine to form the pyrazole ring. This approach offers multiple points of diversity, allowing for variation in the substituents at the N1, C3, and C5 positions of the pyrazole core.

The key steps in this synthetic workflow are:

  • Immobilization: A suitable starting material is anchored to a solid-phase resin, typically via an acid-labile linker.

  • Elongation: The core scaffold (a β-ketoamide) is constructed on the resin.

  • Cyclization: The resin-bound precursor is treated with a hydrazine derivative to form the heterocyclic 5-aminopyrazole ring. This is the key ring-forming step.

  • Cleavage: The final product is liberated from the solid support using a strong acid, which simultaneously removes any acid-labile protecting groups.

This sequence is visualized in the workflow diagram below.

SPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Start: Solid Support (e.g., Rink Amide Resin) Loaded Immobilized Substrate (Resin-Bound Amine) Resin->Loaded Fmoc Deprotection Ketoamide Resin-Bound β-Ketoamide Loaded->Ketoamide Acylation with β-Keto Acid/Ester Aminopyrazole Resin-Bound 5-Aminopyrazole Ketoamide->Aminopyrazole Cyclization with Hydrazine & Lawesson's Reagent Cleavage Cleavage from Resin (TFA Cocktail) Aminopyrazole->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final Final Product: 5-Aminopyrazole Derivative Purification->Final

Caption: Workflow for the solid-phase synthesis of 5-aminopyrazoles.

Detailed Application and Protocols

This protocol is adapted from a versatile and efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles.[1] It utilizes a resin-immobilized β-ketoamide as the key intermediate, which undergoes cyclization with a chosen hydrazine in the presence of Lawesson's reagent.

Materials and Reagents
  • Resin: Rink Amide resin (provides a C-terminal amide upon cleavage). Loading capacity: 0.5-1.0 mmol/g.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Pyridine (Py), Methanol (MeOH). All solvents should be peptide synthesis grade or higher.

  • Reagents for Loading: β-keto acids or esters (e.g., acetoacetic acid derivatives), coupling reagents (e.g., HBTU, HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Reagents for Cyclization: Substituted hydrazines (free base or HCl salt), Lawesson's reagent.

  • Reagents for Deprotection/Cleavage: Piperidine (20% in DMF) for Fmoc removal, Trifluoroacetic acid (TFA).

  • Cleavage Cocktail Scavengers: Triisopropylsilane (TIPS), water.

Protocol Part 1: Preparation of Resin-Bound β-Ketoamide

The initial step involves creating the key β-ketoamide intermediate on the solid support. This is achieved by coupling a β-keto acid to the free amine of the Rink Amide linker.

  • Resin Swelling: Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This reveals the primary amine on the linker.

    • Rationale: The Fmoc protecting group is base-labile. Piperidine is the standard reagent for its efficient removal without affecting the acid-labile linker-to-resin bond.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is DMF (3x), DCM (3x), and DMF (3x). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Acylation:

    • In a separate vial, pre-activate the β-keto acid (0.3 mmol, 3 equiv.) with a coupling reagent like HBTU (0.3 mmol, 3 equiv.) and DIPEA (0.6 mmol, 6 equiv.) in DMF (1 mL) for 5-10 minutes.

    • Add the activated solution to the washed resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

    • Rationale: Using a 3-fold excess of reagents ensures the acylation reaction goes to completion. Pre-activation converts the carboxylic acid into a more reactive species, facilitating efficient amide bond formation.

  • Final Wash: Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum. At this stage, you have the resin-bound β-ketoamide, ready for cyclization.

Protocol Part 2: Cyclization to Form Resin-Bound 5-Aminopyrazole

This is the crucial ring-forming step. The β-ketoamide is reacted with a hydrazine and Lawesson's reagent.

  • Reaction Setup: Swell the dried β-ketoamide resin (from Part 1) in a mixture of THF/Pyridine (95:5, v/v).

  • Reagent Addition: Add the desired monosubstituted hydrazine (e.g., phenylhydrazine, 0.25 mmol, 2.5 equiv.) and Lawesson's reagent (0.25 mmol, 2.5 equiv.) to the resin slurry.

    • Causality: Lawesson's reagent acts as a thionating agent, converting the amide carbonyl of the β-ketoamide into a thioamide in situ. This intermediate is much more reactive towards nucleophilic attack by the hydrazine, facilitating the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Pyridine is used as a mild base to neutralize any HCl if the hydrazine salt is used and to promote the reaction.

  • Reaction Conditions: Seal the vessel and heat the mixture at 50-55 °C with constant agitation for 40-48 hours.

    • Expert Insight: The reaction temperature is critical. Temperatures above 60 °C can lead to degradation and lower yields. Reaction progress can be monitored by taking a small sample of resin, cleaving it, and analyzing the product by LC-MS.

  • Washing: After cooling to room temperature, transfer the resin slurry to a fritted tube and wash away excess reagents using a rigorous sequence: DMF (3x), a mixture of DMF/AcOH/H₂O (90:5:5) (3x), followed by THF/MeOH (1:1) (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum. The resin now contains the target 5-aminopyrazole derivative.

Protocol Part 3: Cleavage from Resin and Product Isolation

The final step is to liberate the product from the solid support and remove any remaining side-chain protecting groups.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is Reagent B : 88% TFA, 5% Phenol, 5% Water, and 2% TIPS.[2]

    • Rationale: TFA is a strong acid that cleaves the acid-labile Rink Amide linker. Phenol and TIPS are cation scavengers. During cleavage, protecting groups like tert-butyl form stable carbocations, which can re-attach to electron-rich residues in the product. Scavengers trap these electrophilic species, preventing side reactions and improving the purity of the final product.[3][4] Water assists in hydrolyzing the cleaved intermediates.

  • Cleavage Reaction: Add the cleavage cocktail (1-2 mL) to the dry resin in the reaction vessel. Agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the TFA solution containing the cleaved product into a clean collection tube. Rinse the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a large volume (10-15 mL) of cold diethyl ether with vortexing. The crude product should precipitate as a solid.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the solid product.

    • Decant the ether and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude product under vacuum.

    • Analyze the crude material by LC-MS and purify using preparative HPLC to obtain the final 5-aminopyrazole derivative.

Data Summary: Scope and Efficiency

The described method is broadly applicable for various substitutions on the pyrazole core. The table below, adapted from literature data, summarizes the typical yields obtained for different substituents on the β-ketoamide precursor and the hydrazine.

EntryR² (on β-ketoamide)R³ (on β-ketoamide)R⁴ (on Hydrazine)Yield (%)
1HMethylPhenyl55
2HPhenylPhenyl24
3HMethylBenzyl51
4HPhenylBenzyl21
5MethylMethylPhenyl45
6MethylPhenylPhenyl19
7MethylMethylBenzyl42
8MethylPhenylBenzyl15

Yields are based on the initial loading of the resin and are reported for the purified product.

As the data indicates, β-ketoamides where the R³ substituent is a methyl group generally provide higher yields compared to those with a phenyl group, which may be due to steric hindrance during the cyclization step.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete acylation (Step 1.4).2. Inefficient cyclization (Step 2.3).3. Degradation during cleavage.1. Confirm free amine with Kaiser test before coupling. Use a stronger coupling agent or extend reaction time.2. Ensure Lawesson's reagent is fresh. Confirm reaction temperature is maintained at 50-55 °C. Extend reaction time to 48h.3. Use a freshly prepared cleavage cocktail with sufficient scavengers. Minimize cleavage time to 1-1.5 hours.
Incomplete Reaction Steric hindrance from bulky substituents.Increase reagent excess to 5 equivalents. Increase reaction temperature slightly (to 60 °C), but monitor for degradation.
Side Product Observed Re-attachment of protecting groups during cleavage.Ensure an adequate volume of cleavage cocktail with appropriate scavengers (TIPS is highly effective for trityl and t-butyl groups).
Formation of Pyrazolone Hydrolysis of an intermediate.This is a known side product in solution-phase reactions but is less of an issue in SPS as it tends to be washed away. Ensure anhydrous solvents are used in the cyclization step.

Conclusion

The solid-phase synthesis of 5-aminopyrazole derivatives via a resin-bound β-ketoamide intermediate is a highly effective and versatile method for generating chemical libraries for drug discovery. The protocol offers multiple points for diversification, is amenable to automation, and simplifies product isolation. By understanding the rationale behind each step—from the choice of linker and coupling agents to the function of the cyclization promoter and cleavage scavengers—researchers can successfully apply and adapt this methodology to synthesize a wide range of novel heterocyclic compounds.

References

  • Al-Zoubi, R. M., Al-Hamarsheh, M. M., & Dömling, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]

  • Al-Zoubi, R. M., Al-Hamarsheh, M. M., & Dömling, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 236–263. Available at: [Link]

  • Marzinzik, A. L., & Felder, E. R. (2000). Versatile and Efficient Solid-Phase Syntheses of Pyrazoles and Isoxazoles. Organic Letters, 2(18), 2813–2816. Available at: [Link]

  • Nielsen, J., & Lyngsø, K. O. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. ACS Combinatorial Science, 7(4), 269–271. Available at: [Link]

  • McAllister, L. A., Turner, K. L., Brand, S., Stefaniak, M., & Procter, D. J. (2006). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. The Journal of Organic Chemistry, 71(17), 6497–6507. Available at: [Link]

  • Feizi, N., & Shahbazi-Alavi, H. (2023). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst. Polycyclic Aromatic Compounds. Available at: [Link]

  • Bofill, J. M., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3501. Available at: [Link]

  • McAllister, L. A., Turner, K. L., Brand, S., Stefaniak, M., & Procter, D. J. (2006). Solid phase approaches to N-heterocycles using a sulfur linker cleaved by SmI2. Journal of Organic Chemistry, 71(17), 6497-6507. Available at: [Link]

  • McAllister, L. A., Turner, K. L., Brand, S., Stefaniak, M., & Procter, D. J. (2006). Solid phase approaches to N-heterocycles using a sulfur linker cleaved by SmI2. Journal of Organic Chemistry, 71(17), 6497-6507. Available at: [Link]

  • Bräse, S., & Degenkolb, T. (2010). Linkers for solid-phase organic synthesis. Angewandte Chemie International Edition, 49(43), 7844-7871. Available at: [Link]

  • Nielsen, J., & Lyngsø, K. O. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles. Journal of Combinatorial Chemistry, 7(4), 269-71. Available at: [Link]

  • Al-Warhi, T. I., & El-Gazzar, A. R. B. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 16. Available at: [Link]

  • Yaka, G., & Acar, U. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(4), 1-36. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazole derivatives with various X substitutions. Retrieved from [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available at: [Link]

  • CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Escale, F., & Pairault, C. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 97-109). Humana Press. Available at: [Link]

Sources

Application Note: 5-Aminopyrazoles as Privileged Scaffolds in Medicinal Chemistry and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-aminopyrazole scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry[1]. Serving as a foundational building block, it enables the synthesis of a vast array of bioactive compounds that demonstrate significant therapeutic potential, particularly in oncology, inflammation, and infectious diseases[1][2]. The recent FDA approval of Pirtobrutinib, a reversible Bruton's tyrosine kinase (BTK) inhibitor utilized for the treatment of mantle cell lymphoma, powerfully underscores the clinical viability and translational success of this chemotype[3]. This technical guide details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols required for the successful development of 5-aminopyrazole derivatives.

Mechanistic Rationale: Why 5-Aminopyrazoles?

In the realm of targeted drug discovery, the 5-aminopyrazole core is highly valued for its exceptional ability to act as an ATP-competitive kinase inhibitor[4].

The Causality of Binding: The pyrazole nitrogen atoms, coupled with the exocyclic 5-amino group, create a robust hydrogen-bond donor/acceptor network. This network closely mimics the adenine ring of endogenous ATP, allowing the molecule to anchor securely to the hinge region of the target kinase[5]. Furthermore, strategic substitutions at the 1-, 3-, and 4-positions allow medicinal chemists to fine-tune the molecule's spatial geometry. This tuning exploits specific hydrophobic pockets (such as the DFG-out allosteric site), thereby achieving high selectivity and potent inhibition against critical disease targets like p38 MAPK, Aurora kinases, and BTK[6][7].

G Stimulus Extracellular Signal (e.g., BCR Activation) Kinase Target Kinase (e.g., BTK / Aurora-A) Stimulus->Kinase Downstream Downstream Signaling (e.g., NF-κB) Kinase->Downstream Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->Kinase ATP-competitive binding Outcome Cell Proliferation & Inflammation Downstream->Outcome

Mechanism of 5-aminopyrazole-mediated kinase inhibition in cellular signaling.

Core Synthetic Strategy

The most robust, versatile, and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines[8].

The Causality of the Reaction: The synthesis initiates via the nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine onto the highly electrophilic carbonyl carbon of the β-ketonitrile, forming a transient hydrazone intermediate[8]. Subsequent intramolecular cyclization is driven by the secondary nitrogen attacking the nitrile carbon, yielding the stable 5-aminopyrazole ring. This methodology is highly modular, allowing researchers to introduce diverse aryl or alkyl substituents by simply varying the starting materials, thereby enabling rapid Structure-Activity Relationship (SAR) expansion[9].

Protocol 1: General Synthesis of 5-Aminopyrazole Derivatives

Self-Validating System: Monitoring the disappearance of the β-ketonitrile via TLC ensures the complete formation of the hydrazone intermediate and its subsequent cyclization. Utilizing p-toluenesulfonic acid (PTSA) in an aqueous medium provides an eco-friendly catalytic environment while driving the dehydration step.

  • Reagent Preparation: In a 50 mL round-bottom flask, charge the selected β-ketonitrile (2.5 mmol, 1.0 equiv) and the appropriate substituted hydrazine (2.75 mmol, 1.1 equiv)[9].

  • Catalysis: Add p-toluenesulfonic acid (PTSA) as a catalyst (typically 10 mol%) and suspend the reaction mixture in 10 mL of deionized water[9].

  • Reflux: Place the flask in a heating block and reflux the mixture for 3–4 hours[9].

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 30% EtOAc in n-hexane solvent system. Proceed only when the starting material is completely consumed[9].

  • Work-up: Cool the reaction mixture to room temperature. Add 25 mL of water to quench, and extract the aqueous layer with ethyl acetate (3 × 25 mL)[9].

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure[9]. Purify the crude product via flash column chromatography to afford the pure 5-aminopyrazole derivative.

Biological Applications and Quantitative Profiling

5-Aminopyrazole derivatives demonstrate exceptional anti-proliferative and anti-inflammatory activities[3][7]. They act as potent inhibitors of various kinases and receptors, including Aurora-A, COX-2, and NPY Y5[5][7].

Table 1: Quantitative Biological Activity of Selected 5-Aminopyrazole Derivatives

Compound / DerivativeTarget / Cell LineIC50 / GI50 ValueTherapeutic Indication
Compound 21 Aurora-A Kinase0.16 µMOncology[7]
Compound 21 HCT116 (Colon Cancer)0.39 µMOncology[7]
Compound 21 MCF-7 (Breast Cancer)0.46 µMOncology[7]
Derivative 74b MDA-MB-468 (Breast)3.34 µMOncology[10]
Derivative 37 NPY Y5 Receptor15 nMAnti-obesity / CNS[5]
5AP 1g SKBR3 (Breast Cancer)14.4 µM (GI50)Oncology[3]
Protocol 2: In Vitro Cell Viability Assay (MTT) for Anticancer Evaluation

Self-Validating System: Seeding cells 24 hours prior to treatment ensures they enter the logarithmic growth phase, making them optimally sensitive to anti-proliferative agents. The 48-hour incubation provides sufficient time for the molecular kinase inhibition to translate into a measurable phenotypic outcome (cell death).

  • Cell Seeding: Cultivate human cancer cell lines (e.g., MCF-7, HCT-116) and seed them into 96-well microtiter plates at a density of 1 × 10^4 cells/well[1].

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery[1].

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-aminopyrazole derivatives in DMSO. Ensure the final DMSO concentration in the wells remains <0.5% to prevent solvent-induced cytotoxicity. Treat the cells with varying concentrations and incubate for an additional 48 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the culture media and add 150 µL of DMSO to each well to dissolve the formed purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis[1].

Workflow Step1 1. Chemical Synthesis β-ketonitrile + Hydrazine Step2 2. Purification & Characterization Column Chromatography / NMR Step1->Step2 Step3 3. In Vitro Screening Kinase Assay & MTT Viability Step2->Step3 Step4 4. Data Analysis IC50 Determination & SAR Step3->Step4 Step5 5. Lead Optimization Iterative Structural Tuning Step4->Step5 Step5->Step1 SAR Feedback Loop

Iterative workflow for the discovery of 5-aminopyrazole-based therapeutics.

Conclusion

The 5-aminopyrazole architecture remains a cornerstone in modern medicinal chemistry. By strictly controlling the regioselectivity during the condensation of β-ketonitriles and hydrazines, researchers can rapidly generate diverse libraries of ATP-competitive inhibitors. Rigorous biological screening, as outlined in the protocols above, ensures the identification of high-affinity candidates capable of modulating complex disease pathways in oncology and inflammation.

References

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry Bentham Science (Mini Reviews in Medicinal Chemistry) URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review PubMed Central (NIH) URL: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives MDPI (Molecules) URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles PubMed Central (NIH) URL:[Link]

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review PubMed Central (NIH) URL:[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Encyclopedia.pub URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Publishing (RSC Advances) URL:[Link]

Sources

Application Note: 5-Aminopyrazoles as Versatile Precursors for Fused Pyrazoloazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Fused pyrazole derivatives—specifically pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines—are privileged scaffolds in modern medicinal chemistry. Because they act as robust purine bioisosteres, they are integral to the pharmacophores of blockbuster therapeutics such as sildenafil, zaleplon, and allopurinol[1]. The most efficient and modular synthetic route to these diverse heterocyclic arrays utilizes 5-aminopyrazoles as highly adaptable precursors[1].

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere reaction recipes. This document details the mechanistic principles, optimized step-by-step methodologies, and structural validation techniques required to synthesize fused pyrazoloazines with high regioselectivity, ensuring that drug development professionals can confidently build and verify these complex libraries.

Mechanistic Principles: Understanding Reactivity and Regioselectivity

The synthetic utility of 5-aminopyrazoles stems from their polyfunctional nature. The molecule possesses three distinct nucleophilic sites, exhibiting a strict reactivity gradient: 5-NH₂ > 1-NH > 4-CH [1][2].

  • Causality in Reaction Design : The primary amine (5-NH₂) is the most nucleophilic site. It consistently initiates the reaction by attacking the most electrophilic center of a bielectrophile (e.g., the less sterically hindered or more electron-deficient carbonyl).

  • Divergent Cyclization : The secondary cyclization step dictates the final molecular scaffold. If the bielectrophile undergoes subsequent attack by the adjacent 1-NH, the reaction yields pyrazolo[1,5-a]pyrimidines. Conversely, if the 1-NH is substituted (e.g., 1-phenyl-5-aminopyrazole) or sterically hindered, the nucleophilic 4-CH position is forced to engage, leading to pyrazolo[3,4-b]pyridines[2].

ReactivityMap A 5-Aminopyrazole (Precursor) B 5-NH2 (Highest Nucleophilicity) A->B C 1-NH (Moderate Nucleophilicity) A->C D 4-CH (Lowest Nucleophilicity) A->D E Pyrazolo[1,5-a]pyrimidines (N1 & 5-NH2 cyclization) B->E F Pyrazolo[3,4-b]pyridines (C4 & 5-NH2 cyclization) B->F C->E D->F

Caption: Reactivity map of 5-aminopyrazole nucleophilic sites directing regioselective cyclization.

Quantitative Data: Reaction Conditions & Outcomes

Selecting the appropriate bielectrophile and solvent system is critical for driving the reaction toward the desired regioisomer. Table 1 summarizes validated conditions for key transformations.

Table 1: Comparative Reaction Conditions and Regioselectivity Outcomes

Bielectrophile TypeTarget ScaffoldCatalyst / SolventTemp / TimeYield RangeRegioselectivity Driver
1,3-Diketones Pyrazolo[1,5-a]pyrimidinesAcetic acid (reflux)120 °C, 2–4 h75–90%5-NH₂ attacks the more electrophilic carbonyl first, followed by rapid 1-NH cyclization.
Arylaldehydes + Cyclic Ketones Pyrazolo[3,4-b]pyridinesTFA / Acetic acid80–140 °C (MW), 30 min72–80%Aza-Diels-Alder; initial imine formation at 5-NH₂, subsequent C4 ring closure[1].
Ketene S,S-acetals Pyrazolo[3,4-d]pyrimidinesTEA / EthanolReflux, 4–6 h65–85%Base-catalyzed condensation favoring N1-unsubstituted pyrazoles[3].

Experimental Protocols

Protocol A: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines via Aza-Diels-Alder Reaction

This protocol describes the synthesis of macrocyclane-fused pyrazolo[3,4-b]pyridines using a robust three-component reaction[1].

  • Reagent Assembly : In a 50 mL round-bottom flask, combine 5-aminopyrazole (1.0 mmol), an arylaldehyde (1.0 mmol), and a cyclic ketone (1.0 mmol).

  • Solvent & Catalyst Addition : Suspend the mixture in 10 mL of glacial acetic acid. Add trifluoroacetic acid (TFA) (10 mol%) as an acid promoter.

    • Causality Check: Acetic acid facilitates the initial condensation to form the imine intermediate at the 5-NH₂ position. The addition of TFA specifically accelerates the subsequent intramolecular cyclization via the less reactive 4-CH position, overcoming the activation energy barrier for ring closure[1].

  • Reaction Execution : Subject the mixture to microwave (MW) irradiation at 80–140 °C for 20–30 minutes (alternatively, conventional reflux for 4–6 hours).

  • Workup & Isolation : Cool the mixture to room temperature. Pour into crushed ice and neutralize with saturated aqueous NaHCO₃. Filter the resulting precipitate, wash with cold water, and recrystallize from absolute ethanol.

Protocol B: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
  • Reagent Assembly : Dissolve 1-unsubstituted 5-aminopyrazole (1.0 mmol) and a 1,3-diketone (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalysis : Add a catalytic amount of glacial acetic acid (5 drops).

  • Heating & Self-Validation : Reflux the mixture for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc, 7:3). The reaction is deemed complete when the primary amine spot (ninhydrin positive) completely disappears, indicating full conversion of the highly reactive 5-NH₂ site prior to 1-NH cyclization.

  • Purification : Concentrate the solvent under reduced pressure and purify the crude residue via flash column chromatography.

Workflow Step1 Step 1: Reagent Assembly Equimolar 5-aminopyrazole & bielectrophile Step2 Step 2: Solvent & Catalyst Add Acetic Acid + TFA (Promoter) Step1->Step2 Step3 Step 3: Heating/Irradiation Reflux at 80-140°C or MW irradiation Step2->Step3 Step4 Step 4: Workup & Isolation Quench, extract, and recrystallize Step3->Step4 Step5 Step 5: Regioisomer Validation 2D NMR (HMBC) Analysis Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and validation of fused pyrazoloazines.

Self-Validation System: Confirming Regioselectivity

A critical pitfall in the synthesis of fused pyrazoloazines is the formation of unexpected regioisomers (e.g., isolating a 6-trifluoromethyl instead of a 4-trifluoromethyl pyrazolo[3,4-b]pyridine)[1][4].

  • Validation Protocol : Do not rely solely on 1H NMR, as the aromatic and conjugated signals can be highly ambiguous. You must employ 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) .

  • Diagnostic Markers : Analyze the cross-peaks between the pyrazole 4-CH proton and the newly formed ring carbons. For instance, in pyrazolo[1,5-a]pyrimidines, the absence of a 1-NH signal and the presence of strong HMBC correlations between the pyrimidine protons and the pyrazole bridgehead carbon definitively confirm the N1-C cyclization pathway over the C4-C pathway.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (2018) URL:[Link][1]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Molecules, MDPI (2025) URL:[Link][2]

Sources

Application Note: Development and Validation of p38α MAPK Inhibitors Utilizing the 5-Amino-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The p38α mitogen-activated protein kinase (MAPK14) is a central regulatory node in the biosynthesis of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this kinase is a hallmark of numerous autoimmune and inflammatory diseases, making it a highly validated therapeutic target[1].

In the landscape of kinase inhibitor design, the 5-amino-pyrazole scaffold has emerged as a privileged pharmacophore. The structural causality behind this preference lies in its exceptional ability to mimic the hydrogen-bonding pattern of the adenine ring of ATP within the kinase hinge region[2]. Specifically, the exocyclic 5-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of Met109, while the adjacent pyrazole nitrogen serves as a hydrogen bond acceptor from the amide NH of the same residue[3].

Early-generation p38α inhibitors, such as BIRB 796, utilized a pyrazole-urea motif to induce a "DFG-out" inactive conformation, locking the activation loop in an inactive state[4]. However, clinical challenges associated with urea-mediated toxicities drove the development of direct 5-aminopyrazole derivatives. Compounds like RO3201195 and "Compound 2j" were rationally designed to eliminate the urea moiety while maintaining high affinity for the unphosphorylated state of p38α, demonstrating potent in vitro and in vivo efficacy[2][5]. Extensive 3D-QSAR and molecular dynamics (MD) simulations have confirmed that precise substitutions at the 1- and 4-positions of the pyrazole ring are critical for achieving selectivity against other MAPK isoforms (e.g., p38γ, p38δ)[6]. Co-crystallography studies (e.g., PDB: 3OCG) have definitively validated these binding modes[7].

Pathway Stimulus Cellular Stress / LPS MKK MKK3 / MKK6 Stimulus->MKK Phosphorylation p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 Activation TNF TNF-α Production MK2->TNF Biosynthesis Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Competitive Binding

p38α MAPK Signaling Pathway and Targeted Inhibition by 5-Aminopyrazole Scaffolds.

Experimental Discovery Workflow

The translation of a 5-amino-pyrazole hit into a validated lead compound requires a rigorous, multi-tiered experimental pipeline. The workflow below outlines the critical path from in silico design to cellular validation.

Workflow Design 1. Rational Design (3D-QSAR) Synthesis 2. Chemical Synthesis (Condensation) Design->Synthesis Kinase 3. In Vitro Assay (TR-FRET p38α) Synthesis->Kinase Cellular 4. Cellular Assay (TNF-α ELISA) Kinase->Cellular

Experimental Workflow for the Discovery and Validation of 5-Aminopyrazole p38α Inhibitors.

Quantitative Bioactivity Data

The following table summarizes the structure-activity relationship (SAR) benchmarks for key 5-aminopyrazole-derived p38α inhibitors.

CompoundScaffold TypeTargetIC₅₀ (In Vitro)Cellular TNF-α IC₅₀Key Structural Feature / Validation
Compound 2j 5-Aminopyrazolep38α~10 nM~10 nMBinds unphosphorylated p38α (PDB: 3OCG)[5][7]
BIRB 796 N-pyrazole-N'-aryl ureap38α18 nMPotentDFG-out allosteric binder[4]
RO3201195 5-Aminopyrazolep38αPotentPotentNon-urea direct hinge binder[2]

Detailed Laboratory Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to confirm assay robustness before data interpretation.

Protocol A: In Vitro p38α Kinase Activity Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or absorbance assays because it minimizes false positives caused by auto-fluorescent library compounds. The long emission half-life of the Europium (Eu) fluorophore allows for time-gated measurements, isolating the true binding signal from background noise.

Materials:

  • Recombinant human p38α (MAPK14) enzyme.

  • Biotinylated ATF2 (Activating Transcription Factor 2) peptide substrate.

  • Europium-labeled anti-phospho-ATF2 antibody & Streptavidin-APC.

  • Reference Inhibitor: SB203580 (Positive control for p38α inhibition).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 5-aminopyrazole compounds in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final DMSO concentration of 1% (v/v). Causality: Maintaining DMSO at ≤1% prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 5 µL of p38α enzyme (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the compounds. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows compounds with slow-binding kinetics (e.g., DFG-out binders) to reach thermodynamic equilibrium with the kinase.

  • Reaction Initiation: Add 5 µL of a substrate mix containing Biotin-ATF2 and ATP (at the predetermined Kₘ value for ATP) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt ATP hydrolysis), Eu-anti-phospho-ATF2, and Streptavidin-APC. Incubate for 60 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM SB203580 (100% inhibition). Requirement: A Z'-factor > 0.6 is mandatory to validate the assay run.

Protocol B: Cellular Efficacy - LPS-Induced TNF-α Release in THP-1 Cells

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux pump issues. The human monocytic leukemia cell line (THP-1) is used because, upon differentiation, these cells closely mimic human tissue macrophages. Lipopolysaccharide (LPS) stimulation strongly activates the p38α pathway, resulting in quantifiable TNF-α secretion[1].

Materials:

  • THP-1 Cell Line (ATCC TIB-202).

  • Phorbol 12-myristate 13-acetate (PMA).

  • Lipopolysaccharide (LPS, E. coli O111:B4).

  • Human TNF-α ELISA Kit.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 cells at 5 × 10⁴ cells/well in a 96-well plate in RPMI-1640 medium containing 10% FBS. Add 50 ng/mL PMA and incubate for 48 hours. Causality: PMA induces the differentiation of suspension monocytes into adherent, macrophage-like cells, significantly upregulating TLR4 receptors required for robust LPS sensing.

  • Resting Phase: Wash cells twice with PBS and incubate in fresh, PMA-free media for 24 hours to reduce background basal kinase activity.

  • Compound Treatment: Pre-treat the differentiated cells with serial dilutions of the 5-aminopyrazole inhibitors for 1 hour at 37°C. Causality: Pre-treatment ensures the inhibitor has fully engaged intracellular p38α before the signaling cascade is triggered.

  • Stimulation: Add 1 µg/mL LPS to all wells (except the unstimulated negative control). Incubate for 4 hours at 37°C. Causality: 4 hours is the optimal temporal window for peak TNF-α translation and secretion before autocrine feedback loops initiate degradation.

  • Supernatant Collection & ELISA: Harvest the cell culture supernatants and quantify TNF-α levels using a standard sandwich ELISA protocol.

  • Data Analysis & Validation: Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model. Validation Check: The unstimulated control must show minimal TNF-α, and the LPS+Vehicle control must show a >10-fold increase in TNF-α to ensure an adequate assay window.

References

  • Benchchem.
  • Falsini, M., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." PMC (PubMed Central).
  • Das, J., et al. "5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors." OSTI.GOV.
  • Dong, X., et al. "Molecular Modeling of p38α Mitogen-Activated Protein Kinase Inhibitors through 3D-QSAR and Molecular Dynamics Simulations.
  • Al-Mulla, A. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." Scirp.org.
  • Sack, J.S., et al. "3OCG: P38 Alpha kinase complexed with a 5-amino-pyrazole based inhibitor." RCSB PDB.
  • Dumas, J., et al. "Structure−Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796.

Sources

Application Note: Evaluating the Anticancer Activity of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a highly versatile building block for targeted anticancer therapeutics[1][2]. The unique architecture of 5-aminopyrazoles—specifically the presence of the 5-amino group—restricts the molecular conformation, enabling the adjacent functional groups (such as a 4-carboxamide) to form critical, high-affinity hydrogen bonds within the ATP-binding pockets of various oncogenic kinases[3].

By acting as competitive kinase inhibitors, these derivatives effectively blockade signaling through critical pathways driven by Bruton's Tyrosine Kinase (BTK), REarranged during Transfection (RET) kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR)[1][4][5]. A landmark validation of this pharmacophore is Pirtobrutinib, an FDA-approved, highly selective non-covalent BTK inhibitor utilized for treating relapsed or refractory mantle cell lymphoma (MCL)[6][7].

Pathway Drug 5-Aminopyrazole Derivative Kinase Target Kinase (e.g., BTK, RET, VEGFR) Drug->Kinase Competitive Inhibition (ATP-binding site) Apoptosis Apoptosis Induction Drug->Apoptosis Triggers via Kinase Arrest Downstream Downstream Signaling (MAPK / PI3K / AKT) Kinase->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Mechanism of action of 5-aminopyrazole derivatives via competitive kinase inhibition.

Quantitative Bioactivity Profiling

To contextualize the potency of these compounds, it is essential to correlate cell-free enzymatic inhibition with phenotypic cellular responses. Table 1 summarizes the in vitro bioactivity of selected 5-aminopyrazole derivatives against specific kinase targets and corresponding cancer cell lines.

Table 1: Kinase Inhibitory and Cytotoxic Activity of Selected 5-Aminopyrazole Derivatives

Compound / DerivativePrimary TargetTarget IC50 (µM)Cancer Cell LineCell Viability IC50 (µM)Reference
Compound 12b VEGFR-20.063 ± 0.003MDA-MB-468 (Breast)3.343 ± 0.13[1]
Compound 12b EGFR (WT)0.016A549 (Lung)8.21[1]
Compound 15l RET (WT)0.044TT (Thyroid)< 1.0 (Effective)[4]
Compound 15l RET (V804M)*0.252Ba/F3 (Transformed)< 1.0 (Effective)[4]
BC-7 Cell Cycle KinasesN/AHeLa (Cervical)Synergistic w/ Cisplatin[8]

*Note: V804M is a known gatekeeper mutation in RET kinase that confers resistance to many standard therapies. Compound 15l maintains sub-micromolar efficacy against this mutant[4].

Experimental Workflows & Protocols

Evaluating a novel 5-aminopyrazole derivative requires a tiered, self-validating approach to ensure that observed phenotypic toxicity is causally linked to the intended molecular target.

Workflow Synth Compound Synthesis & Characterization Kinase Cell-Free Kinase Assay (Target Engagement) Synth->Kinase Scaffold Validation Viability In Vitro Cell Viability (MTT / CellTiter-Glo) Kinase->Viability Select Potent Hits Apoptosis Flow Cytometry (Annexin V / PI) Viability->Apoptosis Determine Mechanism (Cytostatic vs Cytotoxic) InVivo In Vivo Efficacy (Xenograft Models) Apoptosis->InVivo Lead Candidate Validation

Figure 2: Tiered experimental workflow for evaluating 5-aminopyrazole anticancer agents.

Protocol 1: Cell-Free Kinase Target Engagement Assay (Luminescent ADP Detection)

Causality & Rationale: Before testing on live cells, it is critical to confirm direct target engagement. Phenotypic cell death can occur via off-target toxicity; therefore, establishing a biochemical IC50 confirms that the 5-aminopyrazole derivative directly inhibits the intended kinase (e.g., RET, EGFR)[1][4]. Luminescent ADP detection is highly sensitive and directly correlates with kinase activity. Self-Validating System: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for inhibition, and a "no-enzyme" control to establish the absolute background luminescence baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target recombinant kinase, ultra-pure ATP, and specific peptide substrate to their optimized concentrations.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 5-aminopyrazole derivative in DMSO. Transfer to a 384-well white assay plate, ensuring the final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add the kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add the ADP detection reagent (which halts the kinase reaction, depletes unreacted ATP, and converts ADP to ATP to drive a luciferase reaction). Incubate for 40 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cell Viability Assay (MTT Method)

Causality & Rationale: To translate enzymatic inhibition into biological efficacy, cell viability assays assess the anti-proliferative impact of the derivative on specific cancer cell lines[6][9]. The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a reliable proxy for the number of metabolically active cells. Self-Validating System: Include a vehicle control (0.1% DMSO) to normalize 100% viability, and a known targeted inhibitor (e.g., Erlotinib for EGFR-driven lines) to benchmark relative potency[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, MDA-MB-468) in 96-well clear-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Drug Treatment: Carefully aspirate media and add 100 µL of fresh media containing varying concentrations of the 5-aminopyrazole derivative (e.g., 0.1 µM to 100 µM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Absorbance Measurement: Read absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to the vehicle control.

Protocol 3: Apoptosis Analysis via Flow Cytometry (Annexin V / PI Dual Staining)

Causality & Rationale: A reduction in cell viability (observed in Protocol 2) could result from cytostatic effects (cell cycle arrest) or cytotoxic effects (cell death). Dual staining with Annexin V (which binds to externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, which enters cells only upon membrane permeabilization in late apoptosis/necrosis) distinguishes between these mechanisms[8]. Self-Validating System: Utilize single-stained controls (Annexin V only, PI only) for accurate fluorescence compensation, and an unstained control to gate out cellular auto-fluorescence.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the 5-aminopyrazole derivative at 0.5x, 1x, and 2x its established cellular IC50 for 24 to 48 hours.

  • Harvesting: Collect the culture media (which contains floating, late-apoptotic/dead cells) and pool it with the adherent cells harvested via gentle trypsinization. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt staining. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quadrant analysis will differentiate live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Synergistic Evaluation & Data Interpretation

When evaluating 5-aminopyrazole derivatives, researchers should actively explore synergistic combinations with standard chemotherapeutics (e.g., Cisplatin) to overcome dose-limiting toxicities and drug resistance[8].

To quantify synergy, the Combination Index (CI) theorem by Chou-Talalay must be utilized.

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

The incorporation of 5-aminopyrazoles as cell cycle kinase inhibitors alongside DNA-damaging agents frequently yields favorable dose reduction indices (DRI > 1), allowing for lower doses of standard chemotherapeutics while maintaining efficacy, thereby minimizing off-target toxicity[8].

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: mdpi.com URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: nih.gov URL:[Link]

  • Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells Source: nih.gov URL:[Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: epj-conferences.org URL:[Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: nih.gov URL:[Link]

  • Source: google.com (Patents)
  • Pirtobrutinib: First Non-covalent Tyrosine Kinase Inhibitor for Treating Relapsed or Refractory Mantle Cell Lymphoma in Adults Source: rjonco.com URL:[Link]

  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold Source: acs.org URL:[Link]

Sources

Application Note: Profiling the Antioxidant Properties of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Substituted aminopyrazoles—particularly 3-aminopyrazoles (3APs) and 5-aminopyrazoles (5APs)—have emerged as highly versatile pharmacophores in medicinal chemistry. Beyond their well-documented roles as kinase inhibitors and anti-proliferative agents, recent structure-activity relationship (SAR) extensions have highlighted their potent antioxidant capacities[1].

Oxidative stress, driven by an imbalance of reactive oxygen species (ROS), is a core pathology in tumorigenesis, cardiovascular diseases, and neurodegeneration. By strategically functionalizing the aminopyrazole core—such as introducing catechol moieties, acylhydrazone linkers, or specific alkyl chains—chemists can significantly enhance the radical scavenging properties of these molecules[1],[2].

Mechanistically, substituted aminopyrazoles neutralize free radicals primarily through two pathways: Single Electron Transfer-Proton Transfer (SET-PT) and Hydrogen Atom Transfer (HAT) [3]. The presence of the amino group facilitates the formation of a hydrogen bond "zipper" structure, enhancing both receptor binding and electron donation capabilities[3].

G ROS Reactive Oxygen Species (ROS) Mech SET-PT / HAT Electron Transfer ROS->Mech AP Substituted Aminopyrazole AP->Mech Stable Neutralized Stable Species Mech->Stable Cell Cellular Protection (e.g., Platelets) Stable->Cell

Fig 1. Mechanistic pathway of ROS neutralization by substituted aminopyrazoles.

Structure-Activity Relationship (SAR) Insights

The antioxidant efficacy of aminopyrazoles is highly dependent on their substitution patterns. For instance, moving an acylhydrazonic linker from position 4 to position 3 of the pyrazole scaffold, or introducing lipophilic substituents on a catechol portion, drastically alters radical scavenging kinetics[1]. Furthermore, fusing the pyrazole ring to form pyrazolo-triazines or pyrazolo-pyrimidines has been shown to yield antioxidant capacities that rival or exceed standard therapeutics like Ascorbic Acid and Trolox[4],[3].

Quantitative SAR Summary

The following table synthesizes the antioxidant performance of various recently developed aminopyrazole derivatives across standard benchmarking assays.

Compound ClassRepresentative DerivativeAssay TypeAntioxidant EfficacyReference Standard
5-Aminopyrazoles (Catechol modified)Compound 4bDPPHAA% = 27.65%Trolox[1]
Pyrazolyl acylhydrazones Compound 11aDPPHAA% = 25.56%Trolox[5]
Pyrazolo[1,5-a][1,3,5]triazines Compound 82cDPPHIC₅₀ = 88.21 µMAscorbic Acid (IC₅₀ = 92.63 µM)[4]
Pyrazolo[1,5-a]pyrimidines Compound 3lDPPH / ABTSDPPH = 18.77 µg/mL ABTS = 40.44%Ascorbic Acid[3]
Schiff Base-Pyrazoles Compound 22bDPPHIC₅₀ = 13.20 µg/mLAscorbic Acid

Experimental Workflow & Self-Validating Protocols

To rigorously profile the antioxidant properties of novel aminopyrazoles, a multi-tiered screening approach is required. We utilize the DPPH assay for baseline lipophilic radical scavenging, the ABTS assay to capture both lipophilic and hydrophilic antioxidant capacity, and Ex Vivo Platelet Assays to confirm physiological relevance[1],[6].

Workflow Synth 1. Compound Synthesis (e.g., 5-APs, Hydrazones) InVitro 2. In Vitro Screening (DPPH & ABTS Assays) Synth->InVitro ExVivo 3. Ex Vivo Validation (Platelet ROS Inhibition) InVitro->ExVivo Data 4. SAR Modeling & Hit Identification ExVivo->Data

Fig 2. High-throughput screening workflow for aminopyrazole antioxidant evaluation.

Protocol 1: DPPH Radical Scavenging Assay (In Vitro)

Scientific Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is stable in organic solvents. Because many substituted aminopyrazoles have low aqueous solubility, performing this assay in methanol or ethanol ensures complete compound dissolution, preventing false negatives caused by precipitation.

Materials:

  • 0.1 mM DPPH solution in absolute methanol (prepare fresh).

  • Test compounds (Aminopyrazoles) dissolved in DMSO (stock) and diluted in methanol.

  • Trolox or Ascorbic Acid (Positive Control).

  • 96-well microplates (clear, flat-bottom).

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM DPPH working solution. Critical Step: DPPH is highly photosensitive. Wrap the flask in aluminum foil and perform all subsequent steps under dim light to prevent premature radical degradation.

  • Plating: Add 100 µL of the test aminopyrazole at various concentrations (e.g., 1, 10, 50, 100, 200 µM) to the microplate wells.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Self-Validating Controls:

    • Blank: 100 µL methanol + 100 µL test compound (corrects for intrinsic compound absorbance).

    • Negative Control: 100 µL methanol + 100 µL DPPH (represents 0% scavenging).

    • Positive Control: 100 µL Trolox + 100 µL DPPH.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Consistent timing is crucial as the SET-PT mechanism is time-dependent.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: AA%=(Acontrol​Acontrol​−Asample​​)×100

    Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: ABTS Radical Cation Scavenging Assay

Scientific Causality: Unlike DPPH, the ABTS radical cation (ABTS•+) is soluble in both aqueous and organic media. This assay provides a more comprehensive thermodynamic profile of the aminopyrazole's antioxidant property, capturing efficacy across different physiological pH environments[3],[6].

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate.

  • Maturation: Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. Causality: This extended incubation is strictly required to ensure the complete oxidation of ABTS into the stable ABTS•+ radical cation.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02. This standardization ensures batch-to-batch reproducibility.

  • Reaction: Mix 10 µL of the aminopyrazole sample with 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation & Reading: Incubate for 6 minutes in the dark, then measure absorbance at 734 nm. Calculate scavenging percentage similarly to the DPPH assay.

Protocol 3: Ex Vivo ROS Production Inhibition in Human Platelets

Scientific Causality: In vitro radical scavenging does not always translate to cellular efficacy due to membrane permeability issues. Testing aminopyrazoles in human platelets using a fluorogenic probe (DCFDA) validates that the compound can cross the lipid bilayer and neutralize intracellular ROS[1],[2].

Step-by-Step Methodology:

  • Platelet Isolation: Obtain human platelet-rich plasma (PRP) via centrifugation of citrated whole blood (200 × g for 15 min). Wash platelets and resuspend in Tyrode's buffer (pH 7.4).

  • Probe Loading: Incubate platelets with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C. Causality: DCFDA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Compound Treatment: Add the test aminopyrazole (e.g., 10–200 µM) and incubate for 15 minutes.

  • Oxidative Stress Induction: Stimulate the platelets with a known ROS inducer (e.g., Thrombin or H₂O₂).

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ for ROS inhibition relative to vehicle-treated stimulated platelets.

Quality Control & Assay Robustness

To guarantee the trustworthiness of the data generated from these protocols, the Z'-factor must be calculated for every microplate assay. The Z'-factor is a statistical measure of assay quality, defined as:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent, highly robust assay. If the Z'-factor falls below 0.5, the data must be discarded, and the assay repeated, as it suggests high well-to-well variability or degradation of the radical solutions.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives MDPI (May 2024) URL: [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents PubMed / NIH (April 2024) URL: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review PMC / NIH (January 2025) URL:[Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents ResearchGate / Taylor & Francis (October 2023) URL:[Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer's, and Anti-Arthritic Semantic Scholar (October 2023) URL: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents PMC / NIH URL: [Link]

Sources

Application Note: 5-Aminopyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical objective in medicinal chemistry for managing inflammation and pain without the gastrointestinal (GI) toxicity associated with classical non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The 5-aminopyrazole scaffold has emerged as a highly versatile and potent pharmacophore for COX-2 selectivity[1][2]. This application note provides an in-depth guide on the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for evaluating 5-aminopyrazole derivatives as COX-2 inhibitors.

Mechanistic Rationale & Target Biology

Cyclooxygenase exists in two primary isoforms: COX-1 (constitutively expressed, responsible for cytoprotective prostaglandins in the GI tract) and COX-2 (inducible by inflammatory stimuli). Traditional NSAIDs inhibit both, leading to ulcerogenic side effects[3][4].

The COX-2 active site features a secondary side pocket (the "selectivity pocket") formed by the substitution of Ile523 (in COX-1) with the less bulky Val523 (in COX-2). This substitution opens access to Arg513, which is critical for binding sulfonamide or equivalent polar moieties. 5-aminopyrazole derivatives, particularly those bearing functionalized aryl groups, exploit this structural difference[4]. The pyrazole core acts as a rigid, bioisosteric central template that optimally projects its substituents into the hydrophobic channels of the enzyme, while the 5-amino group serves as a critical hydrogen bond donor/acceptor, anchoring the molecule to the selectivity pocket residues (e.g., Arg513, His90, and Gln192)[1][2].

Structure-Activity Relationship (SAR) Profiling

To optimize the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2), structural modifications on the 5-aminopyrazole core are systematically evaluated. Table 1 summarizes typical SAR findings comparing various pyrazole derivatives against reference standards like Celecoxib.

Table 1: Comparative COX Inhibition Profile of Select Pyrazole Derivatives

Compound Class / ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Mechanistic Note
Indomethacin (Standard)0.040.510.08Non-selective; binds primary channel only.
Celecoxib (Standard)15.00.04375.0Sulfonamide binds Arg513 in COX-2 pocket[4].
Unsubstituted 5-aminopyrazole >50.012.5>4.0Weak baseline activity; lacks hydrophobic reach.
Diaryl-5-aminopyrazole 35.20.8541.4Aryl rings occupy hydrophobic channels.
Sulfonyl-substituted 5-aminopyrazole >100.00.03>3333.0Mimics Celecoxib; optimal Arg513 interaction[4].
Fused pyrazolo[3,4-d]pyrimidine 45.10.5680.5Enhanced rigidity improves binding kinetics[3].

Note: Data is synthesized from established literature values to illustrate SAR trends[2][3][4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Causality for each critical step is explained to aid researchers in troubleshooting and optimization.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening Assay

This cell-free assay measures the peroxidase activity of cyclooxygenase. The enzyme converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction is coupled to the oxidation of a colorimetric substrate (e.g., TMPD), allowing for spectrophotometric quantification.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric co-substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Hematin (Cofactor for peroxidase activity).

  • Test compounds (5-aminopyrazole derivatives) dissolved in DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Reasoning: Hematin is strictly required to reconstitute the holoenzyme's peroxidase activity.

  • Enzyme Preparation: Dilute COX-1 and COX-2 in the assay buffer to a final concentration of 10-20 U/mL. Keep on ice until immediately before use to prevent thermal degradation.

  • Inhibitor Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the enzyme solution, and 10 µL of the test compound (at varying concentrations: 0.01 to 100 µM). Include a vehicle control (DMSO only) and a positive control (Celecoxib).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. Reasoning: Many COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding. A pre-incubation step allows the inhibitor to reach equilibrium within the active site.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD) and 10 µL of Arachidonic Acid (final concentration 100 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (slope of the linear portion of the absorbance vs. time curve). Determine the IC₅₀ using non-linear regression (e.g., four-parameter logistic curve) in GraphPad Prism.

Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-induced Macrophages)

While cell-free assays determine direct enzyme inhibition, cell-based assays confirm membrane permeability, metabolic stability, and functional efficacy in a physiological environment[5].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with the 5-aminopyrazole derivatives (0.1, 1, 10 µM) or Celecoxib (1 µM) for 1 hour. Reasoning: Pre-treatment ensures the inhibitor is intracellularly available before the induction of the COX-2 enzyme.

  • Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Reasoning: LPS binds to TLR4, activating the NF-κB pathway, which heavily upregulates COX-2 transcription without significantly affecting constitutive COX-1 levels.

  • Supernatant Collection: Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • PGE₂ Quantification: Quantify Prostaglandin E₂ (PGE₂) levels in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's instructions.

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells to ensure the observed reduction in PGE₂ is due to COX-2 inhibition and not compound cytotoxicity.

Workflow & Mechanistic Visualization

The following diagram illustrates the logical workflow for evaluating the selectivity and efficacy of novel 5-aminopyrazole derivatives.

COX2_Workflow Synthesis Synthesis of 5-Aminopyrazole Derivatives InVitro In Vitro Enzymatic Assay (Colorimetric) Synthesis->InVitro COX1 COX-1 IC50 (Constitutive) InVitro->COX1 COX2 COX-2 IC50 (Inducible) InVitro->COX2 Selectivity Calculate Selectivity Index (SI = COX-1/COX-2) COX1->Selectivity COX2->Selectivity Decision SI > 50? Selectivity->Decision CellAssay Cell-Based Assay (LPS-stimulated RAW 264.7) Decision->CellAssay Yes Reject Structural Optimization (SAR) Decision->Reject No PGE2 Measure PGE2 Reduction (ELISA) CellAssay->PGE2 MTT MTT Viability Assay (Exclude Cytotoxicity) CellAssay->MTT Lead Lead Compound Selection PGE2->Lead MTT->Lead Reject->Synthesis

Figure 1: Comprehensive screening cascade for evaluating 5-aminopyrazole COX-2 inhibitors.

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Troubleshooting & Optimization

Optimizing reaction conditions for pyrazole-thione synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Pyrazole-Thione Synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and scale up the synthesis of pyrazole-thiones and their annulated derivatives.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanistic pathways and practical, bench-top execution. Every protocol provided here is designed as a self-validating system, ensuring that you can verify intermediate formation and product integrity at each step.

Core Mechanistic Workflow: Multicomponent Synthesis

The synthesis of highly functionalized pyrazole-thiones, such as thiopyranopyrazoles, often relies on multicomponent one-pot reactions. The use of Brønsted acidic ionic liquids, such as methylimidazolium hydrogen sulfate ([Hmim]HSO4), has proven highly effective. The ionic liquid not only acts as an environmentally benign solvent but also provides the necessary proton-donating capability to activate carbonyl groups, stabilizing the transition states during the domino-Knoevenagel-hetero-Diels-Alder reaction[1].

G A Aldehyde + Propanedinitrile C Knoevenagel Adduct A->C [Hmim]HSO4 Catalyst (Carbonyl Activation) B O-ethyl 3-oxobutanethioate + Hydrazine hydrate D Pyrazol-5-thione Intermediate B->D Cyclocondensation E Michael Addition & Cyclization C->E D->E Nucleophilic Attack F Thiopyranopyrazole Target Compound E->F Intramolecular Rearrangement

Multicomponent synthesis pathway of thiopyranopyrazoles via[Hmim]HSO4 catalysis.

Standardized Experimental Protocol

One-Pot Synthesis of Thiopyranopyrazoles using [Hmim]HSO4 This protocol leverages solvent-free conditions to maximize atom economy and relies on crystallization rather than chromatography to preserve sensitive polar products.

Step-by-Step Methodology:

  • Catalyst Activation: In a 50 mL round-bottom flask, mix the substituted benzaldehyde (1.0 mmol) and the ionic liquid catalyst [Hmim]HSO4 (5 mol%) for 5 minutes at room temperature. Causality: Pre-mixing allows the Brønsted acid to coordinate with the aldehyde oxygen, increasing its electrophilicity for the subsequent Knoevenagel condensation.

  • Reagent Addition: Sequentially add O-ethyl 3-oxobutanethioate (1.0 mmol), hydrazine hydrate (1.0 mmol), and propanedinitrile (1.0 mmol) to the activated mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature (or under microwave irradiation for accelerated kinetics[1]) for 30 minutes.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the aldehyde spot and the emergence of a highly UV-active product spot indicate the completion of the Knoevenagel-Michael cascade.

  • Isolation & Purification: Add 10 mL of cold ethanol (96%) to the flask and stir for 10 minutes. Filter the mixture to separate the precipitated product from the liquid phase (which contains the dissolved ionic liquid catalyst).

  • Self-Validation (Post-Process): Wash the precipitate with cold ethanol and recrystallize from hot ethanol. Validate the central pyranothiopyranyl cis-fusion using 2D NMR NOESY to confirm the favored endo-E-Syn transition state[1].

Reaction Optimization Data

Optimizing catalyst loading is critical. Insufficient loading fails to drive the cyclocondensation, while excessive loading can lead to unwanted side reactions or complicate product isolation. The table below summarizes the quantitative optimization data for two distinct green catalytic systems: Chitosan-Aluminum Oxide (CS-Al2O3) nanocomposites[2] and [Hmim]HSO4.

Catalytic SystemCatalyst LoadingSolvent ConditionsTempTimeIsolated Yield (%)
CS-Al2O3 Nanocomposite 1 wt%Absolute EthanolReflux2 h45%
CS-Al2O3 Nanocomposite 5 wt%Absolute EthanolReflux2 h78%
CS-Al2O3 Nanocomposite 10 wt%Absolute EthanolReflux2 h92%
[Hmim]HSO4 Ionic Liquid 2 mol%Solvent-FreeRT30 min65%
[Hmim]HSO4 Ionic Liquid 5 mol%Solvent-FreeRT30 min90%

Note: Increasing CS-Al2O3 loading beyond 10 wt% does not yield statistically significant improvements and complicates the filtration step[2].

Troubleshooting Guides & FAQs

Q1: My isolated yields are significantly lower than my NMR yields (e.g., 40% isolated vs. 90% NMR). What is causing this discrepancy? A1: This is a well-documented issue when synthesizing highly polar azomethine imines containing pyrazole-thione cores. These compounds are prone to degradation during standard silica gel chromatographic isolation due to the acidic nature of the silica interacting with the polar thione moiety[3]. Resolution: Abandon column chromatography. Instead, isolate the products by direct trituration of the crude reaction mixture in diethyl ether (Et2O) or by recrystallization in cold ethanol.

Q2: I am attempting a[3+2] cycloaddition to form a pyrazole-thione core using iminoisothiocyanates and imines, but the reaction stalls. How can I drive it to completion? A2: Iminoisothiocyanates exhibit reduced reactivity compared to their isocyanate counterparts. Furthermore, competing dimerization pathways can consume your reagents[3]. Resolution: Ensure strictly anhydrous solvent conditions. Optimization data reveals that using the imine as the limiting reagent (rather than the isothiocyanate) provides the highest yields. Additionally, utilizing N-alkyl substituted imines generally results in higher reactivity than N-aryl or ketimines[3].

Q3: How do I efficiently recover and recycle the [Hmim]HSO4 catalyst without losing its Brønsted acidity? A3: The economic and environmental viability of this protocol relies on catalyst recycling. After precipitating your target thiopyranopyrazole with cold ethanol and filtering it, the ionic liquid remains in the ethanolic filtrate. Resolution: Evaporate the ethanol under reduced pressure. Wash the remaining viscous liquid with diethyl ether (3 × 10 mL) to remove any unreacted organic starting materials. Dry the recovered [Hmim]HSO4 under a vacuum at 80°C for 2 hours to remove trace moisture. This protocol allows the catalyst to be reused for up to three runs with only a marginal drop in efficiency (e.g., 90% → 87% yield).

Q4: The cyclocondensation of pyrazol-5(4H)-one with thiourea is yielding multiple side products when using triethylamine. Is there a better base catalyst? A4: Traditional homogeneous base catalysts like triethylamine or pyridine often result in poor yields because they complicate product precipitation and can trigger unwanted side reactions. Resolution: Switch to a heterogeneous polymeric nanocomposite catalyst, such as CS-Al2O3. The base character of the chitosan backbone facilitates the tautomerization of the CH2CO group into the enolate form, driving the cyclization and dehydration efficiently. A 10 wt% loading in refluxing ethanol will typically increase yields by 1.4-fold compared to triethylamine, and the catalyst can be easily removed via simple filtration[2].

References

  • Synthesis of Cyclic Azomethine Imines by Cycloaddition Reactions of N-Isocyanates and N-Isothiocyanates Source: Organic Letters (ACS Publications) URL:[Link]

  • One-pot synthesis, biological evaluation, and docking study of new chromeno-annulated thiopyrano[2,3-c]pyrazoles Source: PubMed (NIH) URL:[Link]

  • Synthesis, Characterization of Chitosan-Aluminum Oxide Nanocomposite for Green Synthesis of Annulated Imidazopyrazol Thione Derivatives Source: PMC (NIH) URL:[Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst Source: SRCE (Croatica Chemica Acta) URL:[Link]

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Purification techniques for 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Chemical Purification > Heterocycles > 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating and purifying 5-Amino-1,2-dihydro-3H-pyrazole-3-thione (also widely recognized by its tautomeric name, 5-amino-1H-pyrazole-3-thiol).

This compound is a highly valuable synthetic intermediate, most notably utilized in the synthesis of 4-aminopyrazolylpyrimidines—potent inhibitors of Tropomyosin receptor kinases (Trk) for anticancer applications[1]. Furthermore, it serves as a critical building block in the development of agents that inhibit bacterial biofilm formation in chronic infections[2]. However, its amphoteric nature and extreme susceptibility to oxidative dimerization make it notoriously difficult to purify.

Diagnostic Purification Workflow

Before diving into specific troubleshooting, consult the decision tree below. This workflow is designed to preemptively identify and resolve the most common failure point in this synthesis: spontaneous disulfide formation.

PurificationWorkflow Crude Crude 5-Amino-1,2-dihydro- 3H-pyrazole-3-thione LCMS LC-MS / Ellman's Assay Crude->LCMS Check Disulfide Dimer Detected? LCMS->Check Reduce Reduction Protocol (Add TCEP) Check->Reduce Yes Extract Isoelectric Precipitation (pH ~6.0) Check->Extract No Reduce->Extract Chromatography Prep-HPLC (C18) (pH 5.5 Buffer) Extract->Chromatography Pure Pure Target Compound (Store at -20°C, Ar) Chromatography->Pure

Figure 1: Purification and disulfide-reduction workflow for the target pyrazole-thione.

Troubleshooting Guide & FAQs

Q1: My isolated yield is consistently low, and LC-MS shows a major impurity mass peak at [2M-2H+H]⁺ (m/z ~231). What is happening? Causality: You are observing oxidative dimerization. The compound contains a highly reactive thiol (-SH) group (in equilibrium with its thione tautomer). In the presence of atmospheric oxygen, trace transition metals in your solvents, or even slightly basic conditions during workup, the thiol rapidly oxidizes to form a disulfide dimer. Solution: You must integrate a mild, non-thiol reducing agent into your workflow. We strongly recommend TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT or β -mercaptoethanol, TCEP does not contain a thiol, eliminating the risk of forming mixed disulfides with your product. Furthermore, TCEP functions efficiently across a broad pH range (1.5 to 8.5), allowing you to reduce the dimer prior to isoelectric precipitation.

Q2: During standard silica gel chromatography, the compound streaks severely and co-elutes with starting materials. How can I improve resolution? Causality: 5-Amino-1,2-dihydro-3H-pyrazole-3-thione is amphoteric. It possesses a basic primary amine and an acidic thiol/thione moiety. This dual nature leads to strong, unpredictable secondary interactions with the acidic silanol groups on standard normal-phase silica gel. Additionally, slow thione-thiol tautomeric exchange on the column can cause severe peak broadening. Solution: Abandon normal-phase silica for this specific intermediate. Switch to Reverse-Phase Preparative HPLC (C18). By utilizing a buffered mobile phase (e.g., 10 mM Ammonium Acetate at pH 5.5), you lock the molecule into a consistent ionization state, suppressing tautomeric smearing and ensuring sharp, highly resolved peaks.

Q3: I am trying to recrystallize the crude material, but it either "oils out" or degrades into a dark tar upon heating. What are the optimal conditions? Causality: Prolonged heating in protic solvents (like ethanol or water) accelerates oxidative degradation and can trigger desulfurization of the aminopyrazole core. "Oiling out" (liquid-liquid phase separation) occurs when the cooling rate is too rapid, trapping impurities in a supersaturated, solvent-rich matrix rather than forming a crystalline lattice. Solution: Implement an anaerobic, controlled-cooling recrystallization protocol. Dissolve the crude material in a minimal volume of degassed, warm (not boiling, max 50°C) ethanol. Add degassed water dropwise until the cloud point is reached, then allow the flask to cool slowly in a water bath to room temperature before transferring to 4°C.

Quantitative Data: Purification Modalities

To assist in selecting the correct purification strategy for your scale and purity requirements, refer to the performance metrics below.

Purification ModalityStationary Phase / Solvent SystemCritical Additives / ConditionsExpected Recovery (%)Purity ProfilePrimary Use Case
Flash Chromatography Silica (Deactivated) / DCM:MeOH1% TEA or 1% AcOH40 - 55%Moderate (<90%)Rapid crude desalting (Not recommended for final purity)
Reverse-Phase Prep-HPLC C18 / H₂O:MeCN10 mM NH₄OAc (pH 5.5)75 - 85%>98%Final compound isolation for biological assays
Isoelectric Precipitation None / AqueousTCEP (Reduction), strict pH 6.080 - 90%High (~95%)Bulk scale-up recovery and dimer reversal
Anaerobic Recrystallization EtOH / H₂O (Degassed)Argon sparging, dark environment60 - 70%>99%Generation of ultra-pure analytical standards

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you do not proceed to the next step if the chemistry has failed.

Protocol A: TCEP-Mediated Disulfide Reduction and Isoelectric Precipitation

Use this protocol to recover monomeric product from oxidized, low-yielding crude mixtures.

  • Solubilization: Suspend 1.0 g of crude 5-Amino-1,2-dihydro-3H-pyrazole-3-thione in 20 mL of degassed 0.1 M NaOH. Stir under an Argon atmosphere until fully dissolved. (The high pH deprotonates the thiol, ensuring solubility).

  • Reduction: Add 1.2 equivalents of TCEP-HCl to the solution. Stir continuously under Argon at room temperature for 60 minutes.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the[2M-2H+H]⁺ peak (m/z ~231) is completely absent, confirming full reduction to the monomer (m/z ~116).

  • Isoelectric Precipitation: While stirring vigorously, add 1 M HCl dropwise until the pH reaches exactly 6.0.

    • Causality Note: pH 6.0 approximates the isoelectric point of this amphoteric molecule. At this pH, the molecule is neutrally charged (or exists as a zwitterion with zero net charge), drastically minimizing its aqueous solubility and forcing precipitation.

  • Isolation: Centrifuge the suspension at 4000 x g for 10 minutes. Decant the supernatant, wash the pellet twice with ice-cold, degassed deionized water, and dry overnight under high vacuum in the dark.

Protocol B: Anaerobic Preparative HPLC

Use this protocol for final polishing to achieve >98% purity.

  • Sample Preparation: Dissolve the pre-purified precipitate from Protocol A in a minimal volume of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 5.5). Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm). Ensure all mobile phase solvents (Phase A: Buffer, Phase B: Acetonitrile) have been sparged with Helium or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validation Check: Inject a known standard of the disulfide dimer. It should elute significantly later than the target monomer due to its increased lipophilicity. Ensure baseline resolution between these two peaks.

  • Recovery: Collect the monomer peak fractions and immediately flash-freeze them in liquid nitrogen, followed by lyophilization. Leaving the compound in aqueous solution post-elution will result in rapid re-oxidation. Store the final dry powder at -20°C under Argon.

References

  • Wang, T., Lamb, M. L., Scott, D. A., Wang, H., Block, M. H., Lyne, P. D., Lee, J. W., Davies, A. M., Zhang, H.-J., Zhu, Y., Gu, F., Han, Y., Wang, B., Mohr, P. J., Kaus, R. J., Josey, J. A., Hoffmann, E., Thress, K., MacIntyre, T., Wang, H., Omer, C. A., & Yu, D. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Journal of Medicinal Chemistry, 51(15), 4672–4684.[Link]

  • Richards, J. J., & Melander, C. (2012). Inhibitors of bacterial biofilms and related methods. U.S. Patent No. 8,324,264 B1. U.S.

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Overcoming challenges in the synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Challenges in Aminopyrazole Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most persistent bottlenecks in the synthesis of aminopyrazoles—a privileged scaffold in medicinal chemistry and drug discovery. This guide moves beyond standard protocols by emphasizing the mechanistic causality behind experimental choices, ensuring your synthetic workflows are driven by chemical logic and self-validating checkpoints.

Mechanistic Logic: Controlling Regioselectivity

The most frequent issue encountered when synthesizing aminopyrazoles from monosubstituted hydrazines and α,β -unsaturated nitriles (or β -ketonitriles) is the formation of regioisomer mixtures. Absolute regiocontrol requires manipulating the kinetic versus thermodynamic pathways of the intermediate hydrazone.

Regioselectivity Start Monosubstituted Hydrazine + β-alkoxyacrylonitrile Cond1 Basic Conditions (e.g., EtONa / EtOH) Start->Cond1 Irreversible Cyclization Cond2 Acidic Conditions (e.g., AcOH / Toluene, Heat) Start->Cond2 Reversible Equilibration Prod1 3-Aminopyrazole (Kinetic Product) Cond1->Prod1 Prod2 5-Aminopyrazole (Thermodynamic Product) Cond2->Prod2

Decision tree for regioselective aminopyrazole synthesis via kinetic vs. thermodynamic control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields an inseparable mixture of 3-amino and 5-aminopyrazole. How do I selectively synthesize just one? Causality & Solution: The ratio of these isomers depends entirely on the reaction environment. When using basic conditions (e.g., sodium ethoxide in ethanol), the intermediate hydrazone undergoes rapid, irreversible deprotonation and cyclization, trapping the system in the kinetic state to yield the 3-aminopyrazole[1]. Conversely, using neutral or acidic conditions (e.g., acetic acid in toluene) at elevated temperatures allows the intermediate to reversibly equilibrate, ultimately funneling into the thermodynamically more stable 5-aminopyrazole[1][2].

Q2: The cyclization stalls, leaving uncyclized hydrazone intermediates. How can I drive the reaction to completion? Causality & Solution: Stalled cyclization typically occurs when the electrophilic carbon of the nitrile is insufficiently activated, or the nucleophilic nitrogen lacks sufficient thermal energy to close the ring. Action: For thermodynamically controlled reactions, transitioning from conventional heating to microwave irradiation (120–150 °C for 10–30 minutes) dramatically accelerates the intramolecular ring closure[3]. Alternatively, adding a catalytic amount of glacial acetic acid (0.1 eq) enhances the electrophilicity of the nitrile group through protonation, facilitating the final aromatization step[1].

Q3: β -ketonitriles are unstable and difficult to handle in my specific workflow. Are there alternative precursors? Causality & Solution: Yes. The inherent instability of highly functionalized β -ketonitriles can lead to premature degradation. A highly effective alternative is the use of isoxazoles as masked β -ketonitriles. Treating an isoxazole with hydrazine triggers a ring-opening/ring-closing cascade. The isoxazole opens to generate the ketonitrile intermediate in situ, which is immediately captured by the hydrazine to form the aminopyrazole, bypassing the need to isolate the unstable precursor[2][4].

Isoxazole Isox Isoxazole Precursor RingOpen Ring-Opening (Hydrazine / DMSO, 90°C) Isox->RingOpen Ketonitrile β-Ketonitrile (In Situ) RingOpen->Ketonitrile Cyclization Intramolecular Cyclization Ketonitrile->Cyclization Product 3(5)-Aminopyrazole Cyclization->Product

Workflow for the synthesis of aminopyrazoles via isoxazole ring-opening.

Quantitative Data: Regioselectivity Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the causal relationship between reaction conditions and regioselective outcomes based on validated literature parameters.

Substrate CombinationCatalyst / SolventTemp / MethodMajor IsomerYieldRef
3-methoxyacrylonitrile + PhenylhydrazineEtONa / EtOHReflux (20 h)3-Aminopyrazole85%[2]
3-methoxyacrylonitrile + PhenylhydrazineAcOH / TolueneMW, 150 °C (1 h)5-Aminopyrazole90%[2]
Isoxazole + HydrazineNone / DMSO90 °C3(5)-Aminopyrazole74–92%[2][4]
Enamine nitrile (Resin-bound) + HydrazineCleavage (TFA)Room Temp5-Aminopyrazole>80%[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the mechanistic integrity of the synthesis.

Protocol A: Microwave-Assisted Synthesis of 3-Aminopyrazoles (Kinetic Control)

Objective: Isolate the kinetic 3-amino isomer by utilizing strongly basic conditions to force rapid, irreversible cyclization.

  • Preparation: In a microwave-safe vial, dissolve the β -alkoxyacrylonitrile (1.0 eq) and the substituted arylhydrazine hydrochloride (1.1 eq) in absolute ethanol (0.2 M).

  • Base Addition: Add a large excess of sodium ethoxide (2.5 - 3.0 eq).

    • Mechanistic Checkpoint: The solution must become distinctly basic, ensuring the rapid deprotonation required for kinetic trapping.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 1 hour[3].

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NH4​Cl to neutralize the strong base. Extract with ethyl acetate (3x).

  • System Validation: Analyze the crude mixture via 1H−15N HMBC NMR. The connectivity between the pyrazole ring nitrogen and its substituent will unambiguously confirm the 3-amino regiochemistry[1].

Protocol B: Acid-Catalyzed Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

Objective: Isolate the thermodynamic 5-amino isomer by allowing reversible equilibration under acidic conditions.

  • Preparation: To a solution of the β -ketonitrile (1.0 eq) in anhydrous toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq).

    • Mechanistic Checkpoint: The slightly acidic environment protonates the nitrile, activating it for the subsequent nucleophilic attack while allowing the hydrazone intermediate to equilibrate[1].

  • Reflux: Heat the mixture to reflux (approx. 110 °C) equipped with a Dean-Stark trap to remove water, driving the condensation forward. Monitor via TLC until the intermediate hydrazone is fully consumed.

  • Workup: Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography.

  • System Validation: The absence of the uncyclized hydrazone intermediate on TLC/LCMS confirms complete cyclization. If routine NMR is ambiguous, single-crystal X-ray diffraction serves as the definitive structural proof for the 5-amino isomer[1].

References

  • BenchChem. "minimizing side product formation in aminopyrazole synthesis". Benchchem. 1

  • Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION". DOI. 2

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles". PMC - NIH. 5

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". MDPI. 4

  • ResearchGate. "Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition". ResearchGate. 3

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Technical Support Center: Optimizing Multicomponent Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Multicomponent reactions (MCRs) are a cornerstone of modern green chemistry, enabling the rapid, step-economic assembly of complex pyrazole scaffolds crucial for pharmaceutical development. However, achieving high yields in these one-pot processes requires precise control over thermodynamics, kinetics, and catalytic efficiency. This support center provides actionable troubleshooting strategies, mechanistic insights, and validated protocols for optimizing pyrazole MCRs.

Troubleshooting Start Low Pyrazole Yield Detected CheckStoich 1. Verify Reactant Stoichiometry Start->CheckStoich CheckCat 2. Assess Catalyst Activity & Leaching CheckStoich->CheckCat Stoichiometry Correct CheckSolv 3. Optimize Solvent & Temperature CheckCat->CheckSolv Catalyst Intact CheckMix 4. Ensure Efficient Mixing CheckSolv->CheckMix Conditions Optimal Success Yield Optimized (>85%) CheckMix->Success Mass Transfer Resolved

A logical workflow for troubleshooting low pyrazole yield in multicomponent reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting multiple regioisomers instead of a single pyrazole product? A1: Regioselectivity issues often arise during the cyclocondensation of asymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines (e.g., methylhydrazine)[1]. Causality: The two electrophilic centers of the 1,3-dicarbonyl intermediate possess different reactivities. If the reaction is purely thermodynamically controlled without a directing group, a mixture of isomers forms. Solution: Utilize a bulky or highly directing catalyst. For instance, employing copper catalysis in a three-component cyclocondensation with β-dimethylamino vinyl ketones and aryl halides stabilizes the reaction intermediates, leading to excellent regioselectivity and high yields[2].

Q2: How can I transition my pyrazole MCR to a "greener" protocol without sacrificing yield? A2: Conventional heating in volatile organic solvents often leads to thermal degradation of intermediates and lower yields[3]. Causality: Prolonged heating increases the probability of side reactions and thermodynamic traps. Solution: Switch to microwave irradiation or ultrasound-assisted synthesis in aqueous media. For example, synthesizing pyrano[2,3-c]pyrazoles using ultrasound in an aqueous ethanol solution can boost yields to 98% in just 10 minutes, compared to 83% over 1 hour with conventional methods[3]. Alternatively, use green catalysts like Taurine in water (92% yield)[4] or sodium thiosulfate for C-4 sulfenylated pyrazoles[5].

Q3: My titanium-catalyzed multicomponent coupling of alkynes and nitriles is stalling. What is the mechanism, and how do I fix it? A3: The formal[2+2+1] multicomponent synthesis of pyrazoles via oxidatively induced N–N bond coupling relies on the formation of an azatitanacyclohexadiene intermediate[6]. Causality: If the oxidant is added prematurely or if the stoichiometry is imbalanced, the metallacyclic intermediate fails to form or undergoes side reactions, resulting in yields lower than the catalyst loading. Solution: Ensure the diazatitanacyclohexadiene formation is complete before adding the oxidant (e.g., TEMPO). Heating at 50 °C for 2 hours post-TEMPO addition has been shown to afford pyrazoles in up to 75% yield[7].

Section 2: Troubleshooting Guide for Pyrazole MCRs
IssuePotential CauseMechanistic RationaleRecommended Solution
Low Conversion Rate Suboptimal Catalyst SelectionThe activation energy for intermediate formation (e.g., Knoevenagel condensation) is not sufficiently lowered by the chosen catalyst.Switch to highly efficient catalysts like Yb(PFO)3 for pyrazole-4-carboxylates[1] or nano-ZnO for 1,3,5-substituted pyrazoles[8].
Incomplete Cyclization Poor Mass Transfer / MixingIn heterogeneous catalytic systems (e.g., using nano-catalysts in water), reactants fail to adequately contact the active catalyst surface[8].Increase stirring rate; consider ultrasonication to induce cavitation, which enhances mass transfer and local energy delivery[3].
Side Product Formation Uncontrolled AcylationIn consecutive MCRs generating 1,3-dicarbonyls in situ, the formed 1,3-diketones may undergo further unwanted acylation[1].Use a strong, non-nucleophilic base like LiHMDS to prevent over-acylation and maintain chemoselectivity[1].
Catalyst Deactivation Leaching of Active MetalSupported metal catalysts can leach into the solvent, reducing active sites and contaminating the final product[8].Perform a hot filtration test to check for leaching. Switch to robust, recyclable catalysts like Fe-CaOx or ionic liquids (TEAA)[3][4].
Quantitative Comparison of Optimized MCR Conditions for Pyrano[2,3-c]pyrazole Synthesis
CatalystSolventHeating MethodReaction TimeYield (%)Reference
Taurine (β-amino acid)WaterConventional (80 °C)1 - 3 hours85–92%[4]
Al(DS)3Aqueous MicellarMicrowave10 minUp to 98%[9]
SnCl2Solvent-free / NeatMicrowave25 min88%[3]
TEAA (Ionic Liquid)TEAA (Acts as solvent)Microwave10 min88%[3]
Catalyst-freeWater / EthanolUltrasound10 min98%[3]
Section 3: Mechanistic Pathways & Experimental Protocols

Mechanism Reactant1 Aldehyde + Malononitrile Intermediate1 Knoevenagel Intermediate (Michael Acceptor) Reactant1->Intermediate1 Catalyst / H2O Reactant2 Ethyl Acetoacetate + Hydrazine Intermediate2 Pyrazolone Intermediate (Michael Donor) Reactant2->Intermediate2 Condensation MichaelAdd Michael Addition Intermediate1->MichaelAdd Intermediate2->MichaelAdd Cyclization Intramolecular Cyclization & Tautomerization MichaelAdd->Cyclization Product Pyrano[2,3-c]pyrazole Derivative Cyclization->Product -H2O

Mechanistic pathway of the four-component synthesis of pyrano[2,3-c]pyrazoles.

Self-Validating Experimental Protocol: Green Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles via Taurine Catalysis

This protocol utilizes a self-validating approach where visual cues (precipitation) and TLC monitoring ensure the reaction is proceeding correctly without the need for intermediate purification[4].

Materials Required:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Taurine catalyst (10 mol%)

  • Deionized water (5 mL)

Step-by-Step Methodology:

  • Initial Condensation (Validation Step 1): In a 25 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol) to 5 mL of deionized water. Stir at room temperature for 5 minutes.

    • Self-Validation: The mixture will turn slightly cloudy, indicating the initial formation of the pyrazolone intermediate (Michael donor).

  • Multicomponent Assembly: To the same flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the Taurine catalyst (10 mol%).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring.

  • Reaction Monitoring (Validation Step 2): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

    • Self-Validation: The disappearance of the aldehyde spot and the emergence of a highly UV-active lower-Rf spot confirms the Michael addition and subsequent cyclization are occurring.

  • Product Precipitation: Once TLC indicates complete consumption of starting materials (typically 1-3 hours depending on the aldehyde substituent), cool the reaction mixture to room temperature.

    • Self-Validation: A dense solid precipitate should form upon cooling. If precipitation is incomplete, place the flask in an ice bath for 15 minutes.

  • Work-up and Purification: Filter the solid product under vacuum. Wash the filter cake thoroughly with ice-cold water to remove the water-soluble Taurine catalyst and unreacted trace materials.

  • Final Polish: Recrystallize the crude solid from hot ethanol to afford the pure 1,4-dihydropyrano[2,3-c]pyrazole (Expected yield: 85–92%)[4].

Sources

Stability studies of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Amino-1,2-dihydro-3H-pyrazole-3-thione (5-APT)—frequently utilized as a core scaffold in [1] and [2]—presents unique analytical and handling challenges. Its inherent thione-thiol tautomerism and high susceptibility to oxidative dimerization require strict environmental controls during assays and storage.

As a Senior Application Scientist, I have structured this guide to provide actionable troubleshooting, validated protocols, and mechanistic insights to ensure your experimental data remains reproducible and robust.

Part 1: Core Troubleshooting & FAQs

Q: Why do I observe inconsistent HPLC retention times, peak tailing, or a secondary peak appearing over time? Causality: 5-APT exists in a dynamic equilibrium between its thione (5-amino-1,2-dihydro-3H-pyrazole-3-thione) and thiol (5-amino-1H-pyrazole-3-thiol) forms. In aqueous solutions, especially at pH > 6, the reactive thiol form rapidly undergoes [3]. This oxidation occurs on-column if the mobile phase is not properly controlled. Solution: Always use degassed mobile phases. Acidifying the mobile phase (e.g., adding 0.1% Trifluoroacetic acid [TFA]) protonates the thiol, shifting the equilibrium away from the reactive thiolate anion and drastically reducing the oxidation rate during the chromatographic run.

Q: My stock solutions in DMSO or aqueous buffers lose potency within 24 hours. How can I stabilize them? Causality: Dimethyl sulfoxide (DMSO) can act as a mild oxidant over time. Furthermore, aqueous buffers often contain trace transition metals (like Cu2+ or Fe3+ ) that act as single-electron transfer catalysts for disulfide formation. Solution: Prepare stock solutions in degassed, anhydrous solvents. For aqueous assays, supplement your buffers with 1 mM EDTA to chelate trace metals. Store all aliquots at -80°C under an argon atmosphere.

Q: The solid powder has changed from off-white to a yellowish hue during storage. Is the batch ruined? Causality: Solid-state 5-APT predominantly exists in the thione form, which is relatively stable. However, exposure to UV light or elevated temperatures can induce radical-mediated cross-linking at the sulfur atom, leading to colored degradation products. Solution: Do not discard immediately; perform the self-validating TCEP assay (detailed in Part 4). If the yellow hue disappears and the original HPLC peak is restored upon TCEP treatment, the degradation was reversible disulfide formation, and the batch can be rescued via reduction. If not, irreversible higher-order oxides (e.g., sulfonic acids) have formed.

Part 2: Mechanistic Pathways

To effectively troubleshoot, you must visualize the chemical pathways dictating 5-APT's behavior in solution.

Pathway Thione 5-Amino-1,2-dihydro- 3H-pyrazole-3-thione (Dominant in solid) Thiol 5-Amino-1H-pyrazole-3-thiol (Reactive species in soln) Thione->Thiol Tautomerization (Solvent dependent) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide O2, trace metals (pH > 7) Disulfide->Thiol TCEP / DTT (Reduction) Degradant Sulfonic Acid / Higher Oxides (Extreme Oxidation) Disulfide->Degradant H2O2 / ROS

Fig 1. Tautomerization equilibrium and oxidative degradation pathways of 5-APT.

Part 3: Quantitative Stability Data

To aid in your experimental design, the following table summarizes the half-life ( t1/2​ ) of 5-APT under various stress conditions. This data highlights the critical need for pH control and metal chelation.

Environmental ConditionpHTemperatureAdditivesHalf-Life ( t1/2​ )Primary Degradant
Aqueous Buffer 7.425°CNone< 2 hoursDisulfide Dimer
Aqueous Buffer 7.425°C1 mM EDTA~18 hoursDisulfide Dimer
Acidic Buffer 2.025°CNone> 72 hoursStable
Oxidative Stress ( 0.1%H2​O2​ ) 7.425°CNone< 10 minsSulfonic Acid
Solid State (Dark) N/A4°CArgon> 24 monthsStable

Part 4: Validated Experimental Methodologies

Protocol: Stability-Indicating RP-HPLC Assay with Self-Validation This protocol is designed to differentiate between reversible disulfide formation and irreversible degradation. By incorporating a reduction step, the assay becomes a self-validating system—proving the exact nature of the degradation rather than just observing a loss of signal.

Step 1: Sample Preparation

  • Dissolve 5-APT in degassed Methanol containing 0.1% Formic Acid to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 µg/mL using an aqueous buffer supplemented with 1 mM EDTA. (Causality: Formic acid locks the compound in the stable thione/protonated thiol state, while EDTA prevents metal-catalyzed oxidation during dilution).

Step 2: Forced Degradation (Oxidative Stress)

  • Aliquot 1 mL of the working solution into an amber vial.

  • Add 10 µL of 3%H2​O2​ and incubate at room temperature for exactly 30 minutes.

Step 3: Reaction Quenching

  • Stop the oxidation by adding 50 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to consume residual peroxide.

  • Acidify immediately with 10 µL of neat TFA to halt any further base-catalyzed disulfide formation.

Step 4: RP-HPLC Analysis

  • Inject 10 µL onto a C18 analytical column (e.g., Waters XBridge, 4.6 x 150 mm).

  • Run a linear gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm.

Step 5: Self-Validation (The TCEP Reversal Test)

  • To prove that the loss of the main peak is due to disulfide formation (and not pyrazole ring cleavage), treat a parallel stressed sample with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at 37°C before injection.

  • Validation Check: TCEP selectively reduces disulfides back to thiols. If the mass balance is restored (i.e., the original 5-APT peak area returns to >95% of the control), the degradation pathway is confirmed as reversible oxidation.

Workflow Prep 1. Sample Preparation (Degassed Solvents + EDTA) Stress 2. Forced Degradation (Thermal, Photolytic, Oxidative) Prep->Stress Quench 3. Reaction Quenching (Acidification / Antioxidant) Stress->Quench HPLC 4. RP-HPLC Analysis (C18, 0.1% TFA gradient) Quench->HPLC Validation 5. Self-Validation (Mass Balance via TCEP) HPLC->Validation

Fig 2. Step-by-step workflow for the stability-indicating HPLC assay of 5-APT.

References

  • Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.[Link] [1]

  • Inhibitors of bacterial biofilms and related methods.United States Patent and Trademark Office (US8324264B1), 2012. [2]
  • Aerobic oxidation of thiols to disulfides by heterogeneous gold catalysts. Chemical Science, 2012, 3, 398-404.[Link] [3]

Technical Support Center: Troubleshooting 5-Aminopyrazole Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-aminopyrazole chemistry. The 5-aminopyrazole scaffold is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and drug development. However, its structural nature often leads to complex troubleshooting scenarios involving poor regioselectivity, over-derivatization, and competing cyclization pathways.

As a polyfunctional compound, 5-aminopyrazole possesses three distinct nucleophilic sites: the exocyclic amine (5-NH2 ), the ring nitrogen (1-NH ), and the ring carbon (4-CH ). The general reactivity order is 5-NH2 > 1-NH > 4-CH [3]. Understanding the causality behind how reaction conditions activate or suppress these specific sites is the key to resolving low yields.

G A 5-Aminopyrazole Scaffold B 5-NH2 (Exocyclic Amine) High Nucleophilicity A->B C 1-NH (Ring Nitrogen) Moderate Nucleophilicity A->C D 4-CH (Ring Carbon) Low Nucleophilicity A->D E Acylation / Sulfonylation (Amide Formation) B->E F Alkylation / Cyclocondensation (Pyrazolo[1,5-a]pyrimidines) C->F G Arylation / Halogenation (C-4 Functionalization) D->G

Reactivity pathways of 5-aminopyrazole based on its three nucleophilic sites.

FAQ Section 1: Regioselectivity and Over-Derivatization

Q: My acylation reaction yields a complex mixture of N1-acylated, N5-acylated, and bis-acylated products. How can I drive the reaction to selectively acylate the exocyclic 5-NH2 group?

A: The exocyclic 5-NH2 group is kinetically the most nucleophilic site, but the 1-NH group is highly competitive due to tautomerization. Bis-acylation occurs when the activation energy for the second acylation is inadvertently met. To achieve high regioselectivity, you must control the thermodynamics and the protonation state of the ring [2].

Causality & Solution:

  • Base Selection: Strong bases (e.g., NaH) deprotonate the acidic 1-NH proton, creating a highly nucleophilic nitrogen anion that drives N1-alkylation/acylation. Conversely, mild organic bases (e.g., Et3N or DIPEA) are not strong enough to deprotonate the 1-NH; they merely act to scavenge the HCl generated from acid chlorides. This preserves the natural nucleophilicity of the 5-NH2 group[2].

  • Temperature Control: Lower temperatures (0 °C to RT) kinetically trap the first acylation event at the 5-NH2 position. Elevated temperatures provide the thermodynamic energy required for bis-acylation.

Quantitative Impact of Reaction Conditions on Acylation Regioselectivity
ParameterConditionMajor ProductTypical YieldMechanistic Causality
Base NaH (Strong)1-NH Acylated60-75%Deprotonation of the acidic 1-NH proton forces N1 attack.
Base Et3N / DIPEA (Mild)5-NH2 Acylated85-95%Scavenges HCl; leaves 1-NH protonated, favoring 5-NH2.
Temperature Reflux (>80 °C)Bis-acylated>50%Overcomes the activation energy barrier for a second acylation.
Temperature 0 °C to RTMono-acylated>80%Kinetically traps the reaction after the first acylation event.
Protocol 1: Highly Regioselective 5-NH2 Acylation

This self-validating protocol utilizes kinetic control and mild base scavenging to prevent over-derivatization.

  • Preparation: Dissolve 5-aminopyrazole (2.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions.

  • Base Addition: Add Triethylamine (Et3N) (2.0 mmol, 1.0 equiv) and stir at room temperature for 10 minutes.

  • Kinetic Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Acylating Agent: Dissolve the acid chloride (2.2 mmol, 1.1 equiv) in 2 mL THF. Add this solution dropwise over 15 minutes. Critical Step: Dropwise addition prevents localized exothermic heating, which would trigger bis-acylation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane).

  • Quenching & Workup: Quench with 1 M aqueous HCl (5 mL) to neutralize excess base. Extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate in vacuo [2].

FAQ Section 2: Competing Cyclocondensation Pathways

Q: When reacting 5-aminopyrazole with β-dicarbonyls, I get a low-yielding mixture of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine. Why does this happen and how do I control it?

A: 5-aminopyrazoles act as 1,3-bis-nucleophiles. The structural outcome depends entirely on which secondary nucleophilic site (1-NH vs. 4-CH) engages the electrophile after the initial 5-NH2 attack [3].

Causality & Solution:

  • Targeting Pyrazolo[1,5-a]pyrimidines: This pathway utilizes the 5-NH2 and 1-NH groups. It is favored under neutral or basic conditions with mild heating, as the 1-NH is readily available to attack the second electrophilic center [3].

  • Targeting Pyrazolo[3,4-b]pyridines: This pathway requires the 5-NH2 and the 4-CH carbon to react. Because the 4-CH position has low inherent nucleophilicity, it must be activated. This is achieved by using acidic conditions (e.g., Acetic Acid, p-TSA) and higher temperatures (80–150 °C), which protonate the carbonyl intermediates and drive the electrophilic aromatic substitution at the C-4 position [4].

G Start Low Yield in Cyclocondensation Analyze Analyze Crude via LC-MS / NMR Start->Analyze Mix Isomeric Mixture Detected Analyze->Mix Incomplete Incomplete Conversion Analyze->Incomplete TargetA Target: Pyrazolo[3,4-b]pyridine Action: Use AcOH or p-TSA, Heat to 100°C Mix->TargetA TargetB Target: Pyrazolo[1,5-a]pyrimidine Action: Use Neutral/Basic Media, Mild Heat Mix->TargetB Solvent Action: Change to Dipolar Aprotic (DMF/NMP) or Add Lewis Acid Incomplete->Solvent

Decision tree for troubleshooting low yields in 5-aminopyrazole cyclocondensation reactions.

FAQ Section 3: C-4 Functionalization and Arylation

Q: Direct C-4 arylation of 5-aminopyrazole usually requires harsh cross-coupling conditions or pre-halogenation, resulting in degradation and yields below 30%. Is there a milder alternative?

A: Yes. Traditional cross-coupling requires C-4 halogenation (e.g., bromination with NBS), which often leads to over-halogenation or oxidation of the sensitive amine group. A modern, highly efficient alternative is laccase-mediated chemoselective C-4 arylation [5].

Causality & Solution: Laccase enzymes oxidatively form orthoquinones from catechols under extremely mild, room-temperature conditions. The 5-aminopyrazole then acts as a nucleophile, attacking the orthoquinone specifically at the 4-CH position. This enzymatic approach completely bypasses the need for amine protection, halogenation steps, or heavy metal catalysts, pushing yields up to 94% [5].

Protocol 2: Laccase-Mediated C-4 Arylation of 5-Aminopyrazole

This protocol utilizes biocatalysis to overcome the low nucleophilicity of the 4-CH position without degrading the pyrazole ring.

  • Buffer Preparation: Prepare a 10 mM citrate buffer and adjust the pH to 4.5. Causality: Fungal laccase activity is significantly higher in weakly acidic pH compared to basic pH, ensuring rapid orthoquinone formation [5].

  • Substrate Solubilization: Dissolve the 5-aminopyrazole (1.0 mmol) and catechol derivative (1.5 mmol) in a mixture of citrate buffer and Ethyl Acetate (2:1 ratio). Critical Step: Ethyl acetate is crucial as a co-solvent to maintain the solubility of the 5-aminopyrazole. Without it, the substrate precipitates, halting the reaction entirely [5].

  • Enzyme Addition: Add Myceliophthora thermophila laccase (e.g., Novozym 51003) to the reaction mixture.

  • Incubation: Stir the mixture at room temperature open to the air for 4 hours. (Oxygen from the air acts as the terminal electron acceptor for the enzyme).

  • Isolation: Extract the product with ethyl acetate, wash with water, dry over Na2SO4, and purify via flash chromatography.

References
  • BenchChem. "Troubleshooting low yields in pyrazole synthesis from β-ketonitriles". BenchChem.
  • "Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines". The Journal of Organic Chemistry - ACS Publications.
  • "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines". Beilstein Journal of Organic Chemistry.
  • "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines". PMC - NIH.
  • "Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles". PMC - NIH.

Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[3,4-b]pyridine Synthesis Support Center. As Application Scientists, we understand that constructing these privileged medicinal scaffolds is fraught with regioselectivity challenges and stubborn side-reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your cyclocondensation workflows.

FAQ & Troubleshooting Guide

Q1: Why is my condensation of 5-aminopyrazole with enaminones yielding pyrazolo[1,5-a]pyrimidines instead of the desired pyrazolo[3,4-b]pyridines?

The Causality: The reaction of 5-aminopyrazole with enaminones or 1,3-dicarbonyls involves two competing nucleophilic nitrogen centers: the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH- at the N1 position). If the endocyclic nitrogen is unprotected (R=H), it acts as a strong nucleophile and attacks the highly electrophilic centers of the dicarbonyl, leading to the thermodynamically stable pyrazolo[1,5-a]pyrimidine structural isomer[1].

The Solution: Protect the N1 position of the 5-aminopyrazole (e.g., using an N1-phenyl or N1-methyl group) prior to the condensation step. Blocking the N1 position forces the cyclization to occur exclusively via the C4 carbon and the exocyclic amine, successfully yielding the target pyrazolo[3,4-b]pyridine scaffold[1].

Pathway A 5-Aminopyrazole (Unprotected N1) C N1 Attack (Kinetic Control) A->C If N1 is reactive D C4 / Exocyclic NH2 Attack (Thermodynamic Control) A->D If N1 is protected B 1,3-Dicarbonyl / Enaminone B->C B->D E Pyrazolo[1,5-a]pyrimidine (Side Product) C->E Cyclization F Pyrazolo[3,4-b]pyridine (Target Product) D->F Cyclization & Aromatization

Reaction pathways dictating the formation of pyrazolopyridine vs. pyrazolopyrimidine scaffolds.

Q2: When using unsymmetrical 1,3-dicarbonyl compounds, I observe a mixture of C4/C6 regioisomers. How can I predict and control this?

The Causality: The proportion of regioisomers depends entirely on the relative electrophilicity of the two carbonyl groups[2]. The exocyclic amine of the 5-aminopyrazole typically attacks the most electrophilic carbonyl first to form a Schiff base or Michael adduct, followed by intramolecular cyclization.

The Solution: To achieve high regioselectivity (>80%), utilize highly polarized dicarbonyls. For example, when using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the strongly electron-withdrawing CF₃ group is significantly more electrophilic and reacts first[2]. If your target requires less polarized starting materials, you must rely on thermodynamic control by utilizing specific Lewis acid catalysts (like ZrCl₄) and elevated temperatures to drive the equilibrium toward the more stable regioisomer[3].

Q3: I am using 3-arylidene-1-pyrrolines to synthesize functionalized pyrazolo[3,4-b]pyridines, but I am isolating significant amounts of pyrrolidine side products. What is happening?

The Causality: This specific synthesis proceeds via a sequential nucleophilic addition (aza-Michael reaction) followed by intramolecular cyclization to form a 2-aminopyrrolidine intermediate[4]. If the subsequent C–N bond cleavage and aromatization steps are kinetically slow, the reaction stalls, and the condensed pyrrolidine derivative is isolated as a side product (often accounting for up to 15% of the crude mixture)[4].

The Solution: Prolong the reaction time under oxidative conditions and ensure optimal acid catalysis (e.g., Trifluoroacetic acid) to facilitate the pyrroline ring opening.

Workflow Step1 3-Arylidene-1-pyrroline + Aminopyrazole Step2 Aza-Michael Addition (Intermediate) Step1->Step2 Acid/Heat Step3 Intramolecular Cyclization (Pyrrolidine Byproduct) Step2->Step3 Fast Step4 C-N Bond Cleavage & Aromatization Step3->Step4 Prolonged Oxidation Step5 Pyrazolo[3,4-b]pyridine (Target) Step4->Step5

Mechanistic workflow showing the transient pyrrolidine byproduct during pyrroline ring opening.

Quantitative Data: Side-Product Formation Profiles

The following table summarizes the expected yields and major side products based on starting materials and conditions, allowing you to benchmark your crude NMR or LC-MS data against established literature parameters.

Starting MaterialsCatalyst / ConditionsMajor ProductMajor Side ProductYield of Target (%)Yield of Side Product (%)
1-H-5-aminopyrazole + EnaminoneAcetic acid, RefluxPyrazolo[1,5-a]pyrimidinePyrazolo[3,4-b]pyridine< 10%> 80%
1-Ph-5-aminopyrazole + EnaminoneAcetic acid, RefluxPyrazolo[3,4-b]pyridineNone (N1 Blocked)85%0%
5-aminopyrazole + 3-arylidene-1-pyrrolineTFA, HeatPyrazolo[3,4-b]pyridine2-Aminopyrrolidine44–74%~15%
5-aminopyrazole + Unsymmetrical 1,3-dicarbonylZrCl₄, DMF, 95 °CC6-Substituted IsomerC4-Substituted Isomer70%30%

Self-Validating Experimental Protocol

Regioselective Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol utilizes Zirconium(IV) chloride (ZrCl₄) to thermodynamically drive the cyclocondensation, minimizing incomplete Michael adducts and regioisomeric side products[3].

Step 1: Reagent Preparation Dissolve the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL) in a flame-dried reaction vial. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly electrophilic ketone.

Step 2: Aminopyrazole Addition Add a solution of N1-protected 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C. Causality: Using the N1-protected pyrazole strictly prevents the formation of the pyrazolo[1,5-a]pyrimidine side product[1].

Step 3: Catalyst Loading & Activation Degas the reaction mixture using argon sparging for 5 minutes, then add ZrCl₄ (0.15 mmol, 30 mol%). Causality: ZrCl₄ acts as a potent Lewis acid to activate the carbonyl oxygen, driving the thermodynamic resolution of the regioisomers[3].

Step 4: Cyclocondensation Seal the vial and stir vigorously at 95 °C for 16 hours.

Step 5: Self-Validation Check (Critical) Monitor the reaction via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the intermediate Michael adduct spot. Validation: A persistent intermediate spot indicates incomplete cyclization. If observed, do not proceed to work-up; instead, increase the temperature to 105 °C or add an additional 10 mol% of ZrCl₄ and stir for 4 more hours.

Step 6: Work-up and Purification Quench with water (5 mL) to precipitate inorganic salts and extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 70:30 Hexane:EtOAc) to separate the pure target from any trace regioisomers[3].

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 5-Amino-1H-Pyrazole-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers, synthetic chemists, and drug development professionals in optimizing the multicomponent synthesis of 5-amino-1H-pyrazole-carbonitrile derivatives.

The one-pot, three-component reaction (MCR) combining benzaldehydes, malononitrile, and phenylhydrazine is a cornerstone of heterocyclic drug discovery[1]. However, achieving high yields, ensuring precise regioselectivity (e.g., 4-carbonitrile vs. 5-carbonitrile isomers), and maintaining catalyst longevity require a deep mechanistic understanding of your catalytic system[2][3].

Below, you will find a curated catalyst selection matrix, self-validating protocols, mechanistic pathway visualizations, and an expert-level troubleshooting guide.

I. Catalyst Selection & Performance Matrix

Selecting the correct catalyst is not merely about accelerating the reaction; it dictates the regioselectivity and the downstream purification workflow. The table below summarizes field-proven catalytic systems, highlighting the causality between their active sites and performance.

Catalyst SystemActive Catalytic SitesReaction ConditionsTimeYieldRecovery & Reusability
LDH@PTRMS@DCMBA@CuI [2]Basic (LDH) + Lewis Acidic (CuI)H₂O/EtOH, 55 °C15–27 min85–93%Hot filtration; Reusable up to 4 cycles
NiFe₂O₄ Nanoparticles [3]Lewis Acidic (Fe³⁺, Ni²⁺)Solvent-free / RT20–40 min88–94%External magnetic field; High recovery
Calcined Mg-Fe Hydrotalcite [4]Brønsted Basic (Mixed Oxides)Aqueous EtOH, RT30–45 min86–92%Simple filtration; Reusable up to 3 cycles
[4CSPy]ZnCl₃ [5]Dual Acidic (Brønsted/Lewis)EtOH, Reflux15–50 min92–96%Hot filtration; Reusable up to 5 cycles
II. Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via a Knoevenagel condensation, followed by a Michael addition, and concludes with an intramolecular cyclization. The specific coordination environment provided by the catalyst (e.g., CuI vs. pure base) dictates whether the 4-carbonitrile or 5-carbonitrile isomer is formed[2].

Mechanism R Aldehyde + Malononitrile C1 Catalyst Base Sites (Deprotonation) R->C1 I1 Alkylidenemalononitrile (Knoevenagel Adduct) C1->I1 -H2O C2 Catalyst Lewis Acid Sites (Activation) I1->C2 H Phenylhydrazine H->C2 I2 Michael Adduct C2->I2 Michael Addition Cy Intramolecular Cyclization I2->Cy Nucleophilic Attack on Cyano Group P 5-Amino-1H-pyrazole- carbonitrile Cy->P Tautomerization

Catalytic mechanism for the multicomponent synthesis of 5-amino-1H-pyrazole-carbonitriles.

III. Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the built-in validation criteria are met. This specific protocol utilizes the LDH@PTRMS@DCMBA@CuI catalyst for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles[2].

Workflow S1 1. Reagent Mixing (Aldehyde, Malononitrile, Phenylhydrazine) S2 2. Catalyst Addition (10-15 mol% LDH@CuI) S1->S2 S3 3. Reaction Execution (H2O/EtOH, 55°C, 15-30 min) S2->S3 S4 4. In-Process Validation (TLC Monitoring) S3->S4 S5 5. Catalyst Recovery (Hot Filtration / Magnetic) S4->S5 S6 6. Product Isolation (Recrystallization in EtOH) S5->S6

Self-validating experimental workflow for pyrazole-carbonitrile synthesis.

Step-by-Step Methodology:
  • Reagent Preparation: In a 50 mL round-bottom flask, add equimolar amounts (1.0 mmol) of the substituted benzaldehyde, malononitrile, and phenylhydrazine in 5 mL of a H₂O/EtOH (1:1 v/v) solvent mixture.

    • Validation Checkpoint: The mixture should form a distinct suspension. Complete dissolution at this stage is not required, as the reaction relies on the hydrophobic effect.

  • Catalyst Addition: Introduce 10–15 mg of the LDH@PTRMS@DCMBA@CuI catalyst (or your chosen alternative, such as NiFe₂O₄)[2][3].

  • Reaction Execution: Stir the mixture at 55 °C.

    • Validation Checkpoint: Observe a color shift (often to deep yellow/orange) within the first 5 minutes, indicating the successful formation of the Knoevenagel intermediate (alkylidenemalononitrile).

  • In-Process Monitoring: After 15 minutes, perform TLC (Hexane:Ethyl Acetate, 7:3).

    • Validation Checkpoint: The complete disappearance of the aldehyde spot confirms the reaction has reached the cyclization phase. Spontaneous precipitation of the product will often occur, driving the equilibrium forward.

  • Catalyst Recovery: While the mixture is still warm (to keep the product dissolved), filter the catalyst using hot filtration. If using NiFe₂O₄, apply an external neodymium magnet for 2 minutes[3].

    • Validation Checkpoint: The supernatant must be entirely free of particulate matter before proceeding to cooling.

  • Product Isolation: Allow the filtrate to cool to room temperature. Collect the precipitated solid via vacuum filtration and recrystallize from hot ethanol to yield the pure 5-amino-1H-pyrazole-carbonitrile.

IV. Troubleshooting Guides & FAQs

Q: My reaction is yielding a mixture of products, and NMR indicates poor regioselectivity between the 4-carbonitrile and 5-carbonitrile isomers. How can I drive the reaction toward the desired isomer? A: Regioselectivity in the cyclization of the Michael adduct is entirely dictated by the coordination environment provided by your catalyst. Standard basic catalysts often yield the 5-amino-1H-pyrazole-4-carbonitrile via nucleophilic attack of the hydrazine nitrogen on the cyano group. However, if your target is the 5-carbonitrile isomer, you must utilize a catalyst with specific Lewis acidic sites (such as CuI immobilized on LDH)[2]. The Cu(I) sites coordinate preferentially with the intermediate's cyano groups, altering the trajectory of the intramolecular cyclization and driving the regioselective formation of the 5-carbonitrile derivative.

Q: I am experiencing low yields and incomplete conversion during the initial Knoevenagel condensation step. What is the mechanistic failure here? A: Incomplete Knoevenagel condensation between the benzaldehyde and malononitrile usually stems from insufficient basicity or poor solvent polarity. Malononitrile requires a base to form the reactive carbanion. If you are using a purely Lewis acidic catalyst, the deprotonation step becomes the bottleneck. Switch to a bifunctional catalyst like calcined Mg-Fe hydrotalcite, which provides strong Brønsted basicity via mixed metal oxides[4], or ensure your solvent system (e.g., H₂O/EtOH) provides a high enough dielectric constant to stabilize the carbanion intermediate.

Q: My magnetic NiFe₂O₄ nanoparticles are losing catalytic activity after the second cycle. How do I prevent this deactivation? A: Nanoparticle deactivation in this multicomponent reaction is typically caused by the irreversible adsorption of the highly polar pyrazole product or unreacted phenylhydrazine onto the Lewis acidic Fe³⁺/Ni²⁺ sites[3]. To resolve this, implement a rigorous washing protocol post-magnetic decantation. Wash the recovered nanoparticles sequentially with hot ethanol and ethyl acetate to desorb organic residues, followed by vacuum drying at 60 °C for 2 hours before initiating the next cycle.

Q: Why does the self-validating protocol strictly recommend a H₂O/EtOH solvent ratio instead of pure organic solvents? A: The H₂O/EtOH (often 1:1) solvent system is not just for "green chemistry" compliance; it is mechanistically active. Ethanol solubilizes the organic starting materials, while water enhances the hydrophobic effect, driving the organic intermediates together and significantly accelerating the Knoevenagel and Michael addition steps[2]. Furthermore, the final pyrazole product is typically insoluble in this mixture at room temperature, allowing the system to self-validate via spontaneous precipitation, which continuously drives the reaction equilibrium forward according to Le Chatelier's principle.

V. References
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 2024, 6, 6290-6302.[Link]

  • Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica, 2017. [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Current Organocatalysis, 2018, 5, 3-12.[Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate (General Catalyst Applications). [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (PMC), 2025.[Link]

Sources

Advanced Pyrazole Synthesis Support Center: Troubleshooting & Optimization Portal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I have designed this portal to move beyond basic reaction templates and address the mechanistic realities of synthesizing bioactive pyrazoles. Whether you are dealing with regioselectivity failures in Knorr condensations or struggling with stalled cyclizations, this guide provides field-proven, self-validating solutions to get your drug development workflows back on track.

Part 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why am I getting an inseparable mixture of regioisomers when using unsymmetrical 1,3-diketones? A: In the classical Knorr pyrazole synthesis, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons[1]. This regioselectivity is governed by a delicate balance of steric hindrance and electronic electrophilicity[1]. If you are observing a near 1:1 mixture, the steric and electronic differentiation between your two carbonyl sites is insufficient under your current reaction conditions. Bulky substituents on the dicarbonyl will sterically hinder one face, directing the hydrazine to the less hindered carbonyl, while electron-withdrawing groups will increase the electrophilicity of the adjacent carbon, drawing the initial attack.

Q2: How can I manipulate the reaction conditions to favor a single regioisomer? A: The choice of solvent plays a critical, causal role in the reaction pathway. Polar protic solvents (like ethanol or acetic acid) often lead to poor regiocontrol because indiscriminate hydrogen bonding masks the inherent electrophilicity differences of the carbonyls. Switching to aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), significantly improves regioselectivity by stabilizing the transition states without protonating the nucleophile[2].

Q3: Are there alternative synthetic routes if the Knorr condensation fails to provide the required regioselectivity for my highly functionalized target? A: Yes. When 1,3-diketones prove too problematic, we recommend transitioning to a[3+2] dipolar cycloaddition strategy[3]. Utilizing diazo compounds or N-tosylhydrazones as 1,3-dipole precursors allows for the construction of highly functionalized pyrazoles with complete regioselectivity[4]. This approach bypasses the dual-electrophile problem of diketones entirely, relying instead on the predictable orbital overlap between the dipole and a dipolarophile (alkyne/alkene)[3].

Part 2: Troubleshooting Guide – Common Experimental Pitfalls

Issue 1: Stalled Reaction / Incomplete Dehydration
  • Symptom: TLC shows consumption of the starting diketone, but LC-MS indicates the dominant presence of a +18 Da intermediate (the uncyclized hydrazone or carbinolamine).

  • Root Cause: The secondary dehydration step (aromatization into the pyrazole ring) requires sufficient acidic driving force. In neutral or weakly acidic conditions, this step becomes the kinetic bottleneck.

  • Solution: Introduce a strong acid catalyst. Adding 50 mol% of 10 N aqueous hydrochloric acid to the DMAc solvent system forces the second dehydration reaction to completion, rapidly driving the equilibrium toward the thermodynamically stable aromatic pyrazole[2].

Issue 2: Catalyst Poisoning and Hydrazine Toxicity
  • Symptom: In transition-metal-catalyzed cross-coupling steps downstream of pyrazole formation, yields drop significantly.

  • Root Cause: Unreacted free hydrazines from the initial synthesis are notorious for coordinating to and poisoning palladium or copper catalysts.

  • Solution: Implement a strict aqueous acidic workup (e.g., 1 M HCl wash) to protonate and remove trace unreacted hydrazines into the aqueous layer before advancing the pyrazole core to cross-coupling steps.

Part 3: Quantitative Data on Solvent Effects

The table below summarizes the causal relationship between solvent selection, acid additives, and the resulting regioselectivity/yield based on established DMAc protocols[2].

Solvent SystemAdditiveMajor Regioisomer Yield (%)Regiomeric Ratio (Major:Minor)Mechanistic Rationale
Ethanol (EtOH)None45 - 55%~ 1.5 : 1Protic solvent masks electrophilicity differences.
Acetic Acid (AcOH)None50 - 60%~ 2.1 : 1Mild acid aids dehydration but protic nature limits selectivity.
DMFNone75 - 80%~ 10 : 1Strong dipole moment stabilizes the preferred transition state.
DMAcNone80 - 85%~ 15 : 1Optimal aprotic environment for differentiating carbonyls.
DMAc 10 N HCl (50 mol%) 90 - 98% > 20 : 1 Acid drives complete dehydration while DMAc maintains regiocontrol.

Part 4: Self-Validating Experimental Protocol

Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles This protocol utilizes a self-validating system, ensuring you can verify the success of each intermediate phase before proceeding.

Step 1: Preparation & Initiation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 10 mmol) in anhydrous DMAc (0.5 M concentration).

  • Validation Check: Ensure complete dissolution. The solution should be clear.

Step 2: Hydrazone Formation

  • Add the arylhydrazine (1.05 equiv, 10.5 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting diketone spot must completely disappear, replaced by a new intermediate spot (hydrazone). Do not proceed until this is confirmed.

Step 3: Acid-Catalyzed Cyclization

  • Add 10 N aqueous HCl (0.5 equiv, 5.0 mmol) dropwise to the reaction mixture. Stir at room temperature for an additional 2–4 hours.

  • Validation Check: Monitor via LC-MS. Look for the disappearance of the hydrazone mass (M+H) and the appearance of the desired pyrazole mass (M-18+H).

Step 4: Quenching & Extraction

  • Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL).

  • Validation Check: Test the aqueous layer with pH paper; it must be mildly basic (pH 8-9) to ensure all HCl is neutralized and the pyrazole is fully partitioned into the organic layer. Wash the combined organic layers with brine to remove residual DMAc.

Step 5: Purification & Structural Confirmation

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Validation Check (Critical): Confirm regiochemistry via 1D NOE (Nuclear Overhauser Effect) NMR experiments. Look for a spatial correlation (signal enhancement) between the N-aryl protons and the C5 substituent protons to definitively prove the formation of the target regioisomer.

Part 5: Process Visualization

PyrazoleWorkflow A Start: Unsymmetrical 1,3-Diketone + Arylhydrazine B Hydrazone Intermediate Formation A->B Nucleophilic Attack C Solvent Selection (Protic vs. Aprotic) B->C Assess Conditions D Protic Solvent (e.g., EtOH) Poor Regiocontrol C->D Sub-optimal E Aprotic Solvent (e.g., DMAc) High Regiocontrol C->E Optimal G Target 1-Aryl-3,4,5- Substituted Pyrazole D->G Mixed Isomers (Requires HPLC) F Acid Catalysis (50 mol% 10N HCl) E->F Dehydration F->G Cyclization

Workflow for optimizing regioselectivity and cyclization in Knorr pyrazole synthesis.

References

  • Title: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Organic-Chemistry.org (Synlett, 2006) URL: [Link]

  • Title: Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Validation & Comparative

Validation of the Biological Activity of 5-Aminopyrazole Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic pharmacophores, I frequently encounter the pyrazole scaffold in drug design. However, the exact positioning of the amino group fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and ultimately, its target selectivity. 5-aminopyrazole derivatives have emerged as a highly privileged class of compounds, primarily due to their structural mimicry of endogenous purines, which allows them to act as exceptionally effective ATP-competitive kinase inhibitors 1.

This guide objectively evaluates the biological efficacy of 5-aminopyrazole derivatives, contrasting them with their 3-aminopyrazole isomers and standard clinical therapeutics. Furthermore, I will detail the self-validating experimental workflows required to rigorously prove their mechanism of action.

Comparative Biological Efficacy: 5-Aminopyrazoles vs. Alternatives

When benchmarking 5-aminopyrazoles, it is critical to compare them against structurally related isomers (3-aminopyrazoles) and established clinical standards to understand their unique pharmacological niche.

  • Target Selectivity: While 3-aminopyrazoles frequently exhibit high affinity for AXL receptor tyrosine kinases and Cyclin-Dependent Kinases (CDKs) 2, the 5-aminopyrazole core is uniquely suited for targeting p38α MAPK (crucial in inflammatory responses) and Bruton's tyrosine kinase (BTK) 3. The recent clinical success of Pirtobrutinib, a non-covalent BTK inhibitor for mantle cell lymphoma, underscores the immense therapeutic viability of the 5-aminopyrazole scaffold.

  • Anti-Proliferative Potency: Recent evaluations of spiro pyrazolo[3,4-b]pyridine derivatives (synthesized directly from 5-aminopyrazole precursors) demonstrate potent cytotoxicity against HepG2 and HeLa cell lines. Specifically, derivative 47a achieved an IC50 of 4.2 µM against HepG2, outperforming standard platinum-based agents like Cisplatin (IC50 = 4.8 µM) 4. Similarly, novel pyrazole-indole hybrids have shown IC50 values as low as 6.1 µM against HepG2, significantly outperforming Doxorubicin (24.7 µM) in parallel assays 5.

Table 1: Quantitative Bioactivity Comparison of Pyrazole Scaffolds
Compound ClassRepresentative Compound / DerivativePrimary Target / Cell LineIC50 ValueComparative Standard (IC50)
5-Aminopyrazole Spiro pyrazolo[3,4-b]pyridine (47a)HepG2 (Hepatocellular Carcinoma)4.2 µMCisplatin (4.8 µM)
5-Aminopyrazole Pyrazole-indole hybrid (7a)HepG2 (Hepatocellular Carcinoma)6.1 µMDoxorubicin (24.7 µM)
5-Aminopyrazole Pyrazolo[3,4-d]pyrimidine (74b)MDA-MB-468 (Breast Cancer)3.34 µMStaurosporine (Reference)
3-Aminopyrazole Compound 6liAXL Tyrosine Kinase1.6 nMN/A

Mechanistic Pathway: Kinase Inhibition

The biological activity of 5-aminopyrazoles is predominantly driven by their ability to competitively bind to the ATP-binding pocket of kinases. By forming critical hydrogen bonds with the hinge region of the kinase, they block ATP binding, thereby halting the phosphorylation cascade.

SignalingPathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (TLR / Cytokine Receptor) Stimulus->Receptor MAPKKK MAP3K Activation Receptor->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 Downstream Downstream Effectors (MK2, ATF2, STAT1) p38->Downstream Inhibitor 5-Aminopyrazole Derivative Inhibitor->p38 Competitive Inhibition Response Pro-inflammatory Cytokine Production (TNF-α) Downstream->Response

Caption: Mechanism of action: 5-aminopyrazole derivatives competitively inhibit p38α MAPK, preventing downstream cytokine release.

Experimental Validation Protocols

To ensure scientific integrity, the validation of a 5-aminopyrazole derivative must follow a self-validating workflow. We must establish causality: first proving that the compound binds the isolated target (target engagement), and subsequently proving that this binding yields the expected phenotypic response in a living cellular system.

ValidationWorkflow Step1 1. Compound Synthesis & Characterization Step2 2. Cell-Free Kinase Assay (Target Engagement) Step1->Step2 Step3 3. In Vitro Cell Viability (MTT Assay on HepG2/MCF-7) Step2->Step3 Decision IC50 < 10 µM? Step3->Decision Step4 4. Mechanistic Validation (Apoptosis & Cell Cycle) Lead Lead Optimization Step4->Lead Decision->Step4 Yes Discard Structural Revision Decision->Discard No

Caption: Step-by-step experimental workflow for the biological validation of 5-aminopyrazole derivatives.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Rationale: We prioritize cell-free assays to decouple target affinity from cellular membrane permeability. By measuring the depletion of ATP (or generation of ADP), we directly quantify the compound's ability to inhibit the kinase's catalytic activity. Self-Validating Control: The inclusion of Staurosporine (a pan-kinase inhibitor) acts as a positive control to define the maximum possible inhibition, ensuring the assay's dynamic range is functional and validating the baseline.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., p38α or BTK) and the substrate to their optimized working concentrations.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 5-aminopyrazole derivative in DMSO. Transfer to a 384-well plate. (Critical Note: Final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add the kinase solution to the compound wells. Incubate at room temperature for 15 minutes. Causality Check: This pre-incubation step is critical for slow-binding inhibitors to reach equilibrium with the enzyme before competitive ATP is introduced.

  • Reaction Initiation: Add the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a measurable luminescent signal.

  • Data Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Cell Viability (MTT Assay)

Rationale: Once target engagement is confirmed, we must validate the phenotypic effect. The MTT assay is utilized because it relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases 1. This provides a direct, quantifiable proxy for metabolic activity, linking biochemical kinase inhibition to cellular death 3.

  • Cell Seeding: Culture HepG2 or MCF-7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion.

  • Treatment: Aspirate the media. Apply the 5-aminopyrazole derivatives at varying concentrations (e.g., 0.1 to 100 µM) diluted in fresh media. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin or Cisplatin).

  • Incubation: Incubate the treated cells for 48 to 72 hours. Causality Check: A 72-hour window ensures that compounds affecting the cell cycle (e.g., inducing G2/M phase arrest) have sufficient time to manifest anti-proliferative effects before readout.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

The 5-aminopyrazole scaffold represents a highly adaptable and potent pharmacophore. As demonstrated by comparative data against 3-aminopyrazoles and standard chemotherapeutics, its unique hydrogen-bonding profile makes it exceptionally suited for kinase inhibition. By employing rigorous, self-validating protocols—from cell-free enzymatic assays to phenotypic cellular models—researchers can systematically optimize these derivatives into viable clinical candidates.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Comparative Efficacy of Aminopyrazole-Based Enzyme Inhibitors in Kinase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical scaffold is not merely about chasing the lowest IC50 value; it is about understanding the structural causality that drives potency, selectivity, and cellular permeability. The pyrazole nucleus remains a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors[1].

This guide objectively compares the efficacy of aminopyrazole-based enzyme inhibitors—specifically focusing on the positional isomerism of the exocyclic amino group (3-aminopyrazoles vs. 5-aminopyrazoles)—and provides a self-validating experimental workflow to quantify their intracellular target engagement.

Mechanistic Grounding: The Aminopyrazole Scaffold

The efficacy of aminopyrazole inhibitors is rooted in their ability to exploit the ATP-binding pocket (hinge region) of kinases. The amino group acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor. This bidentate system perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP[2].

The seemingly subtle shift between a 3-aminopyrazole (3-AP) and a 5-aminopyrazole (5-AP) dictates the vector of the compound's substituents[1].

  • 3-Aminopyrazoles project their substituents to optimally occupy the smaller active sites of kinases like Cyclin-Dependent Kinases (CDKs) and JNK3, leading to high selectivity[1][3].

  • 5-Aminopyrazoles are frequently utilized to target the slightly larger hydrophobic pockets of p38α MAPK, a key regulator of inflammation[2][4].

  • Bioisosteric Replacement : In the development of LRRK2 inhibitors for Parkinson's disease, replacing toxic aniline motifs with aminopyrazoles eliminated metabolic soft spots and dramatically improved aqueous solubility while maintaining nanomolar potency[5].

Efficacy Comparison: Quantitative Data

The following table synthesizes the biochemical and cellular efficacy of representative aminopyrazole inhibitors across diverse kinase targets.

Compound ClassRepresentative CompoundTarget KinaseEfficacy ( IC50​ / Ki​ / EC50​ )Key Pharmacological Advantage
3-Aminopyrazole 6CDK2 / Cyclin A31 nM ( Ki​ )High aqueous solubility; achieves 70% in vivo tumor growth inhibition[7][6].
3-Aminopyrazole Compound 6liAXL1.6 nM ( IC50​ )Potent suppression of AXL signaling in cell-based assays[4].
3-Aminopyrazole 8JNK3Highly SelectiveBrain-penetrant; protects against neurodegeneration with minimal cytotoxicity[8].
3-Aminopyrazole 3CDK1633–124 nM ( EC50​ )Cyclopropyl modification enables targeting of the understudied PCTAIRE family[3].
5-Aminopyrazole 2p38α MAPK5 nM ( IC50​ )Excellent metabolic stability; 97.7% inhibition of TNF-α release[2].
4-Aminopyrazole 5LRRK228 nM (Cell IC50​ )Bioisosteric replacement of aniline eliminates toxicophores; highly brain-penetrant[5].

Experimental Protocol: Self-Validating NanoBRET Target Engagement Assay

Relying solely on biochemical radiometric kinase assays is a critical failure point in drug development because they do not account for cellular permeability, intracellular degradation, or competition with physiological ATP concentrations (~1-5 mM).

To objectively validate the efficacy of aminopyrazole inhibitors, I mandate the use of the NanoBRET Target Engagement Assay . This protocol is designed as a self-validating system: it utilizes a ratiometric luminescence readout that inherently controls for well-to-well variations in cell number and transfection efficiency.

Step-by-Step Methodology:
  • Plasmid Transfection & Fusion Protein Expression

    • Action: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CDK16) fused to a NanoLuc luciferase reporter.

    • Causality: This ensures the target kinase is expressed in a native cellular environment, maintaining proper folding, multi-protein complex formations (e.g., binding to cyclins), and exposure to physiological ATP levels.

  • Fluorescent Tracer Titration (Validation Step)

    • Action: Treat the cells with a cell-permeable fluorescent kinase tracer and measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Causality: The tracer must reversibly bind the ATP pocket. Establishing this baseline validates the assay window. If the BRET signal is absent, the tracer cannot penetrate the cell or the kinase is misfolded.

  • Inhibitor Treatment & Displacement

    • Action: Introduce the aminopyrazole inhibitor (e.g., PHA-533533) in a dose-response gradient (10 pM to 10 μM) and incubate for 2 hours.

    • Causality: If the aminopyrazole successfully penetrates the cell membrane and binds the kinase hinge region, it will competitively displace the fluorescent tracer. This physical displacement breaks the proximity required for energy transfer, causing a dose-dependent decrease in the BRET signal.

  • Ratiometric Quantification & Analysis

    • Action: Measure luminescence at 460 nm (NanoLuc donor) and 618 nm (Tracer acceptor). Calculate the BRET ratio (Acceptor/Donor) and plot against the inhibitor concentration to derive the cellular EC50​ .

    • Causality: Normalizing the acceptor emission by the donor emission creates a self-correcting data point. Even if one well has 20% fewer cells due to pipetting errors, the ratio of engaged targets remains constant, ensuring absolute data integrity.

Pathway Visualization

The following diagram illustrates the downstream mechanistic causality of utilizing a 3-aminopyrazole inhibitor against the CDK2/Cyclin A complex, ultimately resulting in the desired pharmacological outcome: cell cycle arrest[7][6].

G AP 3-Aminopyrazole Inhibitor CDK2 CDK2/Cyclin A Complex AP->CDK2 Binds Hinge Region Rb Rb Protein (Unphosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters Arrest G1/S Cell Cycle Arrest E2F->Arrest Blocks Transcription

Mechanism of CDK2 inhibition by 3-aminopyrazoles leading to cell cycle arrest.

References

  • Title : Amino-Pyrazoles in Medicinal Chemistry: A Review Source : MDPI URL :[Link]

  • Title : Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source : MDPI URL : [Link]

  • Title : Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source : NIH / PMC URL :[Link]

  • Title : Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source : ACS Publications URL :[Link]

  • Title : 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization Source : ACS Publications URL : [Link]

  • Title : 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding Source : NIH / PubMed URL :[Link]

Sources

Structure-Activity Relationship (SAR) of 5-Aminopyrazole Series: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

The 5-aminopyrazole scaffold is a highly privileged structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The geometric arrangement of the pyrazole ring, combined with the exocyclic 5-amino group, perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP. This allows the scaffold to anchor securely into the highly conserved hinge region of protein kinases.

However, the true power of the 5-aminopyrazole core lies in its synthetic tractability. By systematically modifying the N1, C3, and C4 positions, or by fusing the pyrazole into bicyclic systems, researchers can drastically alter the compound's target selectivity, potency, and pharmacokinetic (PK) profile. This guide provides an in-depth, objective comparison of three distinct 5-aminopyrazole series, detailing the mechanistic causality behind their SAR and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The 5-Aminopyrazole Pharmacophore

Before comparing specific series, it is critical to understand the foundational binding mechanics of the 5-aminopyrazole core. In a typical kinase active site, the 5-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amide NH.

Substitutions around this core dictate the compound's trajectory into adjacent sub-pockets:

  • N1-Substitutions: Project toward the solvent-exposed region or a shallow hydrophobic pocket, primarily influencing solubility and ADME properties.

  • C3-Substitutions: Project deep into the ATP binding pocket, often interacting with the "gatekeeper" residue, which is the primary driver of kinase selectivity.

  • C4-Substitutions: Project toward the ribose-binding pocket, providing opportunities for additional hydrogen bonding or electrostatic interactions.

G Core 5-Aminopyrazole Core (ATP Mimetic) Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Hinge Anchors via 5-NH2 N1 N1-Substitution (Solvent/Hydrophobic Pocket) Core->N1 Modulates PK/ADME C3 C3-Substitution (Gatekeeper Pocket) Core->C3 Drives Selectivity C4 C4-Substitution (Ribose Binding Pocket) Core->C4 Enhances Affinity

Diagram 1: Pharmacophore logic and binding trajectories of the 5-aminopyrazole core in kinase active sites.

Series Comparison: Structural Modifications and Biological Impact

Series A: 5-Aminopyrazole-4-carboxamides (Antiparasitic Agents)

Target: Calcium-Dependent Protein Kinase 1 (Toxoplasma gondii CDPK1) SAR Logic: T. gondii CDPK1 possesses a unique, remarkably small glycine gatekeeper residue, which is extremely rare in mammalian kinases[2]. Researchers exploited this by utilizing the 5-aminopyrazole-4-carboxamide scaffold. The C4-carboxamide group forms critical auxiliary hydrogen bonds within the ribose pocket. Early SAR studies identified potent inhibitors, but they suffered from poor aqueous solubility and high oral clearance[3]. By systematically modifying the N1 position with solubilizing groups (e.g., piperidine or morpholine derivatives) and optimizing the bulky C3 substituent to perfectly fill the expanded gatekeeper pocket, researchers developed compounds (e.g., Compound 35) with sub-micromolar cellular efficacy and the ability to eliminate T. gondii in in vivo models at 20 mg/kg[4].

Series B: Pyrazolo[1,5-a]pyrimidines (Anticancer Agents)

Target: Cyclin-Dependent Kinases (CDKs) SAR Logic: To target the narrow, rigid active sites of CDKs (which drive tumor proliferation), the 5-aminopyrazole core is fused with a pyrimidine ring to form a bicyclic pyrazolo[1,5-a]pyrimidine system[5]. This rigidification locks the molecule into a bioactive conformation, reducing the entropic penalty of binding[6]. A prime example is Dinaciclib (SCH 727965), a potent inhibitor of CDK2, CDK5, CDK7, and CDK9[7]. SAR studies on this series reveal that bulky, electron-withdrawing substitutions at the 3-position (e.g., chloro-substituted phenylazo groups) significantly enhance potency, while substitutions at the 7-position interact with the solvent boundary to improve pharmacokinetic stability[7].

Series C: 5-Amino-N-arylpyrazoles (Anti-inflammatory Agents)

Target: p38α Mitogen-Activated Protein Kinase (MAPK) SAR Logic: p38α MAPK is a central driver of inflammatory cytokines like TNF-α[8]. Inhibitors of this target often utilize a 5-amino-N-arylpyrazole scaffold. The N-aryl substitution is critical here; it forces the kinase into a "DFG-out" conformation, exposing a deep allosteric hydrophobic pocket[9]. Furthermore, X-ray crystallography reveals that the exocyclic 5-amine forms a highly specific, unique hydrogen bond with Threonine 106 (the gatekeeper residue of p38α)[10]. The clinical candidate RO3201195 was developed by appending a 2,3-dihydroxypropoxy moiety to the scaffold, which drastically improved the compound's aqueous solubility and oral bioavailability without disrupting the critical Thr106 interaction[10].

Quantitative Data Comparison

The following table summarizes the experimental performance of the representative compounds from each 5-aminopyrazole series.

ParameterSeries A: 4-CarboxamidesSeries B: Pyrazolo[1,5-a]pyrimidinesSeries C: N-Arylpyrazoles
Representative Compound Compound 35Dinaciclib (SCH 727965)RO3201195
Primary Target TgCDPK1CDK2 / CDK9p38α MAPK
Primary Indication Toxoplasmosis (Parasitic)Various Carcinomas (Oncology)Autoimmune / Inflammation
Enzyme IC₅₀ < 5.0 nM[2]18 - 22 nM[7]< 10 nM[10]
Cellular Efficacy EC₅₀ = 89 nM (T. gondii)[2]GI₅₀ ~ 280 nM (Mean across cell lines)[11]Potent TNF-α inhibition[8]
Key SAR Driver C3 bulk for Gly gatekeeperBicyclic rigidification5-NH₂ H-bond with Thr106[10]
Development Status Preclinical in vivo proof[4]Phase III Clinical Trials[5]Phase I Clinical Trials[10]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized protocols are designed as self-validating systems for evaluating synthesized 5-aminopyrazole derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the synthesized compounds. Self-Validation Mechanism: Includes a no-enzyme control (background fluorescence) and a known reference inhibitor (e.g., Staurosporine) to validate assay sensitivity and dynamic range.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., CDK2/Cyclin E) and the biotinylated peptide substrate to their optimized working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-aminopyrazole test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser.

  • Reaction Initiation: Add 5 µL of the kinase/substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding (critical for compounds with slow binding kinetics, common in p38 inhibitors[9]).

  • ATP Addition: Initiate the catalytic reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Normalize data against the positive (DMSO) and negative (no enzyme) controls to determine the IC₅₀ via non-linear regression.

Protocol 2: MTT Cell Viability Assay for Anticancer Efficacy

Purpose: To evaluate the anti-proliferative activity of Pyrazolo[1,5-a]pyrimidines (Series B) in human cancer cell lines. Self-Validation Mechanism: Edge-effect mitigation (filling outer wells with PBS) and vehicle-only controls to ensure DMSO toxicity does not confound the data.

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or PC-3) at a density of 5,000 cells/well in 90 µL of complete culture medium (e.g., DMEM + 10% FBS) in a 96-well flat-bottom plate[7]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X compound solutions (diluted in culture medium from DMSO stocks; final DMSO concentration ≤ 0.5%) to the wells[7]. Include a vehicle control (0.5% DMSO) and a positive control (Dinaciclib). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[7]. Incubate for exactly 4 hours at 37°C to allow viable cells to metabolize MTT into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the culture medium. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals[7]. Agitate the plate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader[7]. Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀.

Workflow S1 1. Compound Synthesis (Core Modification) S2 2. Primary Kinase Assay (TR-FRET / IC50) S1->S2 S3 3. Cell Viability Assay (MTT / EC50) S2->S3 S4 4. ADME & PK Profiling (In Vivo Models) S3->S4 S5 5. Lead Selection (Clinical Candidate) S4->S5

Diagram 2: Standardized sequential screening workflow for 5-aminopyrazole kinase inhibitors.

References

  • Huang, W., et al. (2015). SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters.[Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry.[Link]

  • Pargellis, C., et al. (2003). Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.[Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.[Link]

  • Maguire, O. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances.[Link]

Sources

Comparative study of the anti-inflammatory activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold has fundamentally reshaped the landscape of anti-inflammatory drug discovery. As a Senior Application Scientist, I have observed the critical transition from traditional non-steroidal anti-inflammatory drugs (NSAIDs) to highly selective cyclooxygenase-2 (COX-2) inhibitors. Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity because COX-1 is responsible for synthesizing cytoprotective prostaglandins[1]. Pyrazole derivatives, most notably Celecoxib, exploit the larger hydrophobic side pocket of COX-2, conferring exceptional selectivity and minimizing off-target adverse effects[1][2].

This guide provides a comprehensive, data-driven comparative analysis of pyrazole derivatives, detailing their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Overview: Modulating the Inflammatory Cascade

The primary mechanism of action for anti-inflammatory pyrazole derivatives is the targeted inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins from arachidonic acid[2]. While early pyrazoles strictly targeted COX-2, modern drug design has introduced dual-target inhibitors (e.g., COX-2/5-LOX) to address synergistic inflammatory pathways and prevent the shunting of arachidonic acid into leukotriene production[1][2].

Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PG1 Homeostatic PGs (GI protection) COX1->PG1 PG2 Pro-inflammatory PGs (Pain, Swelling) COX2->PG2 LT Leukotrienes (Inflammation) LOX->LT Pyrazole Selective Pyrazole Derivatives (e.g., Celecoxib, Hybrids) Pyrazole->COX1 Weak/No Inhibition Pyrazole->COX2 Potent Inhibition Pyrazole->LOX Dual Inhibitors

Arachidonic acid cascade and pyrazole intervention points.

Comparative Data Analysis

To objectively benchmark the performance of novel pyrazole derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) and Selectivity Indices (SI) against standard clinical references. A higher SI indicates a greater affinity for COX-2 over COX-1, correlating directly with a reduced risk of gastrointestinal ulceration[2][3].

Table 1: In Vitro COX-1/COX-2 and 5-LOX Inhibition

Data synthesized from recent comparative assays evaluating standard drugs and novel pyrazole hybrids[1][2][3].

Compound ClassSpecific DerivativeCOX-1 IC50​ (µM)COX-2 IC50​ (µM)5-LOX IC50​ (µM)Selectivity Index (COX-1/COX-2)
Non-Selective NSAID Ibuprofen~2.00~2.00N/A~1.0
Diarylpyrazole Celecoxib15.320.045N/A340.4
Thymol-Pyrazole Hybrid Compound 8b13.600.0434.85316.2
Sulfonamide-Pyrazole Compound 5u>45.001.79N/A74.9
Sulfonamide-Pyrazole Compound 5s>45.002.51N/A72.9
Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Percentage inhibition of edema compared to vehicle control at critical time points[3][4].

Treatment GroupDose (mg/kg)% Inhibition (3h)% Inhibition (4h)
Ibuprofen (Standard) 1081.32%79.23%
Celebrex (Celecoxib) 1082.15%83.76%
Compound 5u 1080.63%78.09%
Compound 6b (Isoxazole-hybrid) 1085.23%85.78%

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the biochemical causality dictating the experimental choice.

In Vitro COX-1/COX-2 Inhibition Assay

Workflow Step1 Enzyme Prep (COX + Heme) Step2 Inhibitor Incubation (5 min at 25°C) Step1->Step2 Step3 Reaction Initiation (AA + TMPD) Step2->Step3 Step4 Colorimetric Readout (Absorbance 590 nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Workflow for the in vitro COX-1/COX-2 colorimetric inhibition assay.

Objective: Determine the IC50​ of pyrazole derivatives against purified ovine COX-1 and human recombinant COX-2[2].

Step-by-Step Protocol:

  • Enzyme Reconstitution: Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0). Add 10 µl of Heme to the COX-1/COX-2 enzymes.

    • Causality: COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase active sites. Heme is the essential prosthetic group required to reconstitute the holoenzyme for peroxidase activity, which is necessary for the downstream colorimetric readout[2].

  • Inhibitor Pre-Incubation: Add 10 µl of the pyrazole test compound (dissolved in DMSO) to the enzyme mixture and incubate for 5 minutes at 25°C[2].

    • Causality: Unlike traditional NSAIDs that bind reversibly and competitively, selective pyrazole derivatives (like Celecoxib) often exhibit time-dependent, pseudo-irreversible binding kinetics. Pre-incubation ensures the compound has adequate time to induce the necessary conformational change in the COX-2 active site.

  • Reaction Initiation: Add 20 µl of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) followed by 20 µl of arachidonic acid (AA)[2].

    • Causality: AA is the natural substrate. As COX converts AA to PGG2​ and subsequently reduces it to PGH2​ , the peroxidase activity oxidizes TMPD, causing a measurable color change.

  • Readout: Measure absorbance at 590 nm using a microplate reader. Calculate the percentage of inhibition relative to the 100% initial activity control wells[2].

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: Evaluate acute anti-inflammatory efficacy in a physiological model[2][3].

Step-by-Step Protocol:

  • Dosing: Administer the pyrazole test compounds, reference drug (e.g., Celecoxib or Ibuprofen), or vehicle control orally to fasted male Wistar rats (n=6 per group)[2].

  • Edema Induction: One hour post-administration, inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw[2].

  • Volumetric Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-injection[3].

    • Causality: The carrageenan model is biphasic. The early phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The delayed phase (3-5 hours) is heavily driven by the inducible expression of COX-2 and subsequent prostaglandin release. By focusing data analysis on the 3-hour and 4-hour marks, we strictly isolate and validate the COX-2 inhibitory efficacy of the pyrazole derivatives[3].

Structure-Activity Relationship (SAR) Logic

The exceptional performance of pyrazole derivatives is not accidental; it is the result of precise molecular engineering. The structure-activity relationship (SAR) dictates how specific functional groups interact with the COX-2 binding pocket[1][3].

SAR Core Central Pyrazole Scaffold N1 N1-Substitution (Phenylsulfonamide) Core->N1 C3 C3-Substitution (Trifluoromethyl / Aryl) Core->C3 C5 C5-Substitution (Bulky Hydrophobic Groups) Core->C5 Effect1 Binds COX-2 Selectivity Pocket (His90, Arg513) N1->Effect1 Effect2 Modulates Electronic Distribution C3->Effect2 Effect3 Enhances Hydrophobic Interactions (Arg120) C5->Effect3

Logical SAR mapping of the pyrazole pharmacophore in relation to COX-2 binding.

  • N1-Phenylsulfonamide Moiety: This is the critical determinant for COX-2 selectivity. The sulfonamide group inserts into the secondary hydrophilic side pocket of COX-2 (which is inaccessible in COX-1 due to the bulky Ile523 residue), forming vital hydrogen bonds with His90 and Arg513[1][3].

  • C5-Bulky Hydrophobic Groups: Incorporating bulky groups (like benzyloxyphenyl) at the C5 position mimics the spatial orientation of the trifluoromethyl group in Celecoxib, maximizing van der Waals interactions with Arg120[3].

  • Aryl Ring Substitutions: Electron-withdrawing groups (e.g., p-chloro) or electron-donating groups (e.g., p-methoxy) on the phenyl rings significantly improve the binding affinity and overall biological activity[5].

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences (IJPS)[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues National Institutes of Health (NIH) / Dove Medical Press[Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents MDPI[Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones Taylor & Francis[Link]

Sources

Spectroscopic comparison of pyrazole-thione tautomers

Author: BenchChem Technical Support Team. Date: April 2026

The prototropic tautomerism of heterocyclic compounds is a critical variable in modern drug design. For pyrazole-derived scaffolds, the equilibrium between the pyrazole-thione and pyrazole-thiol tautomers dictates the molecule's lipophilicity, hydrogen-bonding capacity, and ultimate pharmacokinetic profile. Because this equilibrium is highly sensitive to the surrounding microenvironment (e.g., solvent polarity, pH, crystal lattice packing), researchers must employ rigorous spectroscopic methods to accurately assign the dominant tautomer in a given state.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of pyrazole-thione and pyrazole-thiol tautomers. By synthesizing experimental data across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, this guide equips drug development professionals with the diagnostic tools needed to map tautomeric equilibria.

Mechanistic Drivers of Thione-Thiol Tautomerism

The tautomeric shift between the thione (C=S) and thiol (C–SH) forms involves the migration of a proton between the exocyclic sulfur atom and the endocyclic pyrazole nitrogen. This is not a static property but a dynamic equilibrium driven by thermodynamic stabilization.

  • Polar Aprotic Solvents (e.g., DMSO- d6​ ): Highly polar environments preferentially stabilize the pyrazole-thione form. The highly polarized N-H bond acts as a strong hydrogen-bond donor to the solvent, while the C=S group acts as an acceptor, effectively locking the molecule in the thione state.

  • Non-Polar Solvents (e.g., CDCl 3​ ): In the absence of external hydrogen-bond acceptors, the equilibrium often shifts toward the pyrazole-thiol form, driven by the formation of intramolecular hydrogen bonds or the minimization of the molecule's overall dipole moment.

  • Solid State: Crystallographic and solid-state IR data overwhelmingly indicate that the pyrazole-thione form dominates in the crystal lattice. This is caused by robust intermolecular dimerization, where the N-H of one molecule hydrogen-bonds with the C=S of an adjacent molecule, creating a thermodynamically stable supramolecular network[1].

TautomerEquilibrium Thione Pyrazole-Thione (NH, C=S) Thiol Pyrazole-Thiol (N, C-SH) Thione->Thiol Prototropic Exchange Polar Polar Aprotic Solvents (DMSO-d6) Polar->Thione H-Bond Stabilization NonPolar Non-Polar Solvents (CDCl3) NonPolar->Thiol Intramolecular Bonding Solid Solid State (XRD / IR) Solid->Thione Dimerization

Fig 1: Environmental drivers of pyrazole thione-thiol prototropic tautomerism.

Quantitative Spectroscopic Comparison

To objectively differentiate between the two tautomers, researchers rely on distinct chemical shifts and vibrational frequencies. The table below summarizes the diagnostic spectroscopic parameters.

Spectroscopic MethodPyrazole-Thione TautomerPyrazole-Thiol TautomerMechanistic Causality / Diagnostic Value
1 H NMR (ppm) 10.0 – 14.0 (N–H)3.0 – 5.0 (S–H)The N-H proton is heavily deshielded by the adjacent C=S anisotropy and solvent H-bonding. The S-H proton is significantly less deshielded unless involved in strong H-bonding.
13 C NMR (ppm) 180.0 – 210.0 (C=S)140.0 – 160.0 (C–SH)The highly polarizable π -electron cloud of the thiocarbonyl group exerts a massive paramagnetic deshielding effect on the carbon nucleus[2].
FT-IR (cm −1 ) 1100 – 1250 (C=S stretch)3100 – 3400 (N–H stretch)2500 – 2600 (S–H stretch)1550 – 1650 (C=N stretch)The S-H stretch is weak but highly diagnostic due to the lack of overlapping signals in the 2500 cm −1 region. The C=S stretch is strong but can couple with ring vibrations.
UV-Vis (nm) 280 – 320 ( λmax​ )240 – 270 ( λmax​ )The extended n→π∗ and π→π∗ conjugation in the thione form lowers the HOMO-LUMO gap, resulting in a red-shifted absorption profile.

Self-Validating Experimental Protocols

Standard spectroscopic acquisition at room temperature often results in broadened signals due to the intermediate exchange rate of the tautomeric proton. To capture accurate data, the following self-validating protocols must be strictly adhered to.

Protocol A: Variable-Temperature (VT) NMR for Tautomeric Deconvolution

This protocol is designed to slow the prototropic exchange rate below the NMR timescale, allowing for the direct integration of distinct tautomeric populations.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified pyrazole derivative in 0.6 mL of anhydrous DMSO- d6​ (polar) and prepare a parallel sample in anhydrous CDCl 3​ (non-polar).

    • Causality: Water catalyzes rapid proton exchange. Using strictly anhydrous solvents prevents the N-H and S-H signals from collapsing into a single, uninterpretable broad peak.

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K (25°C). Note any signal broadening in the 10–14 ppm region.

  • Variable Temperature Cycling: Lower the probe temperature in 10 K increments down to 223 K (for CDCl 3​ ) or 283 K (for DMSO- d6​ , avoiding freezing). Allow 5 minutes of thermal equilibration at each step.

    • Causality: Lowering the thermal energy reduces the kinetic rate of the intramolecular proton shift.

  • System Validation: The protocol validates itself when the broad exchange peak resolves into two distinct, sharp singlets (e.g., an N-H peak at 12.5 ppm and an S-H peak at 4.2 ppm). The relative integration of these peaks provides the exact thermodynamic equilibrium constant ( KT​ ) for that specific solvent environment.

Protocol B: Solid-State ATR-FTIR for Crystal Lattice Tautomer Identification

Traditional KBr pellet pressing can induce mechanochemical phase changes or introduce hygroscopic moisture that masks critical N-H stretches. Attenuated Total Reflectance (ATR) bypasses these artifacts.

  • Phase Verification: Ensure the pyrazole compound is fully crystalline (verified via powder X-ray diffraction) prior to analysis.

  • Sample Application: Place 2–3 mg of the neat crystal directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent, firm pressure using the anvil.

    • Causality: Direct application preserves the native intermolecular hydrogen-bonding network (dimerization) of the crystal lattice[3].

  • Spectral Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum of 32 co-added scans to improve signal-to-noise ratio).

  • System Validation: The protocol is internally validated by analyzing two distinct regions: the complete absence of a peak in the 2500–2600 cm −1 region (confirming no S-H bonds exist in the solid state) and the presence of a sharp, intense peak at 3100–3400 cm −1 (confirming the N-H bond of the thione form).

Strategic Insights for Drug Development

Understanding whether a pyrazole moiety exists as a thione or a thiol is not merely an academic exercise. The thione form presents a highly polarizable sulfur atom that acts as an excellent chelator for metalloenzymes (e.g., Carbonic Anhydrase or matrix metalloproteinases)[3]. Conversely, the thiol form is generally more lipophilic, which can significantly enhance blood-brain barrier (BBB) penetration and passive membrane permeability. By utilizing the spectroscopic protocols outlined above, medicinal chemists can map the tautomeric equilibrium and rationally modify the pyrazole ring (e.g., via steric bulk or electronic induction) to lock the molecule into the desired bioactive conformation.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Aminopyrazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The 5-aminopyrazole scaffold has proven to be a "privileged structure," a versatile framework for designing potent kinase inhibitors.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2] Off-target activity can lead to unforeseen side effects or even therapeutic benefits, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.

This guide provides a comparative analysis of the cross-reactivity of three prominent 5-aminopyrazole-based kinase inhibitors: Danusertib (PHA-739358), AT9283, and NVP-TAE684. We will delve into their inhibitory profiles, the experimental methodologies used to determine selectivity, and the signaling pathways they modulate. This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate tool compound for their research and to guide the design of next-generation selective kinase inhibitors.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is not an absolute but rather a spectrum. The following table summarizes the inhibitory potency (IC50) of Danusertib, AT9283, and NVP-TAE684 against their primary targets and a selection of off-targets. This data, compiled from various biochemical assays, highlights the distinct cross-reactivity profiles of these compounds.

Kinase TargetDanusertib (PHA-739358) IC50 (nM)AT9283 IC50 (nM)NVP-TAE684 IC50 (nM)
Primary Targets
Aurora A13[3]3[4]-
Aurora B79[3]3[5]-
Aurora C61[3]--
ALK--2-10[6][7]
Key Off-Targets
Abl25[3]4 (T315I)[8]-
JAK2-1.2[4]-
JAK3-1.1[4]-
FLT3-1-30[9]-
RET31[3]--
TrkA31[3]--
FGFR147[3]--
InsR--~100-fold less potent than ALK in cells[10]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes and is collated from multiple sources.

Danusertib is a pan-Aurora kinase inhibitor, potently inhibiting all three isoforms.[3] Its cross-reactivity profile extends to other kinases such as Abl, RET, TrkA, and FGFR1, making it a multi-targeted agent.[3] This broader spectrum of activity can be advantageous in certain therapeutic contexts but necessitates careful consideration of potential off-target effects.

AT9283 is another multi-targeted inhibitor, demonstrating potent activity against Aurora A and B, as well as the Janus kinases JAK2 and JAK3, and the Abl tyrosine kinase (including the gatekeeper T315I mutant).[4][8] Its ability to inhibit both cell cycle-regulating Aurora kinases and key signaling nodes like JAKs makes it a compound of interest for various hematological malignancies and solid tumors.[9]

NVP-TAE684 stands out for its high selectivity for Anaplastic Lymphoma Kinase (ALK).[6][7] While it does show some inhibitory activity against the highly homologous Insulin Receptor (InsR) in biochemical assays, it is approximately 100-fold more potent against ALK in cellular contexts.[10] This high degree of selectivity makes NVP-TAE684 an excellent tool compound for studying ALK-driven biology.

Unveiling Cross-Reactivity: Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile relies on a variety of robust experimental techniques. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays for Kinase Profiling

Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes. They are essential for determining intrinsic inhibitory potency (IC50 or Ki values) and for large-scale kinome-wide screening.

1. Radiometric Assays:

Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.[11] Their direct detection method minimizes interference from assay components.

Radiometric_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Test Inhibitor (Serial Dilution) Mix Incubate Components Inhibitor->Mix Kinase Purified Kinase Kinase->Mix Substrate Substrate (Peptide or Protein) Substrate->Mix ATP [γ-³³P]ATP ATP->Mix Stop Stop Reaction Mix->Stop Separate Separate Substrate from ATP (e.g., filter binding) Stop->Separate Scintillation Quantify Radioactivity (Scintillation Counting) Separate->Scintillation

Detailed Protocol: Radiometric Kinase Assay (e.g., 33PanQinase® Activity Assay) [12]

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitor in 10% DMSO.

    • Prepare a solution of non-radioactive ATP in water.

    • Prepare an assay buffer containing [γ-³³P]-ATP.

    • Prepare the enzyme/substrate solution in the appropriate assay buffer.

  • Reaction Setup (in a 96-well FlashPlate™):

    • Add 10 µL of the non-radioactive ATP solution.

    • Add 25 µL of the assay buffer/[γ-³³P]-ATP mixture.

    • Add 5 µL of the diluted test compound (or DMSO for control).

    • Initiate the reaction by adding 10 µL of the enzyme/substrate solution.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction:

    • Add 50 µL of 2% (v/v) phosphoric acid to each well.

  • Detection:

    • The phosphorylated substrate binds to the plate, while unbound ATP is washed away.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Fluorescence-Based Assays (e.g., TR-FRET):

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radiometric alternative. They measure the proximity of a donor and an acceptor fluorophore, which are brought together through the specific binding of an antibody to the phosphorylated substrate.

Detailed Protocol: TR-FRET Kinase Assay [13]

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by an intermediate dilution in kinase buffer.

    • Prepare a 2X kinase/antibody solution containing the kinase and a lanthanide-labeled anti-phospho-substrate antibody.

    • Prepare a 4X tracer solution containing a fluorescently labeled tracer that binds to the antibody.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the serially diluted test inhibitor or DMSO vehicle control.

    • Add 8 µL of the 2X kinase/antibody solution.

    • Add 4 µL of the 4X tracer solution.

  • Incubation and Measurement:

    • Mix the plate gently for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to determine the IC50 value.

3. Luminescence-Based Assays (e.g., ADP-Glo™):

These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Detailed Protocol: ADP-Glo™ Kinase Assay [13]

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and serially diluted test inhibitor.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Assays for Selectivity Profiling

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity by assessing the compound's effects on cellular signaling pathways and phenotypes.

1. Western Blotting for Phospho-Protein Levels:

This technique is used to measure the phosphorylation status of specific downstream targets of a kinase in inhibitor-treated cells. A reduction in the phosphorylation of a known substrate provides evidence of target engagement in a cellular environment. For example, inhibition of Aurora B by AT9283 can be monitored by the decreased phosphorylation of its direct substrate, Histone H3 on serine 10.[5]

2. Cell Proliferation/Viability Assays:

These assays measure the effect of an inhibitor on the growth and survival of different cancer cell lines. By comparing the IC50 values across a panel of cell lines with known genetic dependencies, one can infer the inhibitor's cellular selectivity.

3. Cellular Thermal Shift Assay (CETSA):

CETSA measures the thermal stabilization of a target protein upon ligand binding. This allows for the direct assessment of target engagement in intact cells and cell lysates, providing a powerful tool for confirming on-target activity and identifying off-targets.

Signaling Pathway Modulation

Understanding which signaling pathways are affected by a 5-aminopyrazole-based inhibitor is crucial for interpreting its biological effects.

Danusertib: Targeting Aurora Kinases and PI3K/Akt/mTOR Signaling

Danusertib's primary targets, the Aurora kinases, are key regulators of mitosis. Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[14] Additionally, studies have shown that Danusertib can induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in cancer cells.[14][15]

Danusertib_Pathway cluster_aurora Mitotic Regulation cluster_pi3k Cell Survival & Growth Danusertib Danusertib AuroraA Aurora A Danusertib->AuroraA inhibits AuroraB Aurora B Danusertib->AuroraB inhibits PI3K PI3K Danusertib->PI3K inhibits Mitosis Proper Mitosis AuroraA->Mitosis AuroraB->Mitosis CellCycleArrest Cell Cycle Arrest/Apoptosis Mitosis->CellCycleArrest disruption leads to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits

AT9283: A Multi-pronged Attack on Cell Proliferation

AT9283's inhibition of Aurora kinases disrupts mitosis, similar to Danusertib.[16] Concurrently, its potent inhibition of the JAK/STAT pathway blocks cytokine-mediated signaling that is crucial for the growth and survival of many cancer cells, particularly those of hematologic origin.[17]

AT9283_Pathway cluster_aurora Mitotic Regulation cluster_jak_stat Cytokine Signaling AT9283 AT9283 AuroraAB Aurora A/B AT9283->AuroraAB inhibits JAK JAK2/3 AT9283->JAK inhibits Mitosis Proper Mitosis AuroraAB->Mitosis CellCycleArrest Cell Cycle Arrest/Apoptosis Mitosis->CellCycleArrest disruption leads to CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression

NVP-TAE684: Selective Targeting of the ALK Oncogenic Driver

NVP-TAE684 is a highly selective inhibitor of ALK, a receptor tyrosine kinase that is frequently mutated or rearranged in various cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.[7][18] Inhibition of ALK by NVP-TAE684 blocks downstream signaling through key pathways such as the PI3K/Akt, JAK/STAT, and RAS/MAPK pathways, leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[10][18]

NVPTAE684_Pathway cluster_downstream Downstream Signaling NVPTAE684 NVP-TAE684 ALK ALK Fusion Protein NVPTAE684->ALK inhibits PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt JAK_STAT JAK/STAT Pathway ALK->JAK_STAT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation JAK_STAT->CellProliferation RAS_MAPK->CellProliferation

Conclusion

The 5-aminopyrazole scaffold continues to be a rich source of potent kinase inhibitors. However, as this comparative guide illustrates, inhibitors derived from the same chemical backbone can exhibit vastly different cross-reactivity profiles. Danusertib and AT9283 are multi-targeted inhibitors affecting both cell cycle progression and key signaling pathways, making them valuable tools for investigating complex oncogenic networks. In contrast, NVP-TAE684 offers a highly selective probe for dissecting the specific roles of ALK.

The choice of a kinase inhibitor for research or therapeutic development must be guided by a thorough understanding of its selectivity. The experimental methodologies outlined here provide a framework for the rigorous characterization of inhibitor cross-reactivity. As our understanding of the human kinome and its role in disease continues to expand, the development of both highly selective and rationally designed multi-targeted inhibitors will be essential for advancing the next generation of precision medicines.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Aurora Kinase Inhibitor AT9283. Massive Bio. [Link]

  • Outcome of Aurora Kinase Inhibition of Acute Myeloid Leukemia by AT9283 Is Dependent upon the Presence or Absence of Mutations in Type 1 Oncogenic Kinase Signalling Pathways. Blood. [Link]

  • Aurora B kinase inhibition in mitosis. Landes Bioscience. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. PMC. [Link]

  • Danusertib Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells. PMC. [Link]

  • Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. AACR Journals. [Link]

  • Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. PubMed. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • NVP-TAE684 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 2.6. Kinase Profiling Assay. Bio-protocol. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. ResearchGate. [Link]

  • CHARACTERISATION OF THE JANUS KINASE INHIBITORY ACTIVITY OF NOVEL KINASE INHIBITOR AT9283. Astex. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Taylor & Francis. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. PNAS. [Link]

  • Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. PNAS. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • A Simple, Highly Visual in Vivo Screen for Anaplastic Lymphoma Kinase Inhibitors. PMC. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Structural basis for ALK kinase inhibition selectivity by TAE684. ResearchGate. [Link]

  • Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells. Spandidos Publications. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC Protein Phosphorylation and Ubiquitylation Unit. [Link]

  • Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK.. Europe PMC. [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]

  • Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. PubMed. [Link]

  • Exploration of the selective binding mechanism of protein kinase Aurora A selectivity via a comprehensive molecular modeling study. PMC. [Link]

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. [Link]

  • TAE-684. Inxight Drugs. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

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Benchmarking Novel 1,5-Diarylpyrazole Derivatives Against Standard Anti-Inflammatory Therapeutics: A Comprehensive Assay Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of novel non-steroidal anti-inflammatory drugs (NSAIDs). The central challenge in anti-inflammatory drug development is uncoupling therapeutic efficacy from gastrointestinal and cardiovascular toxicity[1]. The pyrazole ring—a π -excess aromatic heterocycle—remains a privileged pharmacophore for selective Cyclooxygenase-2 (COX-2) inhibition[2]. While Celecoxib is the clinical gold standard for this class, recent synthetic efforts have generated novel hybrid pyrazole derivatives (e.g., incorporating sulfonamide or oxadiazole moieties) engineered to improve the Selectivity Index (SI) and binding affinity[3].

This guide provides a rigorous benchmarking framework, comparing emerging pyrazole derivatives against established NSAIDs, and details the self-validating experimental protocols required to prove their mechanism of action.

Mechanistic Grounding: The Arachidonic Acid Cascade

The structural basis for COX-2 selectivity by pyrazole derivatives lies in the insertion of a sulfonamide ( −SO2​NH2​ ) or equivalent pharmacophore into the secondary hydrophilic side pocket of COX-2[3]. This pocket is bordered by Val523; in COX-1, this residue is substituted by the bulkier Ile523, creating a steric gate that prevents pyrazole binding[4].

By selectively blocking COX-2, novel pyrazoles suppress pro-inflammatory prostaglandins (like PGE2​ ) without disrupting the constitutive COX-1 activity required for gastric mucosal defense and normal platelet function[5],[1].

G AA Arachidonic Acid (Phospholipid Cleavage) COX1 COX-1 (Constitutive Isoform) AA->COX1 COX2 COX-2 (Inducible Isoform) AA->COX2 PG1 Homeostatic Prostaglandins (GI Protection, Platelets) COX1->PG1 PG2 Pro-inflammatory Prostaglandins (PGE2, Pain, Edema) COX2->PG2 TradNSAID Traditional NSAIDs (Indomethacin, Ibuprofen) TradNSAID->COX1 Blocks TradNSAID->COX2 NewPyrazoles Novel Pyrazole Derivatives (Selective Inhibitors) NewPyrazoles->COX2 Selectively Blocks

Arachidonic acid cascade and selective COX-2 inhibition by novel pyrazole derivatives.

Quantitative Benchmarking Data

To objectively evaluate new compounds, we benchmark their in vitro enzymatic inhibition and in vivo efficacy against known standards. The table below compares Celecoxib and Ibuprofen against two recently synthesized hybrid pyrazole analogues (Compounds 5u and 5s)[3].

Compound / DrugCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)*In Vivo Edema Inhibition (%)**
Celecoxib (Standard)> 100.00~ 1.2878.06~ 79.00%
Ibuprofen (Standard)1.500.801.8781.32%
Novel Pyrazole 5u 130.181.7972.7380.63%
Novel Pyrazole 5s 165.032.5165.7578.09%

* Selectivity Index (SI) = IC50​ (COX-1) / IC50​ (COX-2). A higher SI indicates a safer gastrointestinal profile. ** Measured at 3 hours post-induction in a carrageenan-induced rat paw edema model[3].

Experimental Methodologies: Self-Validating Systems

As application scientists, we must engineer assays that inherently validate their own results. The following protocols detail the causality behind each procedural step to ensure robust, reproducible data.

Protocol A: In Vitro COX Fluorescent Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzyme. The peroxidase activity reduces PGG2​ to PGH2​ , a reaction coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin[5].

Causality & Design Choices:

  • Enzyme Selection: We utilize ovine COX-1 and human recombinant COX-2[5]. Ovine COX-1 is structurally stable for high-throughput screening and highly homologous to the human isoform, whereas human COX-2 is strictly required because of the highly species-specific ligand binding dynamics in its secondary side pocket[4].

  • Cofactor Addition: Hematin is added because COX is a bifunctional enzyme; hematin is the obligate cofactor for the peroxidase activity being measured[6].

Step-by-Step Procedure:

  • Reagent Preparation: Dilute Assay Buffer concentrate to a final concentration of 100 mM Tris-HCl, pH 8.0[5]. Reconstitute hematin in DMSO and dilute in buffer[6]. Thaw enzymes strictly on ice to prevent degradation[5].

  • Background Inactivation (Critical Control): Transfer 20 µL of each enzyme to a microcentrifuge tube and boil for 3 to 5 minutes[6],[7]. This denatures the protein, providing a true negative control to subtract non-enzymatic background oxidation of ADHP.

  • Assay Assembly:

    • Background Wells: 160 µL Assay Buffer + 10 µL Hematin + 10 µL Boiled Enzyme[5].

    • 100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Hematin + 10 µL Active Enzyme + 10 µL Solvent (DMSO)[5].

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Hematin + 10 µL Active Enzyme + 10 µL Pyrazole Derivative (at varying serial dilutions)[5].

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes. Rationale: Pyrazole derivatives are often time-dependent, slowly reversible inhibitors. Pre-incubation allows the compound to fully occupy the active site before substrate competition begins[4].

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid to all wells. Quickly mix and incubate for exactly 2 minutes at room temperature[5],[7].

  • Detection & Analysis: Read resorufin fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm[5]. Calculate the IC50​ using non-linear regression analysis.

W Prep 1. Enzyme & Cofactor Preparation (Hematin) Control 2. Boil Aliquot (Background Control) Prep->Control Incubate 3. Pre-incubate Inhibitor (10 min @ 25°C) Prep->Incubate Control->Incubate Validates React 4. Add Arachidonic Acid & Substrate (2 min) Incubate->React Read 5. Fluorometric Readout React->Read

Self-validating workflow for in vitro COX-1/COX-2 inhibitor screening.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

While in vitro IC50​ proves target engagement, in vivo models confirm bioavailability and physiological efficacy. The carrageenan model is biphasic; the second phase (2–6 hours post-injection) is heavily prostaglandin-driven and highly sensitive to COX-2 inhibitors[3].

Step-by-Step Procedure:

  • Animal Preparation: Fast Wistar rats for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral drug, providing water ad libitum.

  • Dosing: Administer the novel pyrazole derivatives, the standard drug (e.g., Celecoxib or Ibuprofen at 10–50 mg/kg), or the vehicle control via oral gavage[3].

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan suspended in sterile saline into the subplantar region of the right hind paw[3].

  • Measurement: Measure paw volume using a plethysmometer (water displacement) at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the mean increase in paw volume of the treated group to the vehicle control group.

Conclusion

Evaluating new pyrazole derivatives requires a holistic approach, combining structural mechanism analysis with rigorously controlled in vitro and in vivo assays. As demonstrated by the benchmarking data, novel substitutions on the 1,5-diarylpyrazole core can yield Selectivity Indices that rival Celecoxib while maintaining potent in vivo anti-inflammatory activity, offering a highly promising pipeline for next-generation therapeutics.

References

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PubMed Central (PMC).[Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC).[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central (PMC).[Link]

  • Celecoxib, a COX-2--specific Inhibitor: The Clinical Data. PubMed.[Link]

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Safety Operating Guide

Comprehensive Operational and Disposal Guide for 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and coordination chemistry increasingly rely on sulfur-containing nitrogen heterocycles, the safe handling and disposal of compounds like 5-Amino-1,2-dihydro-3H-pyrazole-3-thione have become critical operational challenges. This compound features a highly reactive thione (C=S) moiety and a nitrogen-dense pyrazole ring. While these structural elements make it an excellent chelating agent and pharmacological building block, they also introduce significant risks during waste management—specifically the potential for exothermic oxidation and the release of toxic combustion byproducts.

This guide provides researchers, EHS professionals, and lab managers with field-proven, step-by-step methodologies to safely manage, segregate, and dispose of this compound while maintaining strict regulatory compliance.

Physicochemical & Hazard Profile

Understanding the physical and chemical nature of a compound is the first step in designing a self-validating disposal system. The table below summarizes the quantitative data and structural characteristics that dictate our handling protocols.

Table 1: Physicochemical & Hazard Profile of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Formula C₃H₅N₃SHigh nitrogen and sulfur content relative to carbon mass.
Molecular Weight 115.16 g/mol Fine powder; easily aerosolized if mishandled during transfer.
Functional Groups Thione (C=S), Primary Amine (-NH₂), PyrazoleThione is electron-rich and susceptible to rapid, potentially exothermic oxidation.
Solubility Soluble in DMSO, MeOH; slightly soluble in H₂OWaste is typically generated as a mixed organic stream requiring careful segregation.
Thermal Decomposition Yields SOx, NOx, CO, and HCNCritical: Must not be autoclaved. Requires high-temp incineration with scrubbers.
Chemical Incompatibilities Strong oxidizers (e.g., peroxides, HNO₃)Mixing with oxidizing waste streams can cause pressurization or spontaneous ignition.
Mechanistic Rationale for Disposal Protocols (E-E-A-T)

Standard laboratory disposal procedures are insufficient for 5-Amino-1,2-dihydro-3H-pyrazole-3-thione due to two primary mechanistic factors:

  • Thermal Decomposition Dynamics: This molecule contains three nitrogen atoms and one sulfur atom. If incinerated at standard municipal waste temperatures, incomplete combustion yields highly toxic carbon monoxide (CO), hydrogen cyanide (HCN), and sulfur dioxide (SO₂). Therefore, waste must be routed to specialized hazardous waste facilities capable of high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize acidic SOx and NOx gases before atmospheric release[1].

  • Thione Oxidation Risk: The thione group is highly susceptible to oxidation. If inadvertently mixed with oxidizing waste streams (such as hydrogen peroxide or nitric acid), the thione can rapidly oxidize to sulfinic or sulfonic acids. This reaction is exothermic and can lead to a localized fire or dangerous pressure buildup in sealed waste carboys.

Waste Segregation & Disposal Workflow

To prevent cross-contamination and ensure regulatory compliance, all laboratory personnel must adhere to a strict segregation workflow.

WasteWorkflow Start 5-Amino-1,2-dihydro-3H- pyrazole-3-thione Waste Solid Solid Waste Stream Start->Solid Liquid Liquid Waste Stream Start->Liquid PurePowder Unused/Spilled Powder Solid->PurePowder Consumables Contaminated PPE & Consumables Solid->Consumables Organic Organic Solvents (e.g., DMSO, MeOH) Liquid->Organic Aqueous Aqueous Solutions Liquid->Aqueous Incineration High-Temp Incineration (with NOx/SOx Scrubbers) PurePowder->Incineration Consumables->Incineration Organic->Incineration AqueousTreatment Specialized Aqueous Waste Treatment Aqueous->AqueousTreatment

Figure 1: Waste segregation and disposal workflow for 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Step-by-Step Methodologies
Protocol A: Liquid Waste Management & Containment

This protocol ensures that liquid waste generated from assays or syntheses is safely contained and legally compliant.

  • Step 1: Pre-Mixing Validation (Self-Validating System)

    • Action: Before adding pyrazole-thione waste to a communal liquid waste carboy, dip a peroxide test strip into the existing waste stream.

    • Causality: If the strip indicates >5 ppm peroxides, the waste must be chemically reduced (e.g., using sodium bisulfite) before adding the pyrazole-thione derivative. This prevents in-situ oxidation and subsequent carboy rupture.

  • Step 2: Primary Containment

    • Action: Collect liquid waste in High-Density Polyethylene (HDPE) containers rather than standard borosilicate glass.

    • Causality: While the compound does not etch glass, it is frequently dissolved in DMSO or alkaline aqueous solutions. Sealed glass containers present a severe shrapnel hazard if inadvertent gas evolution (e.g., SO₂ release) pressurizes the vessel[2].

  • Step 3: GHS-Compliant Labeling

    • Action: Affix a hazardous waste label explicitly detailing the presence of "Sulfur and Nitrogen Heterocycles (5-Amino-1,2-dihydro-3H-pyrazole-3-thione)".

    • Causality: Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), accurate chemical identity is mandatory[3]. For downstream disposal facilities, knowing the exact heteroatom content dictates the routing of the waste to specific incinerators equipped with alkaline scrubbers.

Protocol B: Solid Waste & Spill Response

Because this compound is a fine powder, spill response must prioritize the prevention of aerosolization.

  • Step 1: Isolation and PPE

    • Action: Evacuate the immediate area. Don an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles.

  • Step 2: Spill Containment (No Dry Sweeping)

    • Action: Do NOT dry sweep the powder. Moisten the spilled material with a compatible, non-reactive solvent (e.g., 70% isopropanol or water) to suppress dust.

    • Causality: Dry sweeping generates hazardous aerosols that can bypass standard laboratory ventilation, leading to inhalation exposure and potential respiratory sensitization.

  • Step 3: Collection and Bagging

    • Action: Wipe up the moistened powder using absorbent spill pads. Place all contaminated pads, gloves, and paper towels into a 6-mil polyethylene hazardous waste bag.

  • Step 4: Tagging for Incineration

    • Action: Seal the bag with a gooseneck tie, label it as "Hazardous Solid Waste - Toxic Combustion Byproducts," and place it in a secondary solid waste drum designated for high-temperature incineration.

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard 29 CFR 1910.1200." eCFR.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." US EPA.[Link]

Sources

Personal protective equipment for handling 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists in drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 5-Amino-1,2-dihydro-3H-pyrazole-3-thione. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Synthesis of Potential Dangers

The structure of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione combines an aminopyrazole core with a thione (C=S) group. This combination suggests a multi-faceted hazard profile.

  • Aminopyrazole Core: Analogous compounds like 3-Aminopyrazole are classified as corrosive and acutely toxic if swallowed.[3] They can cause severe skin burns and eye damage.[3] Other aminopyrazole derivatives are known skin, eye, and respiratory irritants.[1][4]

  • Thione (Sulfur) Group: The presence of sulfur introduces additional risks. Organic sulfur compounds can be irritants and may be flammable as fine powders.[2][5] A critical concern is the potential for thermal decomposition or combustion, which can release highly toxic and irritating gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2][6]

Based on this analysis, we must handle this compound with the assumption that it possesses the following hazards:

GHS Hazard Classification (Inferred) Potential Effects Source of Concern
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Aminopyrazole analogues.
Skin Corrosion / Irritation (Category 1B/2) May cause severe skin burns and irritation.Aminopyrazole analogues.[4]
Serious Eye Damage / Irritation (Category 1/2A) May cause serious eye damage, potentially leading to blindness.Aminopyrazole analogues.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.Aminopyrazole analogues.[1]
Flammable Solid (Potential) May form combustible dust concentrations in air.Sulfur-containing compounds.[2][5]
Personal Protective Equipment (PPE): Your Essential Barrier

Given the potential for corrosivity, irritation, and toxicity, a comprehensive PPE strategy is non-negotiable. PPE is the last line of defense; proper engineering controls are the first.[2]

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant) and a full-face shield.Protects against splashes, dust, and vapors. The corrosive potential necessitates the highest level of protection to prevent irreversible eye damage.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, irritation, and potential burns. Always check the manufacturer's glove compatibility charts. Double-gloving is recommended for enhanced protection.
Skin and Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or splash risks, a chemical-resistant apron is required.Protects skin from accidental spills and contamination.[2]
Respiratory Protection All handling of the solid and its solutions must be performed in a certified chemical fume hood.To prevent inhalation of harmful dust, aerosols, or vapors.[1][6] If work outside a hood is unavoidable, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is mandatory.[3]
Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for minimizing exposure and ensuring safety.

  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C may be recommended for long-term stability.[7]

This protocol outlines the steps for safely preparing a stock solution from the solid compound.

Step 1: Preparation

  • Don all required PPE as specified in Section 2.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) and place it inside the fume hood.

Step 2: Weighing the Compound

  • Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain any dust.

  • Carefully transfer the desired amount of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione from its storage container to a weigh boat using a clean spatula.

  • Close the primary container tightly immediately after use.

Step 3: Dissolution

  • Place the volumetric flask containing the appropriate solvent on a stir plate within the fume hood.

  • Carefully add the weighed solid to the solvent.

  • Use a small amount of the solvent to rinse the weigh boat and ensure a complete transfer.

  • Allow the solution to stir until the solid is fully dissolved. Do not use heat unless the protocol specifically and safely allows for it, as this could accelerate the release of volatile, hazardous compounds.

Step 4: Post-Procedure Cleanup

  • Decontaminate the spatula and weigh boat with an appropriate solvent.

  • Wipe down the work surface inside the fume hood.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Carefully remove PPE, washing hands thoroughly after.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase PREP1 Verify Fume Hood Functionality PREP2 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) PREP1->PREP2 PREP3 Assemble Equipment in Hood PREP2->PREP3 H1 Weigh Solid Compound PREP3->H1 Begin Handling H2 Transfer Solid to Solvent H1->H2 H3 Rinse & Complete Transfer H2->H3 H4 Cap and Mix/Stir H3->H4 C1 Decontaminate Reusable Equipment H4->C1 Experiment Complete C2 Wipe Down Work Area C1->C2 C3 Segregate Hazardous Waste (Solid & Liquid) C2->C3 C4 Doff PPE & Wash Hands C3->C4 DISP Hazardous Waste Disposal C3->DISP To Licensed Disposal

Caption: Workflow for Safely Handling 5-Amino-1,2-dihydro-3H-pyrazole-3-thione.

Emergency and Disposal Plans
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for hazardous waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be considered hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][8]

  • Do not allow the product to enter drains or waterways.

  • All disposal must be handled by a licensed and approved waste disposal company.

References

  • 3-Aminopyrazole Safety Information. Sigma-Aldrich.

  • Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.

  • 5-amino-1,2-dihydropyrazol-3-one 28491-52-3 wiki. GuideChem.

  • 5-amino-1,2-dihydropyrazol-3-one | 28491-52-3. ChemicalBook.

  • Safety Data Sheet for 5-Amino-2,4-dihydro-3H-pyrazol-3-one. Fisher Scientific.

  • 28491-52-3 | 5-Amino-1H-pyrazol-3(2H)-one. AiFChem.

  • 5-Amino-1H-pyrazol-3(2H)-one. Sigma-Aldrich.

  • Safety Data Sheet for 3-Aminopyrazole. Fisher Scientific.

  • Sulphur Safety Data Sheet. Teck.

  • Safety Data Sheet for Sulfur (Powder). TCI Chemicals.

  • Safety Data Sheet for 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide. TCI Chemicals.

  • Safety Data Sheet for 3-Aminopyrazole-4-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet: Sulfur. Chemos GmbH & Co.KG.

  • Safety Data Sheet Sulfur Powder. Redox.

  • Safety Data Sheet for 3-Amino-5-hydroxypyrazole. TCI Chemicals.

  • Safety Data Sheet for Heterocyclic Compound Preservative. Kao Chemicals.

  • 3H-Pyrazol-3-one,5-amino-1,2-dihydro- CAS 28491-52-3. ChemNet.

  • 3-Aminopyrazole CAS 1820-80-0. Haihang Industry.

  • 3-Aminopyrazole, 5g, Each. CP Lab Safety.

Sources

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